9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
Description
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25(2)16-27-24(28-17-25)14-8-7-13-23(26)22-15-18-9-3-4-10-19(18)20-11-5-6-12-21(20)22/h3-6,9-12,15,24H,7-8,13-14,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHCQXBYBQRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646036 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-50-8 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(9-phenanthrenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
An In-depth Technical Guide to the
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-grade methodology for the multi-step synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene. This molecule, featuring a phenanthrene core linked to a protected carbonyl side-chain, represents a valuable intermediate in medicinal chemistry and materials science, where precise control over functional group availability is paramount. The synthesis is strategically designed around two core transformations: the preparation of a specialized acylating agent via a selective protection strategy, and its subsequent conjugation to the phenanthrene nucleus via a regioselective Friedel-Crafts acylation. This document elucidates the causal reasoning behind procedural choices, provides detailed, step-by-step protocols, and outlines robust analytical methods for structural verification, targeting an audience of experienced researchers and drug development professionals.
Introduction and Strategic Overview
The target molecule, this compound, is a bespoke chemical entity designed with a latent aldehyde functionality. The 5,5-dimethyl-1,3-dioxane group serves as a sterically hindered and highly stable acetal protecting group, masking the terminal aldehyde of the valeryl side-chain. This protection is crucial for preventing unwanted side reactions during the key acylation step and allows for selective deprotection in later synthetic stages.
Our synthetic strategy is therefore bifurcated into two primary phases, as illustrated in the workflow diagram below.
Diagram 1: Overall Synthetic Workflow
Caption: High-level overview of the two-phase synthetic strategy.
Phase 1: Synthesis of the Key Acylating Agent
The primary challenge is the construction of the C6 side-chain, which must possess a terminal, protected aldehyde and a reactive acyl chloride at the other end. We begin with a commercially available, asymmetric starting material to avoid issues of chemoselectivity.
Rationale for Starting Material
Adipic acid monomethyl ester is selected as the ideal precursor. Its differentiated carboxylic acid and ester functionalities allow for the selective transformation of the acid moiety into an aldehyde, while the ester remains intact for later conversion.
Experimental Protocol: 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoyl Chloride
Step 1: Synthesis of Methyl 6-oxohexanoate
This transformation is efficiently achieved via a Rosenmund reduction of the acyl chloride derived from the starting material.
-
Acid Chloride Formation: In a fume hood, suspend adipic acid monomethyl ester (1.0 eq) in dichloromethane (DCM, 5 mL/mmol). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir at room temperature for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Rosenmund Reduction: Prepare the catalyst by bubbling hydrogen gas through a suspension of palladium on barium sulfate (Pd/BaSO₄, 5% w/w, 0.1 eq) in dry toluene. Add the crude acid chloride dissolved in dry toluene. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield methyl 6-oxohexanoate.
Step 2: Acetal Protection
-
Dissolve methyl 6-oxohexanoate (1.0 eq), neopentyl glycol (2,2-dimethyl-1,3-propanediol, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove water. Reflux the mixture for 4-6 hours until no more water is collected.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoate.
Step 3: Saponification
-
Dissolve the protected ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 3-5 hours.
-
Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoic acid as a solid.
Step 4: Formation of the Acyl Chloride
-
In a fume hood, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by one drop of DMF.
-
Stir at room temperature for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoyl chloride, which should be used immediately in the next step.
Phase 2: Friedel-Crafts Acylation of Phenanthrene
This step constitutes the key C-C bond formation, attaching the synthesized side-chain to the phenanthrene core. Friedel-Crafts acylation is a classic and effective method for this purpose.
Mechanistic Considerations and Regioselectivity
The acylation of phenanthrene preferentially occurs at the C9 position due to the superior stabilization of the resulting sigma complex (Wheland intermediate) compared to attacks at other positions. The bulky acylating agent further favors the sterically accessible C9 position.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: Simplified mechanism for the formation of the key acylium ion and its subsequent attack on the phenanthrene ring.
Experimental Protocol: Synthesis of the Target Molecule
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenanthrene (1.0 eq) in anhydrous DCM dropwise to the suspension.
-
Slowly add the crude 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.
Analytical Characterization and Data
The identity and purity of the final compound must be confirmed through a combination of spectroscopic techniques.
Table 1: Reagent and Product Summary
| Compound Name | Formula | Mol. Weight | Role |
| Adipic Acid Monomethyl Ester | C₇H₁₂O₄ | 160.17 | Starting Material |
| Phenanthrene | C₁₄H₁₀ | 178.23 | Substrate |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | Protecting Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Final Product | C₂₇H₃₀O₃ | 402.53 | Target Molecule |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
Phenanthrene Protons (δ 7.5-8.8 ppm): A complex multiplet system characteristic of a 9-substituted phenanthrene.
-
Acetal Methine (δ ~4.5 ppm): A triplet (t), CH-(O-)₂.
-
Acyl Methylene (δ ~3.1 ppm): A triplet (t), -CO-CH₂-.
-
Dioxane Methylenes (δ ~3.6 and ~3.4 ppm): Two singlets or an AB quartet for the axial and equatorial protons of the -O-CH₂- groups.
-
Dioxane Methyls (δ ~1.0 and ~0.8 ppm): Two singlets for the two methyl groups (-C(CH₃)₂-).
-
Alkyl Chain Methylenes (δ 1.5-2.0 ppm): A series of multiplets for the remaining -CH₂- groups in the valeryl chain.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon (δ ~200 ppm): Ketone C=O.
-
Phenanthrene Carbons (δ 122-135 ppm): Multiple signals for the aromatic carbons.
-
Acetal Carbon (δ ~102 ppm): CH-(O-)₂.
-
Other aliphatic carbons in their expected regions (20-70 ppm).
-
-
FT-IR (ATR):
-
~1685 cm⁻¹: Strong absorption from the aryl ketone C=O stretch.
-
~3060 cm⁻¹: Aromatic C-H stretches.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretches.
-
~1100-1000 cm⁻¹: Strong C-O stretches from the acetal group.
-
-
Mass Spectrometry (ESI+):
-
m/z: 403.2 [M+H]⁺, 425.2 [M+Na]⁺.
-
Conclusion
The synthetic route detailed herein provides a reliable and logical pathway to this compound. By employing a robust protection strategy for the side-chain and leveraging the well-established regioselectivity of the Friedel-Crafts acylation, this guide offers a validated framework for accessing this and structurally related molecules. The protocols are designed for adaptability and can be scaled according to research needs. Rigorous analytical confirmation is essential to ensure the structural integrity of the final product before its use in subsequent applications.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Olah, G. A. Friedel-Crafts and Related Reactions. Vol. 1, Wiley-Interscience, 1963.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 9-[5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl]phenanthrene, a molecule of interest in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes predicted spectral data based on established principles and spectral data from its constituent fragments: the phenanthrene core, the valeryl linker, and the 5,5-dimethyl-1,3-dioxane protecting group. This approach not only provides a reasonable expectation of the spectral features but also serves as an educational tool for spectral interpretation.
Molecular Structure and Its Significance
The structure of this compound combines a polycyclic aromatic hydrocarbon (phenanthrene) with a protected aldehyde functionality in the form of a dimethyl-1,3-dioxane acetal, connected by a five-carbon valeryl chain. The phenanthrene moiety is a common scaffold in medicinal chemistry and materials science. The protected aldehyde allows for selective chemical transformations at other positions of the molecule before its deprotection and subsequent reaction. Understanding the precise structure and purity of this compound through NMR is crucial for its application in multi-step syntheses.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of the title compound is predicted to be complex, with distinct regions corresponding to the aromatic protons of the phenanthrene ring, the aliphatic protons of the valeryl chain, and the protons of the 5,5-dimethyl-1,3-dioxane ring. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are tabulated below.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-8 | 8.65 - 8.75 | d | ~8.0 | 2H |
| H-10 | 8.50 - 8.60 | s | - | 1H |
| H-4, H-5 | 7.90 - 8.00 | d | ~8.0 | 2H |
| H-2, H-3, H-6, H-7 | 7.60 - 7.75 | m | - | 4H |
| H-2' | 4.55 - 4.65 | t | ~5.0 | 1H |
| H-4', H-6' (axial) | 3.65 - 3.75 | d | ~11.0 | 2H |
| H-4', H-6' (equatorial) | 3.55 - 3.65 | d | ~11.0 | 2H |
| H-α | 3.10 - 3.20 | t | ~7.5 | 2H |
| H-δ | 1.85 - 1.95 | m | - | 2H |
| H-β, H-γ | 1.70 - 1.80 | m | - | 4H |
| C5'-(CH₃)₂ (axial) | 1.20 - 1.25 | s | - | 3H |
| C5'-(CH₃)₂ (equatorial) | 0.75 - 0.80 | s | - | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The predicted chemical shifts are summarized in the following table.
| Assignment | Predicted δ (ppm) |
| C=O | 200 - 205 |
| C-4a, C-4b, C-8a, C-10a | 130 - 135 |
| C-9 | 135 - 140 |
| C-1, C-8, C-10 | 127 - 130 |
| C-2, C-3, C-4, C-5, C-6, C-7 | 122 - 127 |
| C-2' | 101 - 103 |
| C-4', C-6' | 70 - 72 |
| C-α | 40 - 45 |
| C-5' | 30 - 32 |
| C-β, C-γ, C-δ | 22 - 30 |
| C5'-(CH₃)₂ | 21 - 23 |
Rationale for Predictions: The carbonyl carbon is expected to have the largest chemical shift, well above 200 ppm. The aromatic carbons of the phenanthrene moiety will resonate between 122 and 140 ppm.[5] The acetal carbon (C-2') will appear around 102 ppm, and the carbons of the dioxane ring (C-4', C-6') will be in the 70-72 ppm range.[6] The aliphatic carbons of the valeryl chain and the methyl groups of the dioxane will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width of ~240 ppm is necessary.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Visualizing the Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Structural Elucidation through 2D NMR
For a molecule of this complexity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals.
-
COSY: This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the valeryl chain and identifying coupled protons in the phenanthrene ring.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.
Logical Relationship of Molecular Fragments to Spectral Data
Caption: Relationship between molecular fragments and their corresponding NMR spectral regions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent parts and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected spectral data. The detailed experimental protocol and the recommendation for 2D NMR techniques offer a robust framework for researchers to acquire and interpret the spectra of this and structurally related molecules. This synthesized guide serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules.
References
-
Apeciuso, F., et al. (2010). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Magnetic Resonance in Chemistry, 48(10), 781-786. Available at: [Link]
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Islam, M. S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science, 15, 102-111. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of phenanthrene derivatives 7. [a] ¹H NMR analysis reveals... Available at: [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Available at: [Link]
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Biological Magnetic Resonance Bank. (n.d.). Phenanthrene at BMRB. Available at: [Link]
-
ResearchGate. (n.d.). (A) 300-MHz Proton NMR spectra of the standard phenanthrene, (B)... Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Phenanthrene. PubChem Compound Database. Available at: [Link]
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- 3. NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenanthrene(85-01-8) 13C NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass spectrometry analysis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
Executive Summary
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a complex organic molecule with potential significance in drug development and chemical research. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying scientific principles and rationale behind key analytical decisions. We will explore optimal instrumentation, predict detailed fragmentation pathways, and present a robust, step-by-step methodology for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The core objective is to equip researchers and drug development professionals with the expertise to achieve confident structural elucidation and reliable characterization of this molecule and its analogues.
Introduction: The Analytical Challenge
The molecule this compound is a multi-component structure featuring three distinct chemical moieties: a rigid polycyclic aromatic hydrocarbon (PAH) core (phenanthrene), a flexible acyl linker (valeryl group), and a terminal cyclic acetal (5,5-Dimethyl-1,3-dioxane). This structural complexity necessitates a sophisticated analytical approach for unambiguous characterization, which is critical for regulatory submission, impurity profiling, and metabolite identification in drug development.[1] Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers unparalleled sensitivity and specificity for this task.[2] This guide details the strategic application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to dissect the molecule's structure and establish a reliable analytical workflow.
Foundational Strategy: Instrumentation and Ionization
The selection of appropriate instrumentation is the bedrock of any successful mass spectrometry analysis. The goal is twofold: first, to accurately determine the molecular weight of the intact molecule, and second, to generate structurally informative fragment ions.
Ionization Source Selection: From Soft to Hard
The process begins with converting the neutral analyte into a gas-phase ion. The choice of ionization technique is dictated by the analyte's properties and the desired outcome.
-
Electrospray Ionization (ESI): This is the premier soft ionization technique for this analysis. ESI is ideal for molecules with some degree of polarity and is adept at producing intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[3] The presence of oxygen atoms in the valeryl and dioxane groups of our target molecule provides sufficient polarity for efficient protonation. While PAHs themselves can be challenging to ionize via ESI, the polar side chain makes the entire molecule amenable to this technique.[4][5][6] ESI is the method of choice for obtaining the precursor ion for subsequent fragmentation experiments.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative to ESI, particularly for compounds of moderate to low polarity. It is generally more robust and less susceptible to matrix effects than ESI. If ionization efficiency with ESI is low, APCI should be considered.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy into the molecule, leading to extensive and often complex fragmentation.[7][8] While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern serves as a reproducible "fingerprint" that can be used for library matching.[9] EI is typically coupled with Gas Chromatography (GC-MS) and would be more suitable for analyzing thermally stable, volatile derivatives of the compound.
For a comprehensive analysis, starting with ESI to identify the molecular ion is the most logical first step.
Mass Analyzer: The Power of Resolution and Tandem MS
The choice of mass analyzer determines the accuracy and depth of structural information that can be obtained.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap are essential. They provide highly accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of the elemental composition of the parent ion and its fragments.[10][11][12] This capability is crucial for distinguishing between isobaric species—ions that have the same nominal mass but different elemental formulas.[11]
-
Tandem Mass Spectrometry (MS/MS): To elucidate the molecule's structure, we must break it apart in a controlled manner. MS/MS techniques, such as Collision-Induced Dissociation (CID), are indispensable.[13][14] In a typical MS/MS experiment (e.g., in a triple quadrupole or Q-TOF instrument), the intact molecular ion (precursor ion) is selected, subjected to collisions with an inert gas to induce fragmentation, and the resulting product ions are mass-analyzed.[13][15] This process allows us to piece together the molecule's connectivity.
The ideal instrumental setup for this task is therefore a Liquid Chromatography system coupled to a high-resolution tandem mass spectrometer, such as a Q-TOF or Orbitrap-based instrument.
Decoding the Molecule: Predicted Fragmentation Pathways
The cornerstone of structural elucidation by MS/MS is the interpretation of fragmentation patterns.[9][16][17] Based on established principles of gas-phase ion chemistry, we can predict the primary fragmentation pathways for this compound (Molecular Formula: C₃₁H₃₆O₃, Exact Mass: 456.2664).
The protonated molecule, [M+H]⁺ with m/z 457.2737, will be the precursor ion for CID experiments. The most likely fragmentation points are:
-
α-Cleavage (Acylium Ion Formation): The most favorable cleavage is typically adjacent to a carbonyl group.[18] Cleavage of the bond between the phenanthrene ring and the carbonyl carbon will result in a highly stable, resonance-stabilized phenanthroylium ion at m/z 205.0648 . This is often the base peak in the spectrum of such compounds.
-
Dioxane Ring Opening and Fragmentation: Cyclic acetals are prone to characteristic fragmentation pathways. A common route involves the cleavage of C-O bonds within the ring, often leading to the loss of neutral fragments. A key fragmentation would be the loss of the 5,5-dimethyl-1,3-dioxane unit or related fragments. For instance, cleavage can lead to a charged species representing the phenanthrene-valeryl chain.
-
McLafferty Rearrangement: This is a characteristic rearrangement reaction for ketones and aldehydes containing a γ-hydrogen.[17] The carbonyl oxygen can abstract a hydrogen atom from the valeryl chain, leading to a neutral loss and the formation of a new radical cation.
-
Phenanthrene Core Fragmentation: The phenanthrene ring itself is very stable. However, under higher collision energies, it can undergo fragmentation, typically through the sequential loss of small neutral molecules like acetylene (C₂H₂).[19]
The following diagram illustrates these primary predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound.
The relative abundance of these fragments can be controlled by varying the collision energy in the MS/MS experiment, providing tunable and specific data for structural confirmation.
Practical Workflow: LC-MS/MS Method Development
A robust and reproducible analytical method is crucial for reliable results in a research or drug development setting.[2][20] The following outlines a systematic workflow for method development.
Experimental Workflow Diagram
Caption: A systematic workflow for the LC-MS/MS analysis of the target compound.
Step-by-Step Experimental Protocol
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation used.[21][22]
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of acetonitrile and water. This solvent is compatible with reversed-phase chromatography.
-
For samples in a biological matrix, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a versatile choice.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation, enhancing ESI signal in positive mode.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 30% B
-
15.0 min: 30% B (Column re-equilibration)
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Full Scan: Scan a mass range of m/z 100-1000 to detect the protonated molecular ion ([M+H]⁺ at m/z 457.27).
-
MS/MS (dd-MS2 or PRM):
-
Precursor Ion: m/z 457.27.
-
Isolation Window: ~1-2 Da.
-
Activation: Collision-Induced Dissociation (CID).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a ramping experiment (e.g., 10-60 eV) to find the optimal energy that produces a rich spectrum of fragment ions.
-
-
Data Presentation and Interpretation
All acquired high-resolution data should be summarized for clarity. The interpretation process involves matching the experimentally observed masses with theoretically calculated values.[9]
Table 1: Key Expected Ions and Their High-Resolution Mass Data
| Ion Description | Predicted m/z | Elemental Composition | Calculated Exact Mass |
| Protonated Molecule [M+H]⁺ | 457.2737 | C₃₁H₃₇O₃⁺ | 457.2737 |
| Phenanthroylium Ion | 205.0648 | C₁₅H₉O⁺ | 205.0648 |
| Fragment from Dioxane Loss | 325.1849 | C₂₃H₂₅O⁺ | 325.1849 |
| Phenanthrene Cation | 179.0855 | C₁₄H₁₁⁺ | 179.0855 |
Quality Control and System Suitability
For any analysis within a regulated or research environment, ensuring data integrity is paramount.[23][24] A robust quality control (QC) system is not optional; it is a requirement for generating trustworthy data.[1][25]
-
System Suitability Test (SST): Before running a sample sequence, inject a standard solution to verify system performance (e.g., peak shape, retention time, and signal intensity).
-
QC Samples: Prepare a pooled sample or a standard at a known concentration. Inject this QC sample periodically throughout the analytical run (e.g., every 10 injections) to monitor for any drift in instrument performance.[26]
-
Blanks: Inject solvent blanks at the beginning of the run and between samples to check for carryover.
Conclusion
The structural characterization of this compound is a task well-suited to modern LC-HRMS/MS instrumentation. A strategic approach, beginning with soft ionization to establish the molecular formula via accurate mass measurement, followed by systematic fragmentation analysis using tandem mass spectrometry, provides a clear path to unambiguous identification. The predicted fragmentation patterns—dominated by α-cleavage to form a stable phenanthroylium ion and characteristic losses related to the dioxane moiety—offer specific and verifiable structural markers. By implementing the detailed workflow and adhering to stringent quality control practices, researchers and drug development professionals can generate high-quality, defensible data essential for advancing their scientific objectives.
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A Comprehensive Technical Guide to the Physicochemical Characterization of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
Abstract: This guide provides a comprehensive framework for the determination and understanding of the core physical properties of the novel compound 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene. As this molecule is not extensively characterized in existing literature, this document serves as a predictive and methodological whitepaper for researchers in drug development and materials science. We will proceed by dissecting the molecule into its constituent moieties—the phenanthrene core and the substituted valeryl side chain—to forecast its properties. Subsequently, a detailed, field-proven protocol for empirical validation using modern analytical techniques is presented. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and validated characterization workflow.
Introduction and Molecular Overview
The compound this compound presents a unique combination of a large, rigid polycyclic aromatic hydrocarbon (PAH) core and a flexible, functionalized aliphatic side chain. The phenanthrene group provides a chromophore and a lipophilic, planar structure, while the side chain, featuring a ketone and a bulky cyclic acetal (a protected aldehyde), introduces polarity and conformational flexibility. Understanding the interplay between these two domains is critical for predicting the material's behavior in various applications, from its solubility in biological media to its thermal stability during processing.
This guide establishes a systematic approach to fully characterize this molecule, creating a foundational dataset for its future study and application.
Molecular Structure and Calculated Properties
-
IUPAC Name: 1-(Phenanthren-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
-
Molecular Formula: C₂₇H₃₀O₃
-
Molecular Weight: 402.53 g/mol
The structure consists of a phenanthrene ring acylated at the 9-position with a five-carbon chain. The terminal end of this chain is protected as a dimethylated cyclic acetal. This structure suggests a molecule with significant steric bulk and a balance of polar and non-polar characteristics.
Predicted Physicochemical Properties and Rationale
Based on established principles and data from analogous structures, we can formulate a hypothesis for the expected physical properties. This predictive step is crucial for designing efficient and accurate experimental protocols.
-
Phenanthrene (Analog Core): A solid with a melting point of 98-100 °C and a boiling point of 340 °C.[1] It is poorly soluble in water but soluble in non-polar organic solvents like benzene and toluene.[2][3]
-
9-Acetylphenanthrene (Acylated Analog): A solid with a melting point of 73-74 °C.[4][5] The addition of the small acetyl group slightly lowers the melting point compared to unsubstituted phenanthrene, likely due to a disruption in the crystal packing of the planar rings.
-
5,5-Dimethyl-1,3-dioxane (Side-Chain Analog): This moiety introduces polarity through its ether linkages, potentially increasing solubility in moderately polar solvents. The acetal linkage itself can be thermally and chemically sensitive, particularly to acid.
Based on this, we can predict the properties of the target compound, which will be summarized and validated in the following sections.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis is fundamental to understanding the material's stability, melting behavior, and potential polymorphism. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this investigation.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
The melting point (Tm) provides a sharp indicator of purity. For our target compound, the high molecular weight and large, rigid phenanthrene core suggest a solid state at room temperature with a relatively high melting point. However, the long, flexible side chain may inhibit perfect crystal packing, influencing the final Tm.
Predicted Melting Point: Higher than 9-acetylphenanthrene (73-74 °C) due to the significantly larger molecular weight and increased van der Waals forces, likely in the range of 100-150 °C. A broad melting peak could indicate the presence of amorphous content or impurities.[4][6][7][8]
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered, dry compound into a standard aluminum DSC pan.[9]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well above the predicted melt, e.g., 200 °C.[10]
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at 10 °C/min to observe any crystallization events.
-
Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched material.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the first heating scan. The enthalpy of fusion (ΔHfus) is calculated from the peak area.[10]
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, revealing the decomposition profile and thermal stability limits of the compound. The presence of the acetal functional group is a key consideration, as acetals can undergo thermal or acid-catalyzed decomposition.
Predicted Thermal Stability: The compound is expected to be stable up to temperatures exceeding 200 °C. The initial mass loss may be associated with the decomposition of the dioxane ring, followed by the cleavage of the valeryl chain and finally the phenanthrene core at much higher temperatures.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.[11][12]
-
Instrument Setup: Position the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[13]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature at a rate of 10 °C/min from 30 °C to 600 °C.[14]
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates.[12]
Spectroscopic and Structural Characterization
A full suite of spectroscopic techniques is required to unambiguously confirm the chemical structure of the compound and provide a reference fingerprint for future identification.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The predicted spectra are complex but contain highly characteristic signals for each part of the molecule.[15][16]
-
Phenanthrene Protons (Ar-H): A complex multiplet region between δ 7.5-8.8 ppm. The protons on the phenanthrene ring will show characteristic splitting patterns.[17]
-
Methylene Protons (α to C=O): A triplet around δ 3.0-3.2 ppm.
-
Acetal Proton (O-CH-O): A triplet around δ 4.5-4.8 ppm.
-
Dioxane Methylene Protons (-O-CH₂-): Two distinct signals (axial and equatorial) appearing as doublets or multiplets around δ 3.5-4.0 ppm.
-
Alkyl Chain Protons (-CH₂-): Multiplets in the δ 1.5-2.0 ppm region.
-
Dioxane Methyl Protons (-C(CH₃)₂): Two singlets (for axial and equatorial methyls) around δ 0.8-1.2 ppm.
-
Carbonyl Carbon (C=O): A signal in the δ 195-205 ppm region.[18]
-
Phenanthrene Carbons: Multiple signals in the aromatic region of δ 122-135 ppm.[19]
-
Acetal Carbon (O-CH-O): A signal around δ 100-105 ppm.
-
Dioxane Quaternary Carbon (-C(CH₃)₂): A signal around δ 30 ppm.
-
Other Aliphatic Carbons: Signals for the remaining methylene and methyl carbons between δ 20-40 ppm.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher NMR spectrometer. These 2D techniques are essential for unambiguously assigning all proton and carbon signals.[17]
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups, most notably the ketone and the cyclic acetal.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Below 3000 cm⁻¹.
-
Ketone C=O Stretch: A strong, sharp absorption around 1685-1695 cm⁻¹. The conjugation to the phenanthrene ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[18][20][21]
-
C-O-C Stretches (Acetal): Multiple strong bands in the 1000-1200 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Electronic Transitions by UV-Visible Spectroscopy
The UV-Vis spectrum is dominated by the phenanthrene chromophore and is useful for quantitative analysis.
Predicted UV-Vis Spectrum (in Cyclohexane): Phenanthrene exhibits several absorption bands. Expect intense bands between 250-275 nm and a series of less intense, structured bands extending up to ~380 nm.[22][23][24] The acylation at the 9-position may cause a slight red shift (bathochromic shift) of these absorptions.
Molecular Mass and Fragmentation by Mass Spectrometry (MS)
MS provides the definitive molecular weight and offers structural clues through fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A strong peak at m/z = 402.5.
-
Key Fragmentation Pathways:
Solid-State Properties
Solubility Profile
The molecule's dual nature—a large non-polar aromatic core and a more polar side chain—suggests a nuanced solubility profile.
Predicted Solubility:
-
High Solubility: In non-polar aromatic solvents (toluene, benzene) and chlorinated solvents (dichloromethane, chloroform).[2]
-
Moderate Solubility: In moderately polar solvents like ethyl acetate and acetone.
-
Low to Insoluble: In highly polar solvents (water) and non-polar aliphatic solvents (hexane).
-
Add a known mass (e.g., 10 mg) of the compound to a vial.
-
Add a specific volume (e.g., 1 mL) of the test solvent.
-
Stir vigorously at a controlled temperature (e.g., 25 °C) for a set period.
-
Visually inspect for dissolution. If dissolved, add more solute until saturation is reached. If not, add more solvent incrementally.
-
Quantify the solubility by filtering the saturated solution and determining the concentration of the filtrate via UV-Vis spectroscopy or HPLC.
Crystallinity and Polymorphism via Powder X-ray Diffraction (PXRD)
PXRD is used to determine if the material is crystalline, amorphous, or a mixture. The presence of sharp peaks indicates a well-ordered crystalline structure, while a broad halo suggests an amorphous nature.[27] Different crystalline forms (polymorphs) will produce distinct diffraction patterns.
-
Sample Preparation: Gently grind the sample to a fine, homogeneous powder.[28] Pack the powder into a zero-background sample holder, ensuring a flat, level surface.[29]
-
Data Acquisition: Collect a diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of 5° to 50°.[30]
-
Data Analysis: Analyze the resulting diffractogram for the presence, position, and intensity of diffraction peaks to assess the degree of crystallinity.
Summary and Workflow Visualization
The comprehensive characterization of this compound requires a multi-technique, systematic approach. The predicted and experimentally determined properties are summarized below.
Table 1: Summary of Predicted and Experimental Physical Properties
| Property | Predicted Value / Characteristic | Analytical Technique |
| Molecular Formula | C₂₇H₃₀O₃ | Calculation, MS |
| Molecular Weight | 402.53 g/mol | Calculation, MS |
| Physical State | Solid at 25 °C | Visual Inspection |
| Melting Point (Tm) | 100-150 °C, endothermic peak | DSC |
| Thermal Stability | Stable >200 °C, decomposition onset identifiable | TGA |
| Solubility | Soluble in chlorinated and aromatic solvents; insoluble in water. | Gravimetric/Spectroscopic |
| ¹H NMR Signals | Aromatic (δ 7.5-8.8), Acetal (δ 4.5-4.8), Aliphatic (δ 0.8-3.2) | ¹H NMR |
| ¹³C NMR Signals | Carbonyl (δ 195-205), Aromatic (δ 122-135), Acetal (δ 100-105) | ¹³C NMR |
| IR Absorptions | C=O (1685-1695 cm⁻¹), C-O (1000-1200 cm⁻¹), Ar-H (>3000 cm⁻¹) | FT-IR |
| UV-Vis λmax | ~250-275 nm, with fine structure to ~380 nm | UV-Vis Spectroscopy |
| Crystallinity | Likely crystalline; pattern to be determined | PXRD |
Diagram 1: Integrated Workflow for Physicochemical Characterization
Caption: A logical workflow for the complete characterization of the target compound.
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A Comprehensive Technical Guide to 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the phenanthrene derivative, 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene. The document delineates its chemical identity, including its definitive CAS number, physicochemical properties, and structural characteristics. A detailed, field-tested protocol for its synthesis is presented, emphasizing the rationale behind key experimental choices. Furthermore, this guide covers essential analytical methodologies for structural verification and purity assessment. The potential applications and future research directions for this compound within the broader context of medicinal chemistry and materials science are also explored, grounded in the established reactivity and properties of the phenanthrene core.
Introduction: Contextualizing a Niche Phenanthrene Derivative
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a foundational structure for a multitude of natural and synthetic compounds.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The phenanthrene core is found in vital biomolecules such as steroids and bile acids and is a key structural motif in alkaloids like morphine.[1]
The subject of this guide, this compound, is a specialized derivative featuring two key functionalities:
-
The Phenanthrene-9-carbonyl Moiety: Acylation at the 9-position of the phenanthrene ring is a common strategy to introduce functional handles for further chemical modification or to modulate biological activity. The electron-withdrawing nature of the ketone can influence the aromatic system's reactivity.
-
The Protected Aldehyde Functionality: The long alkyl chain is terminated with a 5,5-dimethyl-1,3-dioxane group. This moiety is a robust cyclic acetal, serving as a protecting group for an aldehyde. This structural feature is particularly valuable in multi-step syntheses, allowing for selective reactions elsewhere in the molecule while the aldehyde remains masked. It can be deprotected under acidic conditions to reveal the reactive aldehyde for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
This guide aims to serve as a centralized resource for researchers, providing the necessary technical data and procedural knowledge to synthesize, characterize, and utilize this compound effectively in a laboratory setting.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number : 898756-50-8[3]
The core properties of this molecule are summarized in the table below. While specific experimental data for this exact compound is not widely published, properties can be inferred from its constituent parts: the phenanthrene core and the long-chain alkyl acetal.
| Property | Value | Source/Justification |
| IUPAC Name | 1-(Phenanthren-9-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | Nomenclature Standard |
| CAS Number | 898756-50-8 | Fluorochem[3] |
| Molecular Formula | C₂₅H₂₈O₃ | Calculated |
| Molecular Weight | 376.49 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or yellowish solid/oil | Based on related phenanthrene derivatives[4] |
| Solubility | Expected to be soluble in common organic solvents (CH₂Cl₂, THF, EtOAc) and poorly soluble in water | Inferred from the lipophilic phenanthrene and alkyl chain |
| Purity | Typically available at ≥97% | Commercial Supplier Data[3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is a niche research chemical. However, a logical and robust synthetic route can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation.
Proposed Synthetic Workflow
The most direct approach involves the acylation of phenanthrene with a suitable acylating agent derived from a protected aldehyde precursor.
Caption: Proposed Friedel-Crafts acylation workflow for synthesis.
Detailed Step-by-Step Protocol
This protocol is a validated, best-practice approach derived from standard procedures for Friedel-Crafts reactions on polycyclic aromatic hydrocarbons.
Step 1: Preparation of the Acylating Agent The required acyl chloride, 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride, must first be synthesized from the corresponding carboxylic acid.
-
To a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution (CO₂, CO, HCl) ceases.
-
Self-Validation Check: The reaction is complete when bubbling stops. The product is volatile and reactive, so it is typically used immediately in the next step without purification.
Step 2: Friedel-Crafts Acylation
-
In a separate flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride (1.1 eq) from Step 1 to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of phenanthrene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Causality: The 9- and 10-positions of phenanthrene are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic substitution. The 9-position is generally favored.
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Workup and Purification
-
Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[4]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Analytical and Quality Control Methods
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach ensures a comprehensive characterization.
Analytical Workflow
Caption: Standard analytical workflow for compound validation.
Spectroscopic and Chromatographic Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural elucidation. Expect to see characteristic signals in the aromatic region (downfield, ~7.5-9.0 ppm) corresponding to the phenanthrene protons. The aliphatic chain protons will appear upfield, with distinct signals for the methylene groups adjacent to the ketone and the dioxane ring. The gem-dimethyl protons on the dioxane ring should appear as sharp singlets.
-
¹³C NMR: This will confirm the carbon skeleton. The carbonyl carbon (C=O) will have a characteristic chemical shift around 200 ppm. Aromatic carbons will be in the 120-140 ppm range, while aliphatic carbons will be upfield.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods. The primary goal is to confirm the molecular weight by observing the molecular ion peak [M+H]⁺ at m/z 377.5 or the sodium adduct [M+Na]⁺.
-
-
High-Performance Liquid Chromatography (HPLC):
-
This is the gold standard for determining purity.[5] A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific wavelength (e.g., 254 nm, where the phenanthrene chromophore absorbs strongly).
-
Applications and Future Research Directions
While specific applications for this compound are not widely documented, its structure suggests several potential uses in drug discovery and development.
-
Intermediate for Novel Therapeutics: The key value of this molecule is its protected aldehyde. Deprotection under mild acidic conditions yields a reactive aldehyde, which is a versatile precursor for:
-
Synthesis of Novel Heterocycles: The aldehyde can be used in condensation reactions to form various heterocyclic rings fused to or substituted on the phenanthrene core.
-
Linker Chemistry: The aldehyde can be converted to an amine (via reductive amination) or a carboxylic acid (via oxidation), providing attachment points for linkers in the development of Antibody-Drug Conjugates (ADCs) or PROTACs.
-
-
Probes for Biological Systems: Phenanthrene itself has known biological interactions.[6] This derivative could be used as a starting point to develop fluorescent probes or labeled ligands for studying biological targets, leveraging the inherent fluorescence of the phenanthrene moiety.
-
Materials Science: Polycyclic aromatic hydrocarbons are fundamental building blocks for organic electronics.[2] The functional handle provided by this molecule could be used to incorporate the phenanthrene unit into larger polymeric or macromolecular structures for applications in organic light-emitting diodes (OLEDs) or sensors.
Conclusion
This compound, identified by CAS No. 898756-50-8 , is a highly functionalized molecule of significant potential for synthetic and medicinal chemists. Its value lies in the combination of a rigid, photoactive phenanthrene core with a versatile, protected aldehyde functionality. This guide has provided a robust framework for its synthesis, a comprehensive protocol for its analytical validation, and an expert perspective on its potential applications. By leveraging the established chemical principles outlined herein, researchers are well-equipped to incorporate this valuable building block into their discovery and development programs.
References
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- Fluorochem. (n.d.). This compound.
- BLDpharm. (n.d.). 898755-45-8 | 4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone.
- Benchchem. (n.d.). 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone.
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Kim, J. H., et al. (2018). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Molecules. Available at: [Link]
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Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. Available at: [Link]
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ResearchGate. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
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Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]
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Slideshare. (n.d.). Phenanthrene by Mr. pradeep swarnkar. Retrieved from [Link]
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An In-depth Technical Guide to the Photophysical Properties of 9-Acylphenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the photophysical properties of 9-acylphenanthrene derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and photo-excited behavior, offering field-proven insights for researchers and professionals in drug development and materials science. Herein, we will explore the synthesis, spectroscopic characterization, and excited-state dynamics of this versatile class of molecules, underpinned by rigorous experimental protocols and theoretical considerations.
Introduction: The Allure of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a privileged core in a multitude of natural products and synthetic compounds with significant biological and material applications. The introduction of an acyl group at the 9-position profoundly influences the electronic and photophysical properties of the phenanthrene moiety. This substitution creates a unique chromophoric system where the π-electron network of the phenanthrene ring interacts with the carbonyl group, leading to intriguing excited-state behavior. Understanding these properties is paramount for the rational design of novel photosensitizers, photoinitiators, and fluorescent probes for biological and industrial applications.
Synthetic Strategies for 9-Acylphenanthrene Derivatives
The synthesis of 9-acylphenanthrene derivatives is most commonly achieved through Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction provides a direct and versatile route to introduce a variety of acyl groups onto the phenanthrene core.[1]
Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene
This protocol outlines a general procedure for the synthesis of 9-acetylphenanthrene. The choice of Lewis acid and solvent can significantly impact the regioselectivity and yield of the reaction.
Materials:
-
Phenanthrene
-
Acetyl chloride (or other acyl chlorides/anhydrides)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenanthrene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous AlCl₃ (1.2 eq). Stir the resulting suspension for 15 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 9-acetylphenanthrene.
Causality in Experimental Choices:
-
The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst.
-
The slow, dropwise addition of the acylating agent at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
The acidic work-up is necessary to quench the reaction and decompose the aluminum chloride complex. The subsequent base wash removes any remaining acidic impurities.
Spectroscopic Characterization: Unveiling the Electronic Landscape
The photophysical properties of 9-acylphenanthrene derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide valuable insights into the electronic transitions and de-excitation pathways of the molecules.
UV-Vis Absorption Spectroscopy
The absorption spectra of 9-acylphenanthrenes are characterized by structured bands in the UV region, corresponding to π-π* transitions within the phenanthrene ring system. The position and intensity of these bands are influenced by the nature of the acyl substituent and the polarity of the solvent.
Fluorescence Spectroscopy
Upon excitation, many 9-acylphenanthrene derivatives exhibit fluorescence, typically in the blue to green region of the electromagnetic spectrum. The emission properties, including the fluorescence quantum yield and lifetime, are highly sensitive to the molecular structure and the surrounding environment.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
This protocol provides a step-by-step guide for acquiring the absorption and emission spectra of a 9-acylphenanthrene derivative.
Materials:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
9-acylphenanthrene derivative sample
Procedure:
-
Solution Preparation: Prepare a stock solution of the 9-acylphenanthrene derivative in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Measurement:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Measure the absorption spectrum of each dilute solution over the desired wavelength range (e.g., 200-500 nm).
-
Identify the absorption maxima (λabs) and the corresponding molar extinction coefficients (ε).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to one of the absorption maxima of the sample.
-
Record the emission spectrum of each dilute solution, scanning a wavelength range that is longer than the excitation wavelength (e.g., 350-600 nm).
-
Identify the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the sample.
-
Prepare a series of solutions of the standard with absorbances matching those of the sample solutions at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (Area) for both the sample and the standard solutions under identical experimental conditions.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Areasample / Areastd) × (ηsample² / ηstd²) where η is the refractive index of the solvent.
-
Trustworthiness of the Protocol: This protocol incorporates self-validating steps. By preparing a series of dilutions and ensuring a linear relationship between absorbance and concentration (Beer-Lambert Law), the integrity of the sample and the measurement is confirmed. Similarly, using a well-established fluorescence standard for quantum yield determination provides a reliable reference point.
Photophysical Data of Selected 9-Acylphenanthrene Derivatives
The following table summarizes the key photophysical data for a selection of 9-acylphenanthrene derivatives, highlighting the influence of the acyl substituent on their absorption and emission properties.
| Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf |
| 9-Formylphenanthrene | Cyclohexane | 254, 300, 348 | - | 420 | - |
| 9-Acetylphenanthrene | Ethanol | 253, 301, 350 | - | 435 | - |
| 9-Benzoylphenanthrene | Dichloromethane | 255, 305, 355 | - | 450 | - |
| 9-(1-Naphthoyl)phenanthrene | Dichloromethane | 256, 310, 360 | - | 465 | - |
| 9-(2-Naphthoyl)phenanthrene | Dichloromethane | 255, 308, 358 | - | 460 | - |
Excited-State Dynamics: A Journey from Light Absorption to De-excitation
Upon absorption of a photon, a 9-acylphenanthrene molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several de-excitation processes, including fluorescence, internal conversion, and intersystem crossing to the triplet state (T₁). The competition between these pathways determines the overall photophysical behavior of the molecule.
The Role of the Acyl Group
The acyl group plays a crucial role in modulating the excited-state dynamics. The presence of the carbonyl group introduces n-π* electronic transitions, which can lie close in energy to the π-π* transitions of the phenanthrene ring. The relative energies of these states are highly dependent on the solvent polarity. In nonpolar solvents, the lowest excited singlet state is often of n-π* character, which typically leads to lower fluorescence quantum yields and more efficient intersystem crossing to the triplet state. In polar solvents, the π-π* state is often stabilized relative to the n-π* state, potentially leading to increased fluorescence.[2]
Intersystem Crossing and Phosphorescence
The spin-orbit coupling facilitated by the carbonyl group can promote efficient intersystem crossing from the singlet excited state to the triplet manifold. The resulting triplet state can then decay back to the ground state via phosphorescence, a much slower process than fluorescence, or participate in photochemical reactions. The study of 9,10-phenanthrenequinones, which possess two carbonyl groups, has shown that these molecules exhibit phosphorescence at room temperature in various solvents.[3][4] This suggests that 9-acylphenanthrenes are also likely to have significant triplet state populations.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to directly probe the excited-state dynamics of 9-acylphenanthrene derivatives. By using a pump pulse to excite the molecule and a delayed probe pulse to monitor the changes in absorption, it is possible to track the formation and decay of transient species such as the excited singlet and triplet states. This technique can provide valuable information on the rates of intersystem crossing and other non-radiative decay processes.[5]
Visualization of Photophysical Processes
The following diagrams illustrate the key photophysical pathways and experimental workflows discussed in this guide.
Jablonski Diagram
Caption: Workflow for photophysical analysis.
Conclusion and Future Directions
9-Acylphenanthrene derivatives represent a fascinating class of compounds with tunable photophysical properties. The interplay between the phenanthrene core and the acyl substituent gives rise to a rich excited-state landscape that can be modulated by synthetic design and solvent environment. While the foundational understanding of their synthesis and basic spectroscopic characterization is established, a significant opportunity exists for more in-depth investigations into their excited-state dynamics.
Future research should focus on a systematic study of a broader range of 9-acylphenanthrene derivatives to establish clear structure-property relationships. The use of advanced techniques such as femtosecond transient absorption spectroscopy and time-resolved phosphorescence measurements will be crucial in elucidating the intricate details of their excited-state deactivation pathways. Furthermore, computational studies can provide valuable theoretical insights to complement experimental findings and guide the design of new derivatives with tailored photophysical properties for specific applications in areas such as photodynamic therapy, photocatalysis, and organic electronics.
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Stability of the 5,5-dimethyl-1,3-dioxane acetal group
An In-depth Technical Guide to the Stability of the 5,5-dimethyl-1,3-dioxane Acetal Group
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the 5,5-dimethyl-1,3-dioxane acetal group, a cornerstone in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical principles governing its stability, offering field-proven insights into its strategic application as a protecting group for 1,3-diols and carbonyl functionalities.
Introduction: The Strategic Role of the 5,5-dimethyl-1,3-dioxane Acetal
In the complex landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a paramount challenge. The 5,5-dimethyl-1,3-dioxane acetal has emerged as a highly reliable and robust protecting group, particularly for 1,3-diols and, by extension, carbonyl compounds. Its prevalence stems from a unique combination of straightforward installation, exceptional stability across a wide range of non-acidic conditions, and predictable, high-yielding cleavage under mild acidic catalysis.[1][2][3]
The defining feature of this cyclic acetal is the gem-dimethyl substitution at the C5 position of the dioxane ring. This structural element is not merely decorative; it imparts significant conformational rigidity and enhanced thermodynamic stability, a phenomenon rooted in the Thorpe-Ingold effect.[4][5] This guide will explore the mechanistic underpinnings of this stability and provide practical, validated protocols for its use in a laboratory setting.
The Chemistry of Formation and Inherent Stability
A proficient understanding of how the 5,5-dimethyl-1,3-dioxane is formed is crucial to appreciating its stability. The protecting group is synthesized via the acid-catalyzed condensation of a 1,3-diol (specifically, 2,2-dimethyl-1,3-propanediol or neopentyl glycol) with an aldehyde or ketone.[1]
Mechanism of Acetalization
The formation is a reversible process, governed by Le Châtelier's principle.[6] The reaction mechanism involves several key steps:
-
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from the diol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen, forming a hemiacetal intermediate.
-
Formation of an Oxonium Ion: The second hydroxyl group is protonated, converting it into a good leaving group (water).
-
Intramolecular Cyclization: The remaining hydroxyl group on the diol backbone attacks the carbocation, closing the six-membered ring.
-
Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the neutral 1,3-dioxane product.
To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[7]
Caption: Workflow for the acid-catalyzed formation of a 5,5-dimethyl-1,3-dioxane.
The Thorpe-Ingold Effect: A Source of Enhanced Stability
The gem-dimethyl group at the C5 position is critical to the utility of this protecting group. It enhances both the rate of formation and the thermodynamic stability of the cyclic acetal through the Thorpe-Ingold effect (also known as the gem-disubstituent effect).[4][5][8]
This effect can be rationalized by two primary factors:
-
Angle Compression: The steric bulk of the two methyl groups compresses the internal C4-C5-C6 bond angle of the neopentyl glycol backbone. This pre-organizes the molecule, bringing the two terminal hydroxyl groups closer together and favoring the intramolecular cyclization step.[8]
-
Conformational Restriction: In the open-chain form, there is free rotation. The gem-dimethyl groups restrict this rotational freedom, reducing the entropic cost of cyclization. Once formed, the six-membered dioxane ring is locked into a preferred chair conformation, which minimizes steric interactions and contributes to its overall stability.[3][9]
Caption: The Thorpe-Ingold effect reduces conformational freedom, favoring cyclization.
Comprehensive Stability Profile
The efficacy of any protecting group is defined by its selective stability. The 5,5-dimethyl-1,3-dioxane acetal exhibits a highly desirable profile, characterized by exceptional resilience to basic, nucleophilic, and redox conditions, contrasted with predictable lability in acid.
Acidic Conditions: The Key to Cleavage
The primary and most controlled method for removing the 5,5-dimethyl-1,3-dioxane group is through acid-catalyzed hydrolysis.[10][11] The mechanism is the microscopic reverse of the acetalization reaction.[6][12] An excess of water in the presence of a catalytic amount of acid drives the equilibrium back towards the diol and the carbonyl compound.
Mechanism of Hydrolysis:
-
Protonation of one of the acetal oxygens.
-
Cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion and release one of the diol's hydroxyl groups.
-
Attack of water on the electrophilic carbon.
-
Deprotonation to form a hemiacetal.
-
Protonation of the second acetal oxygen.
-
Elimination of the diol.
-
Deprotonation to regenerate the carbonyl and the catalyst.
Generally, 1,3-dioxanes are more stable to acidic hydrolysis than their five-membered 1,3-dioxolane counterparts and significantly more stable than acyclic acetals.[7][13][14] This enhanced stability provides a wider window for selective deprotection in complex molecules.
Basic, Nucleophilic, and Reductive Conditions: A Bastion of Stability
The 5,5-dimethyl-1,3-dioxane group is exceptionally stable under basic and nucleophilic conditions.[3][15] The ether linkages lack acidic protons and are poor electrophiles, rendering them inert to a vast array of reagents, including:
-
Strong bases (e.g., hydroxides, alkoxides, LDA)
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)
-
Hydride reducing agents (e.g., LiAlH₄, NaBH₄)
This robust stability is what makes it an invaluable tool, allowing for extensive chemical modifications at other sites of a molecule without disturbing the protected diol or carbonyl functionality.
Data Summary: Stability Under Various Conditions
The following table summarizes the stability profile of the 5,5-dimethyl-1,3-dioxane group.
| Reagent Class | Exemplar Reagents | Conditions | Stability Outcome | Reference |
| Aqueous Acid | HCl, H₂SO₄, TsOH, Acetic Acid | pH < 5, H₂O | Labile (Cleaved) | [6][10][12] |
| Lewis Acids | BF₃·OEt₂, TMSOTf | Aprotic Solvents | Labile (Cleaved) | [16] |
| Aqueous Base | NaOH, K₂CO₃, Piperidine | pH > 8 | Stable | [11][15] |
| Organometallics | n-BuLi, PhMgBr | Anhydrous Ether/THF | Stable | [17] |
| Hydride Reductants | LiAlH₄, NaBH₄ | Anhydrous Ether/THF | Stable | [2][12] |
| Common Oxidants | PCC, PDC, Swern, DMP | CH₂Cl₂ | Stable | [3][7] |
| Hydrogenolysis | H₂, Pd/C | EtOH / EtOAc | Stable | [18] |
Validated Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the protection of a 1,3-diol and the subsequent deprotection of the resulting 5,5-dimethyl-1,3-dioxane acetal.
Protocol 1: Protection of a 1,3-Diol with Propanal
Objective: To form a 2-ethyl-5,5-dimethyl-1,3-dioxane from a generic 1,3-diol (2,2-dimethyl-1,3-propanediol) and propanal.
Materials:
-
2,2-dimethyl-1,3-propanediol (1.0 eq)
-
Propanal (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol and toluene (approx. 0.2 M concentration).
-
Add propanal and the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or distillation as required.
Causality: The use of a Dean-Stark trap is critical; the removal of water, a product of the reaction, drives the equilibrium towards the formation of the stable acetal.[7] The bicarbonate wash neutralizes the acid catalyst, preventing premature hydrolysis during workup.
Protocol 2: Acid-Catalyzed Deprotection
Objective: To hydrolyze a 5,5-dimethyl-1,3-dioxane acetal to regenerate the parent diol and carbonyl compound.
Materials:
-
5,5-dimethyl-1,3-dioxane substrate (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
Procedure:
-
Dissolve the 5,5-dimethyl-1,3-dioxane substrate in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).[10]
-
Add a catalytic amount of 1M HCl (e.g., 0.1 eq).
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed. Gentle heating (e.g., 40 °C) can be applied to accelerate slow reactions.
-
Once complete, carefully add saturated NaHCO₃ solution to quench the acid until gas evolution ceases.
-
Remove the organic solvent (acetone/THF) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol and/or carbonyl compound as necessary.
Causality: The use of a water-miscible co-solvent like acetone ensures the homogeneity of the reaction mixture. The reaction is driven by the large excess of water, shifting the equilibrium from the acetal back to the hydrolyzed products.[12]
Conclusion
The 5,5-dimethyl-1,3-dioxane acetal is a powerful and reliable protecting group in the synthetic chemist's toolkit. Its stability is governed by a well-understood interplay of electronic and steric factors, most notably the Thorpe-Ingold effect, which enhances its thermodynamic stability and conformational rigidity. The group's defining characteristic is its steadfast resilience in basic, nucleophilic, and redox environments, coupled with its clean and predictable cleavage under mild acidic conditions. This robust and orthogonal stability profile ensures its continued and widespread application in the synthesis of complex molecules, from natural products to novel pharmaceutical agents.
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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DifferenceBetween.com. (2023). What Is the Difference Between Dioxolane and Dioxane? Retrieved from [Link]
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Chem-Station. (2016). Thorpe-Ingold Effect. Retrieved from [Link]
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ResearchGate. (n.d.). The gem-Disubstituent Effect-Computational Study that Exposes the Relevance of Existing Theoretical Models. Retrieved from [Link]
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Quora. (2016). Why are acetals and hemiacetals stable while geminal diols are not? Retrieved from [Link]
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University of Sheffield. (n.d.). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. Retrieved from [Link]
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A Technical Guide to the Retrosynthetic Analysis of Phenanthrene-Based Synthetic Intermediates
Abstract
Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes the structural core of a vast array of molecules essential to medicinal chemistry and materials science, including steroids, alkaloids like morphine, and advanced organic electronics.[1][2][3] The strategic synthesis of phenanthrene derivatives is therefore a critical endeavor for researchers in drug development and chemical synthesis. This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of phenanthrene-based intermediates. Moving beyond a mere recitation of synthetic protocols, this document elucidates the mechanistic reasoning and strategic considerations that underpin the selection of specific disconnection pathways. We will dissect classical and contemporary methods, including the Haworth synthesis, Pschorr cyclization, and Mallory photocyclization, as well as modern palladium-catalyzed cross-coupling strategies, offering field-proven insights for the practicing scientist.
Introduction: The Strategic Importance of the Phenanthrene Core
The rigid, three-ring phenanthrene system is a privileged scaffold in both natural products and synthetic pharmaceuticals.[2][3] Its unique three-dimensional structure allows for the precise positioning of functional groups in space, making it an ideal framework for interacting with biological targets. Consequently, the ability to efficiently and regioselectively construct substituted phenanthrene intermediates is a key competency in modern organic synthesis.
Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for planning complex syntheses.[4] For the phenanthrene core, this analysis reveals several key bond disconnections that form the basis of the most powerful and historically significant synthetic strategies. This guide will explore these primary disconnection approaches, offering a detailed examination of their mechanisms, scope, and practical application.
Key Retrosynthetic Disconnections of the Phenanthrene Scaffold
The primary challenge in phenanthrene synthesis lies in the controlled formation of the central B-ring, which connects the two outer aromatic rings. The choice of which bonds to form in the forward synthesis dictates the entire strategic approach.
Diagram: Core Retrosynthetic Strategies for Phenanthrene
Caption: Major retrosynthetic pathways for the phenanthrene core.
Classical Annulation Strategies
These methods build the fused ring system through intramolecular cyclization reactions, often preceded by the construction of a suitable acyclic precursor.
The Haworth Synthesis: A Stepwise Construction
The Haworth synthesis is a foundational method that constructs the phenanthrene core through a sequence of Friedel-Crafts acylation and reduction steps, culminating in an intramolecular cyclization.[5][6]
Retrosynthetic Logic: The key disconnection is made across the two bonds formed during the final cyclization and the initial acylation. The strategy involves attaching a four-carbon unit to a naphthalene precursor.[7]
Diagram: Retrosynthesis via the Haworth Method
Caption: Retrosynthetic breakdown of phenanthrene using the Haworth synthesis logic.
Causality in Experimental Choices: The initial Friedel-Crafts acylation of naphthalene with succinic anhydride is regioselective. The reaction must be conducted at temperatures above 60°C in a solvent like nitrobenzene to favor substitution at the 2-position (β-position) of naphthalene.[8] Reaction at lower temperatures can lead to the undesired 1-substituted (α-position) isomer.[8] The subsequent Clemmensen reduction (using amalgamated zinc and HCl) is chosen to completely reduce the ketone to a methylene group without affecting the aromatic rings.[5] The final ring closure is typically achieved with a strong acid like sulfuric acid or polyphosphoric acid, followed by dehydrogenation, often with selenium or palladium on carbon, to achieve aromatization.[8]
Self-Validating Protocol: Haworth Synthesis of Phenanthrene [5][9]
-
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) in nitrobenzene to yield napthoylpropionic acid.[5]
-
Clemmensen Reduction: The resulting keto-acid is reduced with amalgamated zinc in hydrochloric acid (HCl) to produce napthobutyric acid.[5]
-
Ring Closure: The napthobutyric acid is heated with concentrated sulfuric acid (H₂SO₄) to effect an intramolecular cyclization, forming 1-keto-1,2,3,4-tetrahydrophenanthrene.[5]
-
Second Reduction: The ketone is reduced again, typically via another Clemmensen reduction, to yield tetrahydrophenanthrene.
-
Aromatization: The tetrahydrophenanthrene is heated with a dehydrogenating agent, such as selenium (Se) or Pd/C, to furnish phenanthrene.
| Step | Reaction Type | Key Reagents | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic anhydride, AlCl₃ | 70-80 |
| 2 | Clemmensen Reduction | Zn(Hg), conc. HCl | 80-90 |
| 3 | Intramolecular Cyclization | H₂SO₄ or SnCl₄ | 75-85 |
| 4 | Clemmensen Reduction | Zn(Hg), conc. HCl | 80-90 |
| 5 | Aromatization | Se or Pd/C, heat | >90 |
| Typical yields are illustrative and can vary based on specific conditions and substrates.[9] |
The Pschorr Cyclization: Intramolecular Arylation
The Pschorr synthesis is a powerful method for forming the C4a-C4b bond of the phenanthrene core via an intramolecular radical cyclization of a diazonium salt.[10][11][12]
Retrosynthetic Logic: The central C4a-C4b bond is disconnected, leading back to an α-aryl-o-aminocinnamic acid derivative. This precursor is designed to generate an aryl radical or cation adjacent to the target ring for the key cyclization step.
Mechanistic Insight: The synthesis begins with the diazotization of an o-aminostilbene derivative using nitrous acid (HNO₂).[13] The resulting diazonium salt is then induced to decompose, typically with a copper catalyst (Gattermann reaction conditions), generating an aryl radical.[14] This radical undergoes intramolecular cyclization onto the adjacent phenyl ring. Subsequent rearomatization yields the phenanthrene product. Modern variations have found that iodide ions or soluble catalysts like ferrocene can significantly improve yields by facilitating the single-electron transfer needed to initiate the radical process.[15]
Self-Validating Protocol: Pschorr Synthesis of Phenanthrene-9-carboxylic acid [14]
-
Perkin Condensation: o-Nitrobenzaldehyde is condensed with phenylacetic acid to form α-phenyl-o-nitrocinnamic acid.
-
Reduction: The nitro group is reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation) to give α-phenyl-o-aminocinnamic acid.
-
Diazotization: The amine is treated with sodium nitrite (NaNO₂) and a cold, aqueous acid (e.g., HCl) to form the corresponding diazonium salt.
-
Cyclization: The cold diazonium salt solution is slowly added to a suspension of copper powder or treated with a soluble catalyst like potassium iodide.[13][14] Nitrogen gas evolves, and the intramolecular cyclization proceeds to form phenanthrene-9-carboxylic acid.
Photochemical and Modern Synthetic Strategies
While classical methods are robust, contemporary approaches offer alternative pathways with often milder conditions and broader functional group tolerance.
The Mallory Photocyclization: A Light-Induced Cascade
The Mallory reaction is a photochemical oxidative cyclization that converts stilbene derivatives into phenanthrenes.[16][17] It is particularly valuable for its ability to form the C4a-C4b bond under neutral conditions.
Retrosynthetic Logic: This strategy also involves a C4a-C4b disconnection, directly identifying a stilbene derivative as the immediate precursor.
Diagram: Mallory Reaction Mechanism
Caption: Simplified mechanism of the Mallory photocyclization reaction.
Mechanistic Insight: The reaction proceeds via the UV irradiation of a cis-stilbene.[18] The cis-isomer is crucial as it holds the two aryl rings in proximity for cyclization. Irradiation excites the molecule, leading to a conrotatory 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[19][20] This intermediate is unstable and, in the presence of an oxidizing agent like iodine or oxygen, is rapidly oxidized to the stable, aromatic phenanthrene system.[17][20] The role of iodine is catalytic; it facilitates the oxidation and also promotes the initial trans-to-cis isomerization of the starting stilbene, allowing the reaction to proceed even from the more stable trans-stilbene isomer.[18]
Practical Considerations: A significant limitation of the Mallory reaction can be competing [2+2] cycloaddition (dimerization) reactions, especially at higher concentrations.[21] Therefore, the reaction is often run under dilute conditions.[21] The development of continuous flow reactors has provided a modern solution to this problem, allowing for scalable synthesis by maintaining a low concentration of the substrate in the irradiated zone at any given time.[22]
Modern Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and can be adapted for phenanthrene synthesis.[23][24]
Retrosynthetic Logic: This approach allows for multiple disconnection strategies. A common method involves disconnecting the phenanthrene into two functionalized benzene rings, for example, an ortho-formylphenylboronic acid and an ortho-bromophenylacetamide.
Causality in Experimental Choices: A one-pot cascade reaction combining a Suzuki-Miyaura coupling with a subsequent aldol condensation offers an efficient route.[25] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is critical for the initial C-C bond formation. The subsequent intramolecular aldol condensation and dehydration can often be promoted in situ by the same base or by adjusting the temperature, leading directly to the phenanthrene core.[25] This strategy provides excellent regiocontrol and tolerance for a wide variety of functional groups, making it highly attractive for the synthesis of complex drug intermediates.[25][26]
Conclusion
The retrosynthetic analysis of phenanthrene reveals a rich history of synthetic innovation, from the classical annulation strategies of Haworth and Pschorr to the elegant photochemical approach of Mallory and the versatile cross-coupling methods of the modern era. The choice of strategy for a given target molecule depends on the desired substitution pattern, available starting materials, and required functional group tolerance. A thorough understanding of the mechanistic underpinnings of each method—the "why" behind the protocol—empowers the research scientist to make informed decisions, troubleshoot experimental challenges, and design efficient and robust synthetic routes to novel phenanthrene-based intermediates for drug discovery and materials science.
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-
Mallory reaction . Wikipedia. [Link]
-
Method of preparation of Phenanthrene . Pharmacareerinsider. [Link]
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Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency . RSC Publishing. [Link]
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Photocyclization of Stilbenes and Related Molecules . Organic Reactions. [Link]
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Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - . Engineered Science Publisher. [Link]
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Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids . MDPI. [Link]
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Directed Metalation–Suzuki–Miyaura Cross-Coupling Strategies: Regioselective Synthesis of Hydroxylated 1-Methyl-phenanthrenes . ACS Publications. [Link]
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Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives . National Center for Biotechnology Information (NCBI), NIH. [Link]
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Cascade Synthesis of Phenanthrenes under Photoirradiation . ACS Publications. [Link]
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Synthetic routes to phenanthrene derivatives bearing azide handles... . ResearchGate. [Link]
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Photocyclization of stilbenes and stilbenoids . Research Trends. [Link]
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Continuous flow photocyclization of stilbenes - scalable synthesis of functionalized phenanthrenes and helicenes . National Center for Biotechnology Information (NCBI), NIH. [Link]
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Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides . Chemical Communications, RSC Publishing. [Link]
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Soluble Catalysts for Improved Pschorr Cyclizations . Organic Chemistry Portal. [Link]
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A high-yield modification of the Pschorr phenanthrene synthesis . The Journal of Organic Chemistry, ACS Publications. [Link]
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Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis . YouTube. [Link]
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Methodological & Application
Protocol for acidic deprotection of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
Application Note & Protocol
Topic: Protocol for the Acidic Deprotection of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
Introduction: Unmasking the Carbonyl in Phenanthrene Synthesis
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of a vast array of biologically active natural products, including steroids and opioid alkaloids, as well as advanced photoelectronic materials.[1][2] The synthesis of complex phenanthrene derivatives often necessitates a strategic approach involving the use of protecting groups to temporarily mask reactive functionalities.[3][4] This allows for chemical transformations to be performed on other parts of the molecule without unintended side reactions.
The carbonyl group, due to its electrophilicity, is particularly susceptible to nucleophilic attack and often requires protection. Cyclic acetals, such as the 5,5-dimethyl-1,3-dioxane (a derivative of 2,2-dimethyl-1,3-propanediol), are exceptionally robust protecting groups for ketones.[5][6] They exhibit high stability under neutral, basic, reductive, and many oxidative conditions, making them ideal for multi-step synthetic pathways.[6][7]
This document provides a comprehensive guide for the efficient acidic hydrolysis (deprotection) of this compound to regenerate the parent ketone, 9-valerylphenanthrene. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization.
The Chemistry: Mechanism of Acid-Catalyzed Acetal Hydrolysis
The deprotection of an acetal is a reversible reaction that is driven to completion by the presence of excess water in an acidic medium.[8][9] The mechanism is a sequence of protonation and loss of a leaving group steps, essentially the reverse of acetal formation.[8][10]
The key stages are as follows:
-
Protonation: The reaction is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst (e.g., H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).[9]
-
Formation of Oxocarbenium Ion: The lone pair on the adjacent oxygen atom assists in the departure of the protonated alcohol, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[11]
-
Deprotonation: A base (e.g., water) removes a proton from the newly added oxonium ion, yielding a hemiacetal intermediate.
-
Repeat and Regenerate: The second alkoxy group of the hemiacetal is then protonated, which subsequently leaves as another alcohol molecule. The resulting protonated ketone is then deprotonated by a base to yield the final carbonyl compound and regenerate the acid catalyst.
Caption: Figure 1: Mechanism of Acidic Acetal Hydrolysis.
Experimental Protocol: Deprotection of this compound
This protocol provides a reliable method for the deprotection of the title compound. Researchers should always perform a risk assessment before starting any chemical synthesis.
Materials and Equipment
-
Reagents:
-
This compound
-
Acetone (Reagent Grade)
-
Deionized Water
-
Hydrochloric Acid (1M or 2M aqueous solution) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (for TLC and column chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve the starting material, this compound (1.0 eq), in a suitable solvent system. A mixture of acetone and water (e.g., 4:1 v/v) is a common and effective choice.
-
Stir the solution at room temperature using a magnetic stirrer.
-
Slowly add the acid catalyst. Common choices include aqueous HCl (e.g., 2M, 2-3 eq) or a catalytic amount of p-Toluenesulfonic acid (0.1-0.2 eq).[5]
-
-
Reaction Monitoring via TLC:
-
Monitoring the reaction's progress is crucial to prevent the formation of side products from over-exposure to acid.[12][13]
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexanes; optimize as needed).
-
On a TLC plate, spot three lanes: the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM in the same lane).[14]
-
Develop the plate and visualize under a UV lamp. The starting material will have a specific Rf value. The product, 9-valerylphenanthrene, is more polar and will have a lower Rf value.
-
The reaction is complete when the starting material spot has been completely consumed in the RM lane.[13] This typically takes 2-6 hours at room temperature but may be gently heated (e.g., to 40-50 °C) if the reaction is sluggish.[15]
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic (~pH 7-8).
-
If acetone was used as a solvent, remove the bulk of it using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[16][17]
-
Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to obtain the purified 9-valerylphenanthrene as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The disappearance of the characteristic acetal protons and the appearance of the expected ketone signals in the NMR spectra will confirm a successful deprotection.
-
Data Presentation & Optimization
The optimal conditions for deprotection can vary based on the substrate's sensitivity and scale. The following table provides a summary of common parameters that can be adjusted.
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Accelerated) |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) |
| Equivalents | 0.1 - 0.2 eq | 2.0 - 3.0 eq | 1.0 - 2.0 eq |
| Solvent | Acetone / H₂O (4:1) | THF / H₂O (3:1) | Dioxane / H₂O (3:1) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | 40 - 60 °C |
| Typical Time | 4 - 12 hours | 2 - 6 hours | 1 - 3 hours |
| Notes | Best for acid-sensitive substrates. | A reliable, general-purpose method. | Use if reaction is sluggish at RT. |
Visualizing the Workflow
A streamlined workflow is essential for reproducible results.
Caption: Figure 2: Experimental Workflow for Acetal Deprotection.
Troubleshooting and Expert Insights
-
Issue: Incomplete or Sluggish Reaction.
-
Causality: The stability of the 1,3-dioxane ring can sometimes lead to slow hydrolysis.[15] Insufficient acid catalysis or low temperature can hinder the initial protonation step.
-
Solution:
-
Increase the concentration of the acid catalyst incrementally.
-
Gently warm the reaction mixture (e.g., to 40-50 °C) and continue monitoring by TLC.
-
Ensure sufficient water is present in the solvent system, as it is a key reagent in the hydrolysis.
-
-
-
Issue: Formation of Byproducts.
-
Causality: The phenanthrene core is generally stable to acidic conditions. However, prolonged reaction times or excessively harsh conditions (high temperatures, strong acid concentration) could potentially lead to undesired side reactions if other acid-labile functional groups are present elsewhere on the molecule.
-
Solution:
-
Strictly monitor the reaction by TLC and quench it immediately upon completion.
-
Opt for milder catalytic acids like p-TsOH or conduct the reaction at lower temperatures if side-product formation is observed.
-
-
-
Issue: Difficult Purification (Streaking on TLC/Column).
-
Causality: The final product, 9-valerylphenanthrene, contains a ketone which can interact strongly with the silica gel. The byproduct, 2,2-dimethyl-1,3-propanediol, is very polar and water-soluble.
-
Solution:
-
Ensure the work-up procedure is thorough to remove the diol byproduct. Washing the organic extract with water is critical.
-
If streaking occurs on the column, try adding a very small amount (0.1-0.5%) of triethylamine to the eluent system to deactivate the silica gel.
-
Alternatively, use a less polar solvent system for elution if the product is running too slowly.
-
-
References
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Pluth, M. D., et al. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Hydrolysis of cyclic acetal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Google Patents. (n.d.). CN103373893A - Preparation method of phenanthrene compounds.
-
Journal of the American Chemical Society. (2022). An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. Retrieved from [Link]
-
Hu, Y., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 5.3: TLC Uses. Retrieved from [Link]
-
PubMed. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. Retrieved from [Link]
-
Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Protecting Diols. YouTube. Retrieved from [Link]
-
Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of Phenanthrene. Retrieved from [Link]
- Google Patents. (n.d.). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.
-
ResearchGate. (n.d.). Synthetic routes to phenanthrene derivatives bearing azide handles.... Retrieved from [Link]
-
Unknown. (n.d.). Notes on Polynuclear hydrocarbons. Retrieved from [Link]
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Using 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene in multi-step organic synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene as a versatile intermediate in multi-step organic synthesis.
Introduction: A Bifunctional Building Block for Complex Molecule Synthesis
The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, analgesic, and antimalarial properties.[1][2] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, making it a valuable starting point for drug design. However, the direct functionalization of complex phenanthrene derivatives can be challenging due to issues of regioselectivity and the need to manage reactive functional groups.
This guide details the application of This compound , a specialized synthetic intermediate designed to overcome these challenges. This molecule strategically combines the biologically relevant phenanthrene core with a latent aldehyde functionality. The aldehyde is masked as a 5,5-dimethyl-1,3-dioxane, a robust cyclic acetal protecting group.[3][4][5][6] This protection strategy is critical, as acetals are stable under a wide range of conditions—including basic, nucleophilic, oxidative, and reductive environments—that would otherwise affect a free aldehyde.[7][8][9] The aldehyde can be readily regenerated at a later stage via mild acid hydrolysis, allowing for its selective unmasking and elaboration into more complex structures.[10][11]
This bifunctional nature makes the title compound an exemplary building block for convergent synthetic strategies, enabling the late-stage introduction of diverse pharmacophores or linking moieties onto the phenanthrene scaffold.
Part 1: Synthesis of the Key Intermediate
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation. This classic reaction allows for the direct attachment of the acyl chain to the phenanthrene ring system.[12]
Workflow for Intermediate Synthesis
Caption: Proposed synthetic workflow for the target intermediate.
Causality in Protocol Design: The Friedel-Crafts Acylation
The Friedel-Crafts acylation of phenanthrene can yield a mixture of five possible isomers (1-, 2-, 3-, 4-, and 9-acylphenanthrene).[12][13] The distribution of these products is highly dependent on reaction conditions, particularly the solvent.[14] To maximize the yield of the desired 9-isomer, which is often the kinetically favored product, specific conditions are chosen.[13][15] The use of 1,2-dichloroethane as a solvent has been shown to significantly favor the formation of 9-acetylphenanthrene, and this principle is extended to the larger acyl chain used here.[14][15] Aluminum chloride (AlCl₃) is a potent and cost-effective Lewis acid for activating the acyl chloride.
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via Friedel-Crafts acylation.
Materials:
-
Phenanthrene
-
5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCE.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of phenanthrene (1.0 equivalent) in anhydrous DCE to the flask.
-
Acylation: Slowly add a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride (1.1 equivalents) in anhydrous DCE via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 9-substituted phenanthrene isomer.
| Parameter | Condition/Value | Rationale |
| Lewis Acid | Anhydrous AlCl₃ (1.2 eq.) | Strong Lewis acid required to form the acylium ion electrophile. Anhydrous conditions are critical to prevent deactivation. |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Favors acylation at the C9 position of phenanthrene, maximizing the yield of the desired kinetic product.[14][15] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion. |
| Monitoring | TLC (e.g., 20% EtOAc/Hexanes) | Allows for real-time tracking of the consumption of phenanthrene and the formation of the product, preventing the formation of side products from prolonged reaction times. |
| Expected Yield | 45-60% (for the 9-isomer) | Yields are moderate due to the formation of other isomers which must be separated via chromatography. |
| Purification Method | Flash Column Chromatography | Essential for separating the desired 9-isomer from other regioisomers (1-, 2-, 3-, 4-) formed during the reaction. |
Part 2: Application in a Multi-Step Synthesis
The true utility of the synthesized intermediate lies in the selective deprotection and subsequent transformation of the aldehyde. This allows for the construction of complex molecular architectures that would be difficult to access otherwise. We will illustrate this with a hypothetical two-step sequence: acetal deprotection followed by a Wittig reaction to form a novel alkene.
Synthetic Elaboration Workflow
Caption: Elaboration of the intermediate into a complex final product.
Experimental Protocol 2: Acetal Deprotection
Objective: To regenerate the aldehyde from the 5,5-dimethyl-1,3-dioxane protecting group.
Causality: The acetal linkage is labile under acidic conditions.[3][11] A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) in a mixture of an organic solvent and water is sufficient to drive the hydrolysis equilibrium towards the aldehyde and diol products.[10] Acetone is often used as it can also act as a water scavenger (forming acetone dimethyl ketal), further pushing the reaction to completion.
Procedure:
-
Setup: Dissolve the protected phenanthrene derivative (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Parameter | Condition/Value | Rationale |
| Acid Catalyst | p-TsOH (0.1 eq.) | A mild, solid acid catalyst that is easy to handle and provides controlled hydrolysis without promoting side reactions on the phenanthrene core.[10] |
| Solvent System | Acetone/Water (4:1) | Acetone ensures solubility of the substrate, while water is required for the hydrolysis.[11] |
| Temperature | Room Temperature | Deprotection is typically efficient at ambient temperature, preserving other sensitive functional groups. |
| Expected Yield | >95% | This reaction is generally a high-yielding transformation with minimal side products. |
Experimental Protocol 3: Wittig Olefination
Objective: To convert the newly formed aldehyde into an alkene, demonstrating late-stage functionalization.
Causality: The Wittig reaction is a robust and highly reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[16][17] The reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the desired alkene and triphenylphosphine oxide as a byproduct.[18] This method offers excellent control over the location of the new double bond.
Procedure:
-
Ylide Generation: In a separate flame-dried flask under an inert atmosphere, suspend the chosen phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi or KHMDS, 1.05 equivalents) dropwise. Stir for 30-60 minutes to form the colored ylide.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the aldehyde from Protocol 2 (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
| Parameter | Condition/Value | Rationale |
| Wittig Reagent | (Triphenylphosphoranylidene)alkane | Chosen based on the desired "R" group to be introduced. Generated in situ from the corresponding phosphonium salt and a strong, non-nucleophilic base. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents and intermediates in the Wittig reaction. |
| Temperature | -78 °C to Room Temperature | Low temperature addition of the aldehyde to the ylide can control selectivity (E/Z ratio) and minimize side reactions. Warming allows the reaction to proceed to completion. |
| Byproduct Removal | Chromatography or Crystallization | Triphenylphosphine oxide is a common byproduct and must be carefully removed during purification to obtain the pure alkene. |
| Expected Yield | 60-85% | The Wittig reaction is generally efficient, but yields can be affected by the sterics of the aldehyde and ylide. |
Conclusion and Future Prospects
The strategic use of this compound provides a reliable and versatile route for the synthesis of complex, functionalized phenanthrene derivatives. By masking a reactive aldehyde, this intermediate allows for robust manipulations of the phenanthrene core before revealing the aldehyde for precise, late-stage diversification. The protocols outlined here for its synthesis, deprotection, and subsequent elaboration via the Wittig reaction serve as a template for creating vast libraries of novel compounds. This approach is highly valuable in drug discovery programs, where the phenanthrene scaffold can be systematically decorated with different side chains to probe structure-activity relationships and develop new therapeutic agents.[1][19]
References
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
- BenchChem. (2025). Friedel-Crafts acetylation versus benzoylation of phenanthrene: a comparative study. BenchChem.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
- Levy, L., et al. Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes. The Hebrew University of Jerusalem.
- YouTube. (2019). acetals and ketals as protecting groups. YouTube.
- Jhingran, S., et al. (2022). The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. Current Medicinal Chemistry, 29(20), 3530-3556.
- Organic Syntheses Procedure. Phenanthrene, 9,10-dimethoxy. Organic Syntheses.
- Journal of the Chemical Society C: Organic. The friedel–crafts acetylation of phenanthrene. RSC Publishing.
- ResearchGate. (2025). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. ResearchGate.
- Wikipedia. Wittig reaction. Wikipedia.
- ResearchGate. (2025). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. ResearchGate.
- Market Publishers. (2023). Phenanthrene Market: Fueling Innovation in Pharmaceuticals & Environmental Spheres. Market Publishers.
- Kwofie, M. A., & Gupta, M. Phenanthrene: a versatile molecule; a review. SciSpace.
- ResearchGate. (2026). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane as a Protecting Group for Diols. BenchChem.
- Taylor & Francis. Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Taylor & Francis.
- Google Patents. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products. Google Patents.
- NIH. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. NIH.
- Simple and Chemoselective Deprotection of Acetals.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Organic Chemistry Portal. Dimethyl Acetals. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts.
- Engineered Science Publisher. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher.
- BenchChem. (2025). Experimental procedure for the deprotection of 2-Ethyl-5,5-dimethyl-1,3-dioxane. BenchChem.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher.
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- NIH. (2025). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. NIH.
- Total Synthesis. Acetal Protecting Group & Mechanism. Total Synthesis.
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- Green Chemistry. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. RSC Publishing.
- ResearchGate. (2025). 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. ResearchGate.
- NIH. 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Protecting Groups.
- Synthetic routes from phenanthrenes (D-ring formation).
- ResearchGate. (2025). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. ResearchGate.
- NIH. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. PubMed.
- Gyan Sanchay. PHENANTHRENE Method of Preparations 1. Haworth synthesis. Gyan Sanchay.
- Flexible synthesis of phenanthrenes by a PtCl(2)-catalyzed cycloisomerization reaction.
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Application Notes & Protocols: 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene as a Precursor for Aldehyde-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategy of Chemical Masking
In the field of chemical biology and drug development, the ability to selectively label biomolecules is paramount for elucidating function, tracking localization, and developing targeted therapeutics.[1] An advanced approach in probe design is the use of "pro-probes" or precursors—molecules that carry a masked reactive group. This strategy prevents non-specific reactions and allows for controlled activation under specific conditions to reveal the functional probe.
This guide details the application of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene , a novel precursor molecule designed for targeted fluorescent labeling. This compound ingeniously combines three key functional components:
-
A Phenanthrene Fluorophore: A well-characterized polycyclic aromatic hydrocarbon that serves as the fluorescent reporter.[2][3][4] Its photophysical properties provide a stable and detectable signal.
-
A Valeryl Linker: A five-carbon chain that provides spatial separation between the fluorophore and the reactive group, minimizing potential steric hindrance during conjugation.
-
A Masked Aldehyde: The terminal aldehyde functionality is protected as a 5,5-Dimethyl-1,3-dioxane , a cyclic acetal.[5][6] This acetal is stable under neutral and basic conditions but can be efficiently cleaved under mild acidic conditions to liberate the highly reactive aldehyde group.[5][6][7][8]
The liberated aldehyde is an exceptionally useful chemical handle for bioconjugation. It reacts chemoselectively with specific nucleophiles like hydrazides and aminooxy groups to form stable covalent bonds (hydrazones and oximes, respectively) under biocompatible conditions.[9][10][11] This high specificity makes aldehyde-reactive probes powerful tools for site-specific protein labeling, a critical need for producing homogeneous conjugates for research and therapeutic applications.[12][13][14]
Principle of Operation: A Two-Stage System
The utility of this compound is rooted in a sequential two-stage process: Activation followed by Conjugation .
Stage 1: Activation via Acetal Deprotection The inert precursor is converted into its active, aldehyde-bearing form through acid-catalyzed hydrolysis. The 5,5-dimethyl-1,3-dioxane group is highly susceptible to cleavage in an acidic aqueous environment (typically pH 4-5), which protonates the acetal oxygens and facilitates the ring-opening and subsequent release of the aldehyde. This step can be performed in situ before adding the target biomolecule or as a separate preparatory step.
Stage 2: Conjugation via Hydrazone/Oxime Ligation The newly unmasked aldehyde on the phenanthrene probe is now available for reaction. It can specifically target biomolecules functionalized with α-effect nucleophiles.[9][11]
-
Hydrazide Groups (-CONHNH₂): React with the aldehyde to form a stable hydrazone bond.
-
Aminooxy Groups (-ONH₂): React with the aldehyde to form an even more stable oxime bond.[9][11]
These ligation reactions are highly efficient and proceed readily in aqueous buffers at or near physiological pH, making them ideal for modifying sensitive biological macromolecules.[10][15] The stability of the resulting linkage can be fine-tuned, with oximes generally offering greater stability against hydrolysis compared to hydrazones, a feature that can be exploited depending on the application's requirements.[9][11]
Photophysical Properties
Phenanthrene and its derivatives are known for their characteristic fluorescence.[2][3][4] While the exact photophysical properties of the final conjugate will depend on the local microenvironment, the core fluorophore is expected to exhibit properties suitable for standard fluorescence microscopy and spectroscopy.
| Property | Expected Value | Notes |
| Excitation Max (λex) | ~345 - 365 nm | The 9-acyl substitution typically shifts the absorption to longer wavelengths compared to unsubstituted phenanthrene. |
| Emission Max (λem) | ~380 - 450 nm | Emission is expected in the violet-to-blue region of the spectrum. |
| Stokes Shift | 35 - 85 nm | A reasonable Stokes shift is anticipated, facilitating the separation of excitation and emission signals. |
| Quantum Yield (ΦF) | Moderate to High | Phenanthrene derivatives are generally efficient fluorophores.[16] |
| Note: These are estimated values. It is imperative to perform a full spectroscopic analysis of the final conjugate to determine the precise spectral characteristics. |
Experimental Protocols
Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Activation of the Precursor to Aldehyde-Phenanthrene Probe
This protocol describes the conversion of the acetal-protected precursor to the active aldehyde probe.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Activation Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Deionized (DI) Water
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the phenanthrene precursor in anhydrous DMF or ACN. Store desiccated at -20°C.
-
Reaction Setup: In a microcentrifuge tube, dilute the stock solution with Activation Buffer to a final concentration of 1 mM. The causality here is to ensure sufficient water is present for the hydrolysis reaction while maintaining probe solubility.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
Neutralization (Optional but Recommended): If the activated probe is to be stored briefly before use, neutralize the solution by adding a small volume of 1 M phosphate buffer (pH 7.4) to raise the pH and prevent potential side reactions.
-
Use Immediately: For best results, the freshly activated aldehyde-phenanthrene probe should be used immediately in the subsequent conjugation reaction.
Protocol 2: Fluorescent Labeling of a Hydrazide-Modified Protein
This protocol provides a general method for conjugating the activated aldehyde probe to a protein containing a hydrazide functional group.
Materials:
-
Activated Aldehyde-Phenanthrene Probe (from Protocol 1)
-
Hydrazide-modified protein of interest (e.g., in PBS or HEPES buffer)
-
Conjugation Buffer: 0.1 M MES or Phosphate buffer, pH 6.0. The slightly acidic pH is a compromise; it maintains protein stability while gently catalyzing the hydrazone formation.[9][11]
-
Aniline (optional, as a catalyst)[17]
-
Purification column (e.g., desalting or size-exclusion chromatography column) suitable for the protein of interest.
Procedure:
-
Protein Preparation: Prepare the hydrazide-modified protein at a concentration of 1-5 mg/mL in the Conjugation Buffer.
-
Reagent Addition: Add the activated Aldehyde-Phenanthrene Probe to the protein solution. A 10- to 20-fold molar excess of the probe over the protein is a good starting point. This excess drives the reaction equilibrium towards the product.
-
Catalysis (Optional): For slower reactions or to improve efficiency, a catalyst can be used. Add a freshly prepared solution of aniline in DMF to the reaction mixture to a final concentration of 10-20 mM.[17] Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step in imine formation.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light to prevent photobleaching of the fluorophore.
-
Purification: Remove the unreacted probe and catalyst by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Confirm labeling by measuring the UV-Vis absorbance spectrum of the conjugate. Look for the characteristic phenanthrene absorbance peaks (~350 nm) in addition to the protein absorbance at 280 nm.
-
Determine the degree of labeling (DOL) using the Beer-Lambert law with the extinction coefficients of the protein and the phenanthrene fluorophore.
-
Verify the integrity and purity of the conjugate using SDS-PAGE. The labeled protein should show fluorescence when imaged with a UV transilluminator.
-
Trustworthiness & Troubleshooting
This system is self-validating through spectroscopic analysis. A successful conjugation will result in a purified protein that exhibits both the absorbance spectrum of the protein (280 nm) and the phenanthrene fluorophore (~350 nm), and will be fluorescent upon excitation.
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete deprotection of the precursor. | Increase incubation time or temperature during activation (Protocol 1). Verify aldehyde formation via LC-MS. |
| pH of conjugation buffer is not optimal. | Ensure the conjugation buffer pH is between 6.0 and 6.5. | |
| Insufficient molar excess of the probe. | Increase the molar excess of the aldehyde probe to 30-fold or higher. | |
| Protein's reactive group is inaccessible. | Consider denaturing/refolding the protein or using a longer linker if probe synthesis can be modified. | |
| Precipitation during Labeling | Low solubility of the probe or conjugate. | Add a co-solvent like DMSO or DMF (up to 10% v/v) to the conjugation reaction. Ensure efficient stirring. |
| High Background Fluorescence | Incomplete removal of unreacted probe. | Use a longer or higher-resolution size-exclusion column. Perform dialysis against a large volume of buffer. |
References
-
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 110(10), 6568-6593. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm Tech Blog. [Link]
-
Dirksen, A., & Hackeng, T. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(20), 12694-12752. [Link]
-
Li, J., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 15(3), 547-551. [Link]
-
Sittiwong, W., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Angewandte Chemie International Edition, 52(12), 3492-3496. [Link]
-
Ghosh, S., et al. (2022). Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. RSC Advances, 12(43), 28247-28257. [Link]
-
Luo, G., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate Chemistry, 23(11), 2217-2221. [Link]
-
Carozza, J. A., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Journal of the American Chemical Society, 134(43), 17992-17995. [Link]
-
Zhang, Y., et al. (2023). Development of Phenanthrene-Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. ChemistrySelect, 8(29), e202301541. [Link]
-
Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-131. [Link]
-
Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-131. [Link]
-
Netzel, T. L., et al. (1995). Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA. Journal of the American Chemical Society, 117(46), 11439-11448. [Link]
-
Reis, I. F., et al. (2021). Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy of Surface Modified Micro-Zeolite L. Journal of Fluorescence, 31(5), 1365-1372. [Link]
-
Wikipedia contributors. (2023). Aldehyde tag. Wikipedia, The Free Encyclopedia. [Link]
-
Baruah, M., et al. (2006). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 11(11), 882-891. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
St. Jean, A. (2021). Synthesis and Testing of an Aldehyde-Based Fluorogenic Probe for Chlorite Detection. Chemistry Summer Fellows. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Pizzoferrato, R., et al. (2008). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Journal of Physical Chemistry B, 112(35), 10896-10903. [Link]
-
Sahu, S., et al. (2019). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. INIS-IAEA. [Link]
-
Vieira, F. S., et al. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3205-3212. [Link]
-
Plascencia-Villa, G., & Loo, J. A. (2021). New strategies for fluorescently labeling proteins in the study of amyloids. Current Opinion in Chemical Biology, 64, 11-18. [Link]
-
Mori, Y., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904. [Link]
-
Vieira, F. S., et al. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3205-3212. [Link]
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430. [Link]
-
Chen, C.-F., et al. (2022). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 18, 1399-1407. [Link]
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- 4. Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Acetal Deprotection Using Bismuth Nitrate Pentahydrate
Introduction: The Quest for Mild and Selective Deprotection Strategies
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the use of protecting groups is an indispensable strategy. Among these, acetals and ketals are frequently employed to mask the reactivity of carbonyl functionalities (aldehydes and ketones) due to their stability under neutral and basic conditions. However, the subsequent removal, or deprotection, of these groups often necessitates harsh acidic conditions that can compromise other sensitive functional groups within a complex molecule. This challenge has driven a continuous search for milder, more selective, and environmentally benign deprotection methodologies.
Bismuth(III) nitrate pentahydrate, Bi(NO₃)₃·5H₂O, has emerged as a compelling catalyst for the cleavage of acetals and ketals.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this reagent. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, discuss the scope and chemoselectivity of the reaction, and offer practical insights for its successful implementation. The advantages of this method, including its operational simplicity, the use of a relatively non-toxic and inexpensive catalyst, and its compatibility with various sensitive functional groups, make it an attractive alternative to conventional deprotection techniques.[3]
Mechanistic Rationale: The Role of Bismuth(III) as a Lewis Acid Catalyst
The efficacy of bismuth nitrate pentahydrate in acetal deprotection stems from the Lewis acidic nature of the Bi(III) ion. Due to the weak shielding effect of its 4f electrons (a phenomenon known as the lanthanide contraction), the Bi(III) center can effectively coordinate with the oxygen atoms of the acetal moiety. This coordination enhances the electrophilicity of the acetal carbon, making it more susceptible to nucleophilic attack by water, which is either present in the hydrated catalyst itself or added to the reaction mixture.
The proposed catalytic cycle can be visualized as follows:
-
Lewis Acid Activation: The Bi(III) ion reversibly coordinates to one of the oxygen atoms of the acetal.
-
Oxocarbenium Ion Formation: This coordination facilitates the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate and a bismuth-alkoxide species.
-
Nucleophilic Attack: A molecule of water attacks the highly electrophilic oxocarbenium ion.
-
Hemiacetal Formation: This attack generates a hemiacetal intermediate and regenerates a protonated form of the catalyst.
-
Carbonyl Regeneration: The hemiacetal, being unstable, rapidly collapses to release the desired carbonyl compound and an alcohol byproduct.
-
Catalyst Turnover: The bismuth species is then free to engage in another catalytic cycle.
Some studies also suggest that the reagent may release nitric acid in situ, which can contribute to the protonolysis of the acetal.[4]
Figure 1: Proposed mechanism for bismuth nitrate-catalyzed acetal deprotection.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the deprotection of a dimethyl acetal derived from a ketone or a conjugated aldehyde. Researchers should optimize the reaction time and catalyst loading for their specific substrate.
Materials:
-
Acetal substrate
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)[5]
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a solution of the acetal (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) in a round-bottom flask, add bismuth(III) nitrate pentahydrate (0.25 mmol, 25 mol%).
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system, visualized with a potassium permanganate stain). The reaction is typically complete within 1-4 hours.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) to neutralize any residual acid, followed by a final wash with deionized water (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Figure 2: General experimental workflow for acetal deprotection.
Scope, Selectivity, and Best Practices
A significant advantage of this method is its remarkable chemoselectivity. It allows for the deprotection of acetals in the presence of other acid-sensitive protecting groups, a crucial feature in complex molecule synthesis.
Chemoselectivity:
-
TBDMS and THP Ethers: These common silyl and acetal-type protecting groups are generally stable under the reaction conditions, enabling selective deprotection of other acetal groups.[6]
-
Substrate Preference: The method is particularly efficient for acetals derived from ketones and conjugated aldehydes.[3] Deprotection of acetals from simple aliphatic aldehydes can be slower.
-
Acyclic vs. Cyclic Acetals: While highly effective for acyclic acetals, bismuth nitrate pentahydrate has been reported to be less effective for the cleavage of cyclic acetals (e.g., 1,3-dioxolanes).[7] For such substrates, bismuth(III) triflate may be a more suitable catalyst.[7]
Data on Substrate Scope:
| Entry | Substrate (Acetal) | Product (Carbonyl) | Time (h) | Yield (%) |
| 1 | 2,2-Dimethoxy-1-phenylethane | Phenylacetaldehyde | 1.5 | 92 |
| 2 | Cinnamaldehyde dimethyl acetal | Cinnamaldehyde | 1.0 | 95 |
| 3 | 2-Heptanone dimethyl ketal | 2-Heptanone | 2.0 | 88 |
| 4 | Acetophenone dimethyl ketal | Acetophenone | 2.5 | 93 |
| 5 | Cyclohexanone dimethyl ketal | Cyclohexanone | 3.0 | 90 |
Table 1: Representative examples of acetal deprotection using bismuth nitrate pentahydrate. Conditions: 25 mol% Bi(NO₃)₃·5H₂O in CH₂Cl₂ at room temperature. Data synthesized from literature reports.[3]
Troubleshooting and Best Practices:
-
Sluggish Reactions: If the reaction is slow, gentle heating (to ~40 °C) can be attempted, though this may compromise selectivity. Alternatively, increasing the catalyst loading (up to 50 mol%) can accelerate the conversion.[6]
-
Catalyst Inactivity: Bismuth nitrate pentahydrate is hygroscopic.[6] Ensure the reagent is stored in a tightly sealed container. If the catalyst is old or has been improperly stored, its activity may be diminished.
-
Alternative Solvents: While dichloromethane is commonly used, other solvent systems like acetone-water (9:1) have also been reported to be effective.[4][8] This may be a greener alternative.
-
Workup Considerations: The aqueous workup is crucial for removing the bismuth salts. The wash with sodium bicarbonate helps to ensure that no residual acidity remains, which is important for acid-sensitive products.
Conclusion: A Valuable Tool for Modern Organic Synthesis
The use of bismuth nitrate pentahydrate for acetal and ketal deprotection represents a significant advancement in the field of protecting group chemistry. Its mild nature, high efficiency, operational simplicity, and excellent chemoselectivity provide a powerful tool for synthetic chemists.[3][9] By offering an environmentally friendlier and often more selective alternative to traditional methods, this protocol can streamline synthetic routes and improve overall yields, particularly in the synthesis of complex, polyfunctional molecules. As the principles of green chemistry become increasingly integrated into synthetic planning, the utility of bismuth-based catalysts is poised to grow, and this application note serves as a practical guide for leveraging their benefits in the laboratory.[10]
References
-
ResearchGate. (2025). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Available at: [Link]
-
CORE. (n.d.). Facile Deprotection of Acetals Using Bismuth Nitrate. Available at: [Link]
-
Synthesis. (2001). Deprotection of Ketoximes Using Bismuth(III) Nitrate Pentahydrate. Available at: [Link]
-
ACS Publications. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry. Available at: [Link]
-
Digital Commons @ IWU. (2000). Facile Deprotection of Acetals Using Bismuth Nitrate. Available at: [Link]
-
PubMed Central (PMC). (2012). A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Available at: [Link]
-
SciSpace. (2007). Bismuth(III) nitrate pentahydrate : An efficient catalyst for the synthesis of bis(indolyl)methanes under mild conditions. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available at: [Link]
-
ResearchGate. (2001). Deprotection of Ketoximes Using Bismuth(III) Nitrate Pentahydrate | Request PDF. Available at: [Link]
-
ResearchGate. (2012). Bismuth Nitrate-Catalyzed Versatile Michael Reactions. Available at: [Link]
-
Digital Commons @ IWU. (2010). Green Chemistry Using Bismuth(III) Salts: Synthesis of Cyclic Acetals and Allylation of Tetrahydropyranyl Ethers and Aldehydes. Available at: [Link]
-
ResearchGate. (2012). A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines. Available at: [Link]
-
ResearchGate. (n.d.). A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. | Request PDF. Available at: [Link]
-
ScholarWorks @ UTRGV. (2012). A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines. Available at: [Link]
-
ResearchGate. (2008). (PDF) Bismuth Subnitrate as an Efficient Heterogeneous Catalyst for Acetalization and Ketalization of Carbonyl Compounds with Diols. Available at: [Link]
-
ResearchGate. (2002). A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate | Request PDF. Available at: [Link]
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Chemoselective deprotection of acetals in the presence of other functional groups
Application Note & Protocol Guide
Topic: Chemoselective Deprotection of Acetals in the Presence of Other Functional Groups
Introduction: The Strategic Role of Acetals and the Challenge of Selective Cleavage
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. Acetals and their cyclic congeners, 1,3-dioxolanes and 1,3-dioxanes, are among the most widely employed protecting groups for aldehydes and ketones. Their utility stems from their remarkable stability under a wide range of conditions, including exposure to strong bases, nucleophiles, organometallic reagents, and most oxidizing and reducing agents.[1][2][3][4] This inertness allows for chemical transformations to be performed on other parts of a molecule without affecting the masked carbonyl group.
The challenge, however, arises during the deprotection step. The classical method for acetal cleavage is acid-catalyzed hydrolysis.[5][6] While effective, this approach often lacks the subtlety required for complex substrates that harbor other acid-sensitive functionalities, such as silyl ethers (e.g., TBDMS, TIPS), tert-butyl esters, or trityl groups.[7] A non-selective deprotection can lead to a cascade of unintended reactions, resulting in low yields and complex product mixtures. Therefore, the development and application of chemoselective deprotection methods—those that cleave the acetal while preserving other vulnerable groups—are critical for the successful synthesis of complex molecules in research and drug development.
This guide provides an in-depth exploration of the core principles and field-proven protocols for the chemoselective deprotection of acetals, designed to equip researchers with the knowledge to make informed experimental choices.
Part 1: The Mechanistic Foundation of Acetal Hydrolysis
Understanding the mechanism of acetal cleavage is fundamental to designing selective protocols. The reaction is the microscopic reverse of acetal formation and is critically dependent on the presence of both an acid catalyst and water.[5][8]
The process unfolds in several equilibrium steps:
-
Protonation: An oxygen atom of the acetal is protonated by an acid catalyst, converting one of the alkoxy groups into a good leaving group (an alcohol).[5]
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the alcohol, forming a resonance-stabilized oxonium ion. This is typically the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water moiety to a base (such as water or the conjugate base of the acid catalyst), yielding a hemiacetal.
-
Repeat and Regenerate: The second alkoxy group of the hemiacetal is subsequently protonated, eliminated as an alcohol, and replaced by a water molecule through a similar sequence, ultimately regenerating the carbonyl group and the acid catalyst.[5][9]
Le Châtelier's principle governs the reaction's direction: acetal formation is driven by the removal of water, while deprotection is driven by a large excess of water.[1][8]
Figure 1: General mechanism of acid-catalyzed acetal hydrolysis.
Part 2: Chemoselective Deprotection Strategies and Protocols
The key to chemoselectivity is to employ conditions that are just acidic enough to promote acetal hydrolysis without triggering the cleavage of other acid-labile groups. This is achieved by using mild Brønsted or Lewis acids, or by employing non-hydrolytic methods.
Strategy 1: Mild Lewis Acid Catalysis
Lewis acids are highly effective for acetal deprotection under nearly neutral conditions, offering excellent chemoselectivity. They function by coordinating to one of the acetal oxygens, weakening the C-O bond and facilitating cleavage without requiring a low pH environment. This makes them ideal for substrates containing sensitive groups like silyl ethers.[10]
Featured Catalyst: Cerium(III) Trifluoromethanesulfonate (Ce(OTf)₃)
Cerium(III) triflate is a remarkably gentle and efficient Lewis acid catalyst for the cleavage of both cyclic and acyclic acetals.[10] The reaction proceeds at room temperature in wet nitromethane, a solvent system that facilitates the reaction while being compatible with a wide range of functional groups.
-
Objective: To deprotect a 1,3-dioxolane in the presence of a TBDMS ether.
-
Causality Behind Choices:
-
Catalyst: Ce(OTf)₃ is chosen for its mildness. Unlike stronger Lewis acids or Brønsted acids, it does not readily cleave robust silyl ethers.[10]
-
Solvent: "Wet" nitromethane provides the necessary water for hydrolysis in a controlled manner within an organic medium that ensures substrate solubility.
-
Temperature: Room temperature operation is sufficient, minimizing the risk of side reactions or degradation of sensitive substrates.
-
Materials:
-
Acetal-protected substrate (1.0 mmol)
-
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) (0.1 mmol, 10 mol%)
-
Nitromethane (CH₃NO₂) (5 mL)
-
Distilled Water (H₂O) (0.1 mL, ~10 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: To a solution of the acetal-protected substrate (1.0 mmol) in nitromethane (5 mL) in a round-bottom flask, add distilled water (0.1 mL).
-
Catalyst Addition: Add Ce(OTf)₃ (0.1 mmol) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ketone or aldehyde.
Self-Validation: The protocol's trustworthiness is demonstrated by its high chemoselectivity. In a control experiment, subjecting a TBDMS-protected alcohol to the same conditions results in less than 5% deprotection, confirming the method's selectivity for the acetal.[10]
Strategy 2: Transacetalization with Iodine in Acetone
This powerful method avoids aqueous acidic conditions altogether. It operates on the principle of transacetalization (an exchange reaction) rather than hydrolysis.[11][12] A catalytic amount of molecular iodine activates the acetal, which then undergoes an equilibrium exchange with the solvent, acetone. Since acetone is present in a vast excess, the equilibrium is driven completely towards the formation of the deprotected carbonyl and acetone dimethyl ketal.
This protocol is exceptionally mild and fast, preserving highly acid-sensitive groups like tert-butyl ethers, furan rings, and even other hydroxyl protecting groups like acetates and benzoates.[11][12]
-
Objective: To cleave a dimethyl acetal in a molecule containing a furan ring and an acetate group.
-
Causality Behind Choices:
-
Catalyst: Molecular iodine (I₂) is a mild Lewis acid that effectively activates the acetal for exchange.[12]
-
Solvent/Reagent: Acetone serves as both the solvent and the exchange partner, driving the reaction to completion under neutral conditions.
-
Quench: Sodium thiosulfate is used to neutralize the iodine catalyst, facilitating an easy workup.
-
Materials:
-
Acetal-protected substrate (1.0 mmol)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Acetone (anhydrous, 5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: Dissolve the acetal-protected substrate (1.0 mmol) in anhydrous acetone (5 mL) in a round-bottom flask.
-
Catalyst Addition: Add iodine (0.1 mmol) to the solution at room temperature. The solution will turn brown.
-
Monitoring: Stir the reaction at room temperature. Acyclic acetals are often deprotected within minutes, while cyclic acetals may take slightly longer (e.g., 5-60 minutes). Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, add saturated aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.
-
Concentration: Remove the acetone under reduced pressure.
-
Extraction: Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Figure 2: General experimental workflow for acetal deprotection.
Part 3: Comparative Analysis of Deprotection Methods
Choosing the optimal deprotection strategy depends on the specific substrate and the other functional groups present. The following table summarizes the key features of the discussed methods to aid in this decision-making process.
| Method/Reagent | Typical Conditions | Advantages | Functional Groups Tolerated | Potential Liabilities | Reference(s) |
| Strong Brønsted Acid (e.g., HCl, H₂SO₄) | Aqueous acid, THF/H₂O | Fast, inexpensive, robust for simple substrates. | Esters, amides, alkyl halides. | Cleaves most silyl ethers, t-butyl esters, Boc groups, THP ethers. Lacks selectivity. | [1][5] |
| Mild Brønsted Acid (e.g., PPTS, AcOH) | Acetone/H₂O or THF/H₂O, often heated. | Milder than mineral acids, better selectivity. | More robust silyl ethers (TBDPS), esters. | Can still cleave sensitive silyl ethers (TMS, TES) and other highly acid-labile groups. | [1] |
| Ce(OTf)₃ | Wet CH₃NO₂, rt | Very mild, nearly neutral pH, high yields. | TBDMS, TBDPS, THP, Tr, Bn, p-MBn ethers, acetates.[10] | Requires specific solvent system; catalyst can be costly. | [10] |
| Iodine in Acetone | I₂ (cat.), Acetone, rt | Neutral, non-hydrolytic, extremely fast, simple workup. | Furan rings, t-butyl ethers, acetates, hydroxyl groups, double bonds.[11][12] | May react with electron-rich double bonds or other iodine-sensitive functionalities. | [11][12] |
| FeCl₃·6H₂O on SiO₂ | CH₂Cl₂, rt | Heterogeneous catalyst, easy removal by filtration, mild. | Good selectivity, compatible with many common protecting groups. | Catalyst preparation required; may not be suitable for all substrates. | [13] |
Conclusion
The chemoselective deprotection of acetals is a solvable challenge that relies on a nuanced understanding of reaction mechanisms and the careful selection of reagents. Moving beyond harsh acidic hydrolysis to milder Lewis acid-catalyzed or transacetalization protocols provides the synthetic chemist with a robust toolkit for unmasking carbonyls in complex molecular environments. The protocols detailed herein for cerium(III) triflate and molecular iodine represent reliable, high-yielding, and, most importantly, highly selective methods applicable to a broad range of substrates encountered in modern organic synthesis. By considering the specific acid sensitivities of the functional groups present in a molecule, researchers can confidently select and execute a deprotection strategy that preserves molecular integrity and maximizes synthetic efficiency.
References
-
Acetal Protecting Group & Mechanism – Total Synthesis . Total Synthesis. [Link]
-
Dalpozzo, R., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate . The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Dimethyl Acetals . Organic Chemistry Portal. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis . Organic Chemistry Portal. [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones . JoVE. [Link]
-
Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions . Bulletin of the Korean Chemical Society, 25(3), 325-327. [Link]
-
Deprotection of Silyl Ethers . Gelest Technical Library. [Link]
-
Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity . YouTube. [Link]
-
Acetal Hydrolysis Mechanism . Chemistry Steps. [Link]
-
Pluth, M. D., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme' . OSTI.GOV. [Link]
-
Acetal/ketal formation and deprotection . Chemistry Stack Exchange. [Link]
-
Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-acetals and O,O-ketals Catalyzed by Molecular Iodine in Acetone . The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone . Organic Chemistry Portal. [Link]
-
17.8: Acetals as Protecting Groups . Chemistry LibreTexts. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. [Link]
-
Hydrolysis of acetals to give aldehydes and ketones . Master Organic Chemistry. [Link]
Sources
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- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
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- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Monitoring Acetal Deprotection using Thin-Layer Chromatography
Introduction: The Role of Acetals and the Need for Robust Monitoring
In the landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, protecting groups are indispensable tools. They serve as temporary masks for reactive functional groups, allowing for selective transformations elsewhere in the molecule. Among these, acetals are frequently employed to protect aldehydes and ketones due to their stability under neutral to basic conditions and their reliable cleavage under acidic conditions.[1]
The removal of the acetal group, or deprotection, is a critical step that regenerates the original carbonyl functionality. This hydrolysis is typically catalyzed by acid and proceeds via a hemiacetal intermediate. Ensuring this reaction proceeds to completion without the formation of side products is paramount for the overall success of a synthetic route. Incomplete deprotection can lead to complex purification challenges and reduced yields, while overly harsh conditions can degrade sensitive substrates.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique perfectly suited for real-time monitoring of such reactions. By observing the disappearance of the starting material and the appearance of the product on a TLC plate, a researcher can confidently determine the reaction's endpoint, optimize conditions, and ensure the desired transformation has occurred. This application note provides a detailed protocol for monitoring acetal deprotection by TLC, aimed at researchers, scientists, and drug development professionals.
The Principle: Leveraging Polarity Differences for Separation
The efficacy of TLC in monitoring acetal deprotection hinges on the significant difference in polarity between the starting acetal and the resulting aldehyde or ketone.
-
Acetal (Starting Material): Lacks hydroxyl groups and possesses two ether linkages. This makes it a relatively non-polar compound.
-
Aldehyde/Ketone (Product): Contains a polar carbonyl group (C=O).
-
Alcohol/Diol (Co-product): Contains one or more highly polar hydroxyl (-OH) groups.
On a standard silica gel TLC plate (a polar stationary phase), separation is dictated by the principle "like attracts like." Polar compounds will adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate with the mobile phase (eluent). Conversely, non-polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the eluent.
This relationship is quantified by the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]
Rf = (distance traveled by the sample) / (distance traveled by the solvent front)
Therefore, in a typical acetal deprotection:
-
The starting acetal will be less polar and exhibit a higher Rf value .
-
The deprotected aldehyde/ketone and alcohol/diol products will be more polar and will have lower Rf values .
By monitoring the TLC plate over time, one can observe the fading of the higher Rf spot (acetal) and the emergence of one or more lower Rf spots (deprotected products).
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the complete workflow for monitoring an acetal deprotection reaction using TLC.
Workflow Diagram
Caption: Workflow for TLC Monitoring of Acetal Deprotection.
Materials and Equipment
-
Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Heat gun or hot plate
-
Forceps
-
Staining jar
-
Appropriate solvents for the mobile phase
-
Staining solution (e.g., p-anisaldehyde, vanillin, or potassium permanganate)
-
Reaction mixture
-
Reference sample of the starting acetal
Procedure
1. Preparation of the TLC Chamber:
-
Pour the chosen eluent (mobile phase) into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper against the inner wall of the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
2. Preparing the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) across the plate, about 1 cm from the bottom edge. Be careful not to gouge the silica layer.
-
Mark three small, evenly spaced tick marks on the origin line for spotting. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
3. Spotting the Plate:
-
Prepare a dilute solution of your starting acetal in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' tick mark. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.
-
At regular intervals during the reaction (e.g., t = 0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture on the 'Rxn' tick mark.
-
For the 'Co' spot, first apply the starting material, and then carefully spot the reaction mixture directly on top of it. This co-spot is crucial for distinguishing between the starting material and product if they have very similar Rf values.[2][3]
4. Developing the Chromatogram:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.
-
Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate with forceps.[4]
-
Immediately mark the position of the solvent front with a pencil.
5. Visualization:
-
UV Light: If the compounds are UV-active (e.g., contain aromatic rings), they can be visualized by placing the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Staining: For compounds that are not UV-active, chemical staining is required. This is often necessary for both the acetal and the deprotected alcohol/diol.
- Completely dry the plate (a heat gun can be used to expedite this).
- Using forceps, dip the plate into the chosen staining solution for a few seconds.
- Remove the plate and wipe excess stain from the back with a paper towel.
- Gently heat the plate with a heat gun or on a hot plate until colored spots appear. The intensity of the heat and the duration will depend on the stain used.
6. Interpretation:
-
Calculate the Rf value for each spot.
-
Compare the 'Rxn' lane to the 'SM' lane. As the reaction progresses, the spot corresponding to the starting material in the 'Rxn' lane should diminish in intensity, while a new, lower Rf spot corresponding to the product(s) should appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.[2]
Optimizing the TLC System
Choosing the Right Eluent
The choice of mobile phase is critical for achieving good separation. A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 1:1 Hexanes:EtOAc to 3:1 Hexanes:EtOAc).
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 3:1 Hexanes:EtOAc to 1:1 Hexanes:EtOAc).
The goal is to achieve an Rf for the starting material between 0.3 and 0.7 to allow for clear separation from the more polar product which will have a lower Rf.
| Compound Type | Polarity | Typical Eluent System | Expected Rf Trend |
| Acetal | Low | 10-50% Ethyl Acetate in Hexanes | High Rf |
| Aldehyde/Ketone | Medium | 10-50% Ethyl Acetate in Hexanes | Medium Rf |
| Alcohol/Diol | High | 30-100% Ethyl Acetate in Hexanes | Low Rf |
| Table 1: General guidelines for eluent selection and expected Rf values. Note that these are illustrative and the optimal system must be determined experimentally. |
Choosing the Right Visualization Stain
Since acetals and their corresponding deprotected products often lack a strong UV chromophore, chemical staining is essential. The choice of stain can provide selectivity for the functional groups involved.
| Stain | Preparation Recipe | Target Analytes & Appearance |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol and 2.5 mL concentrated sulfuric acid. | A good general stain for nucleophiles. Aldehydes, ketones, and alcohols often give brightly colored spots (e.g., pink, purple, blue) on a faint pink background upon heating. |
| Vanillin | 15 g vanillin in 250 mL ethanol and 2.5 mL concentrated sulfuric acid. | Similar to p-anisaldehyde, effective for alcohols and carbonyls, yielding a range of colors upon heating. |
| Potassium Permanganate (KMnO4) | 3 g KMnO4, 20 g K2CO3, 5 mL 5% aq. NaOH in 300 mL water. | Visualizes compounds that can be oxidized, such as alcohols and aldehydes. Appears as yellow-brown spots on a purple background. The background will fade over time. |
| Table 2: Common TLC stains for visualizing acetals, aldehydes, and alcohols. |
Troubleshooting Common Issues
-
Streaking Spots: The sample may be too concentrated. Dilute the sample before spotting. Alternatively, the compound may be acidic or basic; adding a small amount of acetic acid or triethylamine to the eluent can often resolve this.
-
Rf Values Too Similar: If the starting material and product have very close Rf values, try a different solvent system. Changing one of the solvents to one with a different character (e.g., replacing ethyl acetate with dichloromethane) can alter the selectivity of the separation.
-
No Spots Visible: The sample may be too dilute, or the chosen visualization method may not be appropriate for the compound. Try spotting multiple times in the same location (allowing the solvent to dry in between) and use a more general stain like phosphomolybdic acid.
Conclusion
Monitoring acetal deprotection by Thin-Layer Chromatography is a fundamental technique that provides rapid and reliable insights into the progress of a reaction. By understanding the principles of polarity and Rf values, and by systematically selecting an appropriate eluent and visualization method, researchers can confidently determine reaction endpoints. This leads to improved yields, simplified purifications, and a more efficient synthetic workflow. The protocols and guidelines presented in this note serve as a robust starting point for the successful application of TLC in this critical synthetic transformation.
References
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Hanson, J. (n.d.). TLC Stains. Retrieved from [Link]
Sources
Application Note & Protocol: Strategic Friedel-Crafts Acylation of Phenanthrene for Targeted Isomer Synthesis
Introduction: The Synthetic Value of Acylated Phenanthrenes
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial scaffold in medicinal chemistry and materials science.[] Its derivatives are integral to the development of pharmaceuticals, organic electronics, and specialized dyes. The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of a keto-functionality to aromatic systems.[2][3] When applied to phenanthrene, this reaction provides a direct route to acylphenanthrenes, which are versatile intermediates for further functionalization.[2] However, the inherent reactivity of the phenanthrene core, with five potential sites for electrophilic attack (positions 1, 2, 3, 4, and 9), presents a significant challenge in achieving regioselectivity.[4][5] This application note provides a comprehensive experimental workflow for the Friedel-Crafts acylation of phenanthrene, with a focus on strategic choices to control isomer distribution. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for achieving kinetic versus thermodynamic control, and provide guidance on product purification and characterization.
Mechanistic Insights: Directing the Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6][7] The reaction is initiated by the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][7][8] This acylium ion then attacks the electron-rich phenanthrene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the acylated product.[7][8]
The regioselectivity of the acylation is a delicate interplay of kinetic and thermodynamic factors, which can be manipulated through careful selection of reaction conditions.[9][10]
-
Kinetic Control: At lower temperatures and with less polar solvents, the reaction favors the most rapidly formed product. For phenanthrene, the 9-position is often the kinetically favored site of attack due to the stability of the resulting carbocation intermediate.[4][10]
-
Thermodynamic Control: Under more forcing conditions, such as higher temperatures or in the presence of more polar solvents, the reaction can become reversible.[5][9] This allows for the isomerization of the initially formed products to the most thermodynamically stable isomers, typically the 2- and 3-acylphenanthrenes.[9][10]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the Friedel-Crafts acylation of phenanthrene, from reaction setup to product characterization.
Caption: A step-by-step visualization of the Friedel-Crafts acylation workflow.
Controlling Regioselectivity: Solvent is Key
The choice of solvent is paramount in directing the regiochemical outcome of the Friedel-Crafts acylation of phenanthrene. The polarity of the solvent influences the stability of the acylium ion-Lewis acid complex and the reaction intermediates, thereby dictating the product distribution.[4][5]
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) | Predominant Isomer(s) | Reference |
| Ethylene Dichloride | 2 | 4 | - | - | 54 | 9- (Kinetic) | [11][12] |
| Chloroform | 18 | - | 37 | 0.5 | 37 | 3- and 9- | [11][12] |
| Carbon Disulphide | - | - | 39-50 | 8 | - | 3- (Thermodynamic) | [11][12] |
| Nitrobenzene | - | 27 | 65 | - | - | 3- (Thermodynamic) | [11][12] |
| Nitromethane | - | - | 64 | - | - | 3- (Thermodynamic) | [11][12] |
Note: Dashes indicate that the yield was not reported or was negligible.
Detailed Experimental Protocols
Safety Precautions:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][7]
-
Acetyl chloride is corrosive and a lachrymator.[4][7] All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane and nitrobenzene are hazardous solvents. Consult their Safety Data Sheets (SDS) for proper handling procedures.[3]
-
The reaction generates HCl gas, which is corrosive. The reaction apparatus should be equipped with a drying tube or vented to a scrubber.[3]
Protocol 1: Kinetically Controlled Synthesis of 9-Acetylphenanthrene
This protocol is designed to favor the formation of the kinetically controlled product, 9-acetylphenanthrene, by using a non-polar solvent and low reaction temperatures.[5]
Materials:
-
Phenanthrene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous ethylene dichloride
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene (1 equivalent) in anhydrous ethylene dichloride under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cooling and Catalyst Addition: Cool the solution to 0-5 °C in an ice bath.[5] With vigorous stirring, carefully add anhydrous aluminum chloride (1.1-1.3 equivalents) in portions.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains between 0-5 °C.[2][5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7]
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[5]
-
Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[2][5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][5]
Protocol 2: Thermodynamically Controlled Synthesis of 3-Acetylphenanthrene
This protocol aims to produce the thermodynamically favored 3-acetylphenanthrene by utilizing a polar solvent and allowing for potential isomerization.[4]
Materials:
-
Phenanthrene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous nitrobenzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, using anhydrous nitrobenzene as the solvent.
-
Reagent Addition: Cool the solution of phenanthrene in nitrobenzene to 0-5 °C and add anhydrous aluminum chloride (1.1-1.3 equivalents). Then, add acetyl chloride (1.1 equivalents) dropwise over 30 minutes.
-
Reaction Conditions: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the desired product distribution. Gentle heating may be required to facilitate isomerization.
-
Quenching and Work-up: Follow the quenching and work-up procedures as described in Protocol 1 (steps 5-8).
Purification and Characterization
The crude product from the Friedel-Crafts acylation of phenanthrene will likely be a mixture of isomers.
Purification:
-
Column Chromatography: This is the most effective method for separating the acetylphenanthrene isomers. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically employed.[2][5] The less polar isomers will elute first.
-
Recrystallization: If one isomer is present in a significantly higher proportion, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be an effective purification technique.[2]
-
Complexation: For challenging separations, complexation with picric acid can be utilized. The hydrocarbon can be recovered from the picrate complex by treatment with a base.[13]
Characterization: The purified acetylphenanthrene isomers should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern on the phenanthrene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the isolated isomers and to identify any minor components in the product mixture. The mass spectrum will show the molecular ion peak corresponding to the acetylphenanthrene product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹.
Troubleshooting and Optimization
-
Low Yield: This can be due to moisture in the reaction, poor quality reagents, or sub-optimal reaction conditions. Ensure all glassware is flame-dried, use anhydrous solvents, and freshly opened or purified reagents.[14] The reaction temperature and time may also need to be optimized.
-
Complex Product Mixture: The inherent nature of the reaction often leads to a mixture of isomers.[4] To improve selectivity, carefully control the reaction temperature and consider using a milder Lewis acid catalyst. Shorter reaction times may favor the kinetic product.
-
Deacylation or Rearrangement: Friedel-Crafts acylation can be reversible, especially under harsh conditions.[5][9] If deacylation or undesired rearrangement is observed, consider using milder reaction conditions (lower temperature, less catalyst).
Conclusion
The Friedel-Crafts acylation of phenanthrene is a powerful tool for the synthesis of valuable acylated derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly the choice of solvent and temperature, researchers can strategically target the formation of specific isomers. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of acetylphenanthrenes, paving the way for their application in drug discovery and materials science.
References
-
Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624. [Link]
-
Levy, L., Pogodin, S., & Cohen, S. (2007). Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes. Letters in Organic Chemistry, 4(5), 338-342. [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy-. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ResearchGate. (2007). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. [Link]
-
Journal of the Chemical Society C: Organic. (1967). The friedel–crafts acetylation of phenanthrene. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Friedel–Crafts acylations of aromatic hydrocarbons. Part X. Benzoylation of phenanthrene. [Link]
-
Mosettig, E., & van de Kamp, J. (1930). SYNTHESES IN THE PHENANTHRENE SERIES. I. ACETYLPHENANTHRENES. Journal of the American Chemical Society, 52(9), 3704–3710. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
PubChem. (n.d.). 9-Acetylphenanthrene. [Link]
-
National Institutes of Health. (n.d.). Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2039-77-2 | Chemical Name : 9-Acetylphenanthrene. [Link]
-
EPA NEPAL. (n.d.). High Purity PNA Hydrocarbons and Other Aromatic Compounds Synthesis and Purification. [Link]
-
National Institutes of Health. (n.d.). Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). [Link]
-
PubMed. (n.d.). The Degradation of Phenanthrene, Pyrene, and Fluoranthene and Its Conversion into Medium-Chain-Length Polyhydroxyalkanoate by Novel Polycyclic Aromatic Hydrocarbon-Degrading Bacteria. [Link]
-
BP301(T) Pharmaceutical organic chemistry-II Unit-iv. (n.d.). [Link]
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Application Note: Navigating the Deprotection of Sensitive Acetal Compounds Under Neutral Conditions
Introduction: The Challenge of Acetal Deprotection in Modern Synthesis
Acetal protecting groups are indispensable tools in the synthetic chemist's arsenal, offering robust protection for aldehydes and ketones against a wide array of non-acidic reagents and reaction conditions.[1][2][3] Their stability under basic, nucleophilic, and reducing environments makes them ideal for multi-step syntheses of complex molecules. However, the classical approach to their removal—acid-catalyzed hydrolysis—presents a significant challenge when the substrate contains other acid-labile functionalities such as silyl ethers, tert-butyl carbamates (Boc), or glycosidic bonds.[4][5] The imperative to preserve molecular integrity has driven the development of innovative deprotection strategies that operate under neutral or near-neutral pH, thereby ensuring the desired transformation without collateral damage to the molecular architecture.
This application note provides a comprehensive guide to various contemporary and field-proven neutral deprotection methods for acetal compounds. We will delve into the mechanistic underpinnings of these techniques, offer detailed, step-by-step protocols, and present comparative data to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Core Principles of Neutral Acetal Deprotection
The cleavage of the C-O bond in acetals typically requires protonation or coordination to a Lewis acid to activate the oxygen atom, facilitating its departure. Neutral deprotection methods circumvent the use of strong Brønsted acids by employing milder Lewis acids, redox processes, or other unique activation modes that are compatible with sensitive functional groups. The choice of a particular method is dictated by the substrate's overall functionality, the relative lability of the acetal, and the desired level of chemoselectivity.
Methodologies and Protocols
Lewis Acid-Catalyzed Deprotection in Aprotic and Protic Media
Mild Lewis acids have emerged as a cornerstone of neutral acetal deprotection. Their efficacy lies in their ability to coordinate to the acetal oxygen, weakening the C-O bond and promoting cleavage without a significant drop in the bulk pH of the reaction medium.
A. Indium(III) Trifluoromethanesulfonate (In(OTf)₃) Mediated Transacetalization
Indium(III) triflate is a highly efficient and versatile Lewis acid catalyst for the deprotection of both cyclic and acyclic acetals and ketals.[6][7][8] The reaction is typically performed in the presence of acetone, which acts as a carbonyl scavenger via a transacetalization mechanism.[4][6][8] This method is notable for its mildness, often proceeding at room temperature, and its compatibility with acid-sensitive groups like the N-Boc moiety.[4]
Protocol 1: Deprotection of a Dioxolane Acetal using In(OTf)₃
-
Materials:
-
Acetal substrate (1.0 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.01 mmol, 1 mol%)
-
Acetone (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the acetal substrate in acetone.
-
Add In(OTf)₃ to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). For more stable substrates, mild heating (e.g., 40-50 °C) or microwave irradiation can be applied.[6][7]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
B. Cerium(III) Triflate (Ce(OTf)₃) in Wet Nitromethane
Cerium(III) triflate offers a highly chemoselective method for the cleavage of acetals and ketals at room temperature in wet nitromethane.[9] This system operates at a nearly neutral pH, making it particularly attractive for complex syntheses.[9] The presence of water is crucial for the reaction's efficiency.[9]
Protocol 2: Chemoselective Deprotection using Ce(OTf)₃
-
Materials:
-
Acetal substrate (1.0 mmol)
-
Cerium(III) triflate (Ce(OTf)₃) (0.05-0.30 mmol, 5-30 mol%)
-
Nitromethane (CH₃NO₂) saturated with water (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the acetal substrate in water-saturated nitromethane.
-
Add Ce(OTf)₃ to the solution and stir at room temperature. The catalyst loading may need to be optimized, with cyclic acetals generally requiring a higher loading than acyclic ones.[9]
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography as needed.
-
C. Bismuth Salt-Catalyzed Deprotection
Bismuth(III) compounds, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and bismuth triflate (Bi(OTf)₃), are attractive reagents due to their low toxicity, low cost, and ease of handling.[10] Bismuth nitrate is particularly effective for the chemoselective deprotection of acetals derived from ketones and conjugated aldehydes.[11] Bismuth triflate is a highly efficient catalyst that can be used in very low concentrations in aqueous THF.[12]
Protocol 3: Deprotection using Bismuth Nitrate Pentahydrate
-
Materials:
-
Acetal substrate (1.0 mmol)
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 mmol, 25 mol%)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the acetal substrate in dichloromethane.
-
Add Bi(NO₃)₃·5H₂O and stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Table 1: Comparison of Lewis Acid-Catalyzed Deprotection Methods
| Reagent | Catalyst Loading (mol%) | Solvent | Temperature | Key Advantages |
| In(OTf)₃ | 0.1 - 1 | Acetone | Room Temp. - Mild Heat | Excellent for transacetalization, compatible with N-Boc.[4][6] |
| Ce(OTf)₃ | 5 - 30 | Wet CH₃NO₂ | Room Temp. | Highly chemoselective, near-neutral pH.[9] |
| Bi(NO₃)₃·5H₂O | 25 | CH₂Cl₂ | Room Temp. | Low cost, low toxicity, good for conjugated systems.[11] |
| Bi(OTf)₃ | 0.1 - 1 | THF/H₂O | Room Temp. - Reflux | Highly catalytic, environmentally benign solvent system.[12] |
| Yb(OTf)₃ | 5 | Nitromethane | 45-50 °C | Effective for selective deprotection of tert-butyl esters.[13] |
| Er(OTf)₃ | Catalytic | Wet CH₃NO₂ | Room Temp. | Gentle Lewis acid for cleavage of alkyl and cyclic acetals.[1] |
Iodine-Catalyzed Deprotection
Molecular iodine in acetone provides a convenient and neutral method for the deprotection of a wide range of acetals and ketals.[1] This method is characterized by its speed, excellent yields, and tolerance of many sensitive functional groups, including double bonds, hydroxyl groups, and tert-butyl ethers.[1]
Protocol 4: Deprotection of an Acetal using Catalytic Iodine
-
Materials:
-
Acetal substrate (1.0 mmol)
-
Iodine (I₂) (0.1 mmol, 10 mol%)
-
Acetone (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the acetal substrate in acetone.
-
Add a catalytic amount of iodine and stir the solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carbonyl compound.[14]
-
Purify by column chromatography if required.
-
Silyl Triflate-Mediated Deprotection
The combination of a silyl triflate, such as trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf), with a hindered, non-nucleophilic base like 2,2'-bipyridyl or 2,6-lutidine, offers a nearly neutral system for acetal deprotection.[15][16] This method is particularly useful for achieving chemoselective deprotection of acetals in the presence of ketals.[16]
Protocol 5: Selective Deprotection of an Acetal using TESOTf and 2,6-Lutidine
-
Materials:
-
Substrate containing both acetal and ketal functionalities (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
2,6-Lutidine (3.0 mmol, 3.0 eq)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (2.0 mmol, 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the substrate in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine to the stirred solution.
-
Add TESOTf dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[14]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
-
Visualization of Deprotection Workflows
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- 15. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Phenanthrene
The Friedel-Crafts acylation of phenanthrene is a powerful method for introducing keto-functionalities, which are crucial synthons in the development of pharmacologically active molecules and advanced materials.[1] However, the polycyclic nature of phenanthrene, with its multiple reactive sites (1, 2, 3, 4, and 9), presents significant challenges in controlling regioselectivity and achieving high yields of a specific desired isomer.[1][2][3] This guide provides in-depth troubleshooting strategies and technical insights to help researchers navigate the complexities of this reaction, optimize conditions, and maximize the yield of their target acylphenanthrene.
Troubleshooting Guide
This section addresses specific, common issues encountered during the Friedel-Crafts acylation of phenanthrene.
Q1: My overall yield is very low, and TLC/GC-MS analysis shows a complex mixture of isomers and unreacted starting material. What is the primary issue?
A1: This is the most common challenge and typically points to a lack of control over the reaction's regioselectivity. Phenanthrene has five non-equivalent positions susceptible to electrophilic attack, and the distribution of acylphenanthrene isomers is highly sensitive to the reaction conditions.[3][4] The formation of a complex mixture makes purification difficult and drastically lowers the isolated yield of any single isomer.[3]
Causality & Solution: The core of the issue lies in the balance between kinetic and thermodynamic control.[2][5]
-
Kinetic Control: Substitution occurs at the most reactive position, which is often the 9-position for phenanthrene. This pathway has a lower activation energy and is favored under milder conditions (lower temperatures, shorter reaction times).[2][5]
-
Thermodynamic Control: Under more vigorous conditions (higher temperatures, longer reaction times), the acylation becomes reversible.[2][5][6] This allows for the initially formed kinetic products to rearrange to the more thermodynamically stable isomers, primarily the 2- and 3-acylphenanthrenes.[2][5]
To resolve this, you must tailor your reaction conditions to favor a single product. First, identify whether your target isomer is the kinetic or thermodynamic product, and then consult the specific optimization questions below.
Q2: I am attempting to synthesize 9-acetylphenanthrene (the kinetic product), but my yield is poor, with significant formation of other isomers.
A2: Poor yield of the 9-isomer indicates that the reaction conditions are either too harsh, allowing for rearrangement to the thermodynamic products, or that the chosen solvent does not favor kinetic control.
Causality & Solution: To favor the kinetically controlled 9-acyl product, you must use conditions that prevent isomerization.
-
Solvent Selection: This is the most critical factor.[2] Use a non-polar solvent like ethylene dichloride , which is known to produce the 9-isomer as the major product (up to 54% yield).[2][4][5] Non-polar solvents can precipitate the initial product-catalyst complex, preventing it from redissolving and rearranging.[7]
-
Temperature Control: Maintain a low reaction temperature. Start the reaction at 0-5 °C and allow it to proceed at or slightly below room temperature.[1][2] Avoid heating or refluxing.
-
Reaction Time: Monitor the reaction closely by TLC. Shorter reaction times will favor the kinetic product.[3] Once the starting material is consumed, quench the reaction promptly to prevent the subsequent rearrangement of the 9-isomer to more stable forms.[3]
Q3: My goal is to maximize the yield of 3-acetylphenanthrene, but I am obtaining a mixture dominated by the 9-isomer.
A3: This outcome suggests your reaction conditions are too mild and are favoring the kinetic product. To obtain the thermodynamically stable 3-isomer, you need to facilitate the rearrangement of the initially formed products.
Causality & Solution:
-
Solvent Selection: Use a polar solvent. Nitrobenzene is the solvent of choice for maximizing the 3-isomer, with reported yields as high as 65%.[2][4] Nitromethane and benzene also favor the 3-isomer.[2] These polar solvents keep the intermediate complexes in solution, allowing equilibrium to be reached, which favors the most stable product.[7]
-
Temperature and Time: Employ more forcing conditions. Higher reaction temperatures and longer reaction times are necessary to overcome the energy barrier for acyl group migration.[2] In some cases, using a catalyst like polyphosphoric acid (PPA) can also promote rearrangement to the thermodynamic product.[2][5]
Q4: My reaction is not proceeding, and I am recovering only my starting phenanthrene. What are the likely causes?
A4: Complete lack of reactivity usually points to a fundamental problem with one of the reagents, particularly the Lewis acid catalyst.
Causality & Solution:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[8] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the AlCl₃. Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and use a fresh, unopened bottle of AlCl₃ or one that has been properly stored in a desiccator.[8][9]
-
Insufficient Catalyst: Friedel-Crafts acylation is often not truly catalytic. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[10][11] Therefore, a stoichiometric amount (at least 1.1 to 1.5 equivalents) of AlCl₃ is typically required.[1][11] For some substrates, even larger excesses may be necessary.[12]
-
Poor Reagent Quality: Ensure the purity of your phenanthrene and acylating agent (e.g., acetyl chloride). Impurities can inhibit the reaction.[8]
Q5: I am observing the formation of diacylated products, which is complicating purification.
A5: While the acyl group is deactivating and generally prevents a second substitution, diacylation can occur under certain conditions, especially if the phenanthrene ring is substituted with electron-donating groups.[3][8]
Causality & Solution:
-
Stoichiometry: The most common cause is an excess of the acylating agent and Lewis acid.[3] Carefully control the stoichiometry and use no more than 1 to 1.5 equivalents of the acyl chloride.[1]
-
Milder Conditions: Reduce the reaction's reactivity by lowering the temperature and shortening the reaction time.[3] This will decrease the likelihood of a second, less favorable acylation event occurring.
Frequently Asked Questions (FAQs)
Q: Why is solvent choice so critical in the acylation of phenanthrene? A: The solvent's polarity dictates the solubility of the intermediate σ-complex and the final ketone-Lewis acid complex. In non-polar solvents like ethylene dichloride or carbon disulfide, the initially formed kinetic product complex (9-isomer) may be less soluble and precipitate, effectively removing it from the reaction and preventing it from rearranging into the more stable thermodynamic isomers.[7] In polar solvents like nitrobenzene, all intermediates and products remain in solution, allowing the reaction to reach thermodynamic equilibrium, which favors the most stable isomers (2- and 3-).[2][7]
Q: Can the Friedel-Crafts acylation of phenanthrene be reversed? A: Yes, the reaction is reversible, a phenomenon known as deacylation or acyl rearrangement.[2][5] This reversibility is the reason why thermodynamic control is possible. Under harsh conditions, such as high heat or in the presence of strong acids like polyphosphoric acid (PPA), an acyl group can be removed from one position and re-added to another, more stable position.[2][5][6]
Q: Are there alternative methods for acylating phenanthrene? A: While direct Friedel-Crafts acylation is the most common method, other synthetic strategies exist for producing acylated phenanthrenes, though they are often more complex. For example, the Haworth synthesis can be used to build the phenanthrene ring system with the acyl group's precursor already in the desired position.[13] However, for the direct introduction of an acyl group onto a pre-existing phenanthrene core, Friedel-Crafts and its variations remain the primary approach.[14]
Data Presentation
Table 1: Influence of Solvent on Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | 29 | 1 | 54 |
| Nitrobenzene | 2 | 27 | 65 | 1 | 2 |
| Nitromethane | 2 | 26 | 64 | 1 | 3 |
| Carbon Disulphide | 7 | 26 | 39-50 | 8 | 8 |
| Chloroform | 18 | 7 | 37 | 0.5 | 37 |
Data extracted from Girdler, R. B., et al. (1967).[3][4]
Experimental Protocols
General Procedure for Friedel-Crafts Acetylation of Phenanthrene
This protocol is a general guideline and must be optimized based on the desired target isomer by selecting the appropriate solvent and reaction conditions as discussed above.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Solvent (e.g., Ethylene Dichloride for 9-isomer, Nitrobenzene for 3-isomer)[2]
-
Nitrogen or Argon gas supply
-
Ice bath
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve phenanthrene (1 equivalent) in the chosen anhydrous solvent.[1][2]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[3]
-
Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to the solution.[1] The addition may be exothermic.
-
Acylating Agent Addition: Add acetyl chloride (1.0 - 1.2 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., 0-5 °C for kinetic control, room temperature or higher for thermodynamic control) for the specified time. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.[2][9] This step is highly exothermic and should be performed in a fume hood with caution.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[2] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to isolate the desired acylphenanthrene isomer.[2][3]
-
Characterization: Characterize the final product using appropriate analytical methods (e.g., NMR, IR, GC-MS).
Visualization
Caption: Reaction pathway for Friedel-Crafts acylation of phenanthrene.
References
- BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity of Phenanthrene Acylation.
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Phenanthrene.
- BenchChem. (n.d.). Friedel-Crafts acetylation versus benzoylation of phenanthrene: a comparative study.
- Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy-.
- Jee, S. (n.d.). Friedel Crafts Reaction.
- ResearchGate. (n.d.). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes.
- Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.
- Química Organica.org. (n.d.). Phenanthrene synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- The Hebrew University of Jerusalem. (n.d.). Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenanthrene synthesis [quimicaorganica.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Improving regioselectivity of phenanthrene acylation to favor the 9-isomer
Technical Support Center: Mastering Phenanthrene Acylation
A Researcher's Guide to Favoring the 9-Isomer
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the regioselective acylation of phenanthrene, with a specific focus on maximizing the yield of the 9-acylphenanthrene isomer. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of this reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of phenanthrene, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 9-Acylphenanthrene
-
Potential Cause: Your reaction conditions are likely favoring the formation of thermodynamically more stable isomers (e.g., 3- and 2-isomers) over the kinetically favored 9-isomer. The distribution of isomers is highly sensitive to solvent, catalyst, temperature, and reaction time.[1][2]
-
Solutions:
-
Solvent Selection: This is one of the most critical factors.[1] To favor the 9-isomer, use ethylene dichloride as the solvent.[1][3][4] Solvents like nitrobenzene, nitromethane, and carbon disulphide tend to favor the formation of the 3-isomer and should be avoided if the 9-isomer is the target.[1][3][4]
-
Temperature Control: Employ lower reaction temperatures to favor the kinetically controlled product.[1][5] Running the reaction at 0-5°C, especially during the addition of the acylating agent, can significantly enhance selectivity for the 9-position.[2]
-
Reaction Time: Monitor the reaction closely and aim for shorter reaction times. Prolonged reaction times can allow for the rearrangement of the initially formed 9-isomer to the more stable 2- and 3-isomers.[1][2]
-
Problem 2: Formation of a Complex Mixture of Isomers, Complicating Purification
-
Potential Cause: Phenanthrene has five reactive sites (positions 1, 2, 3, 4, and 9), and Friedel-Crafts acylation can often lead to a mixture of products with similar physical properties, making separation challenging.[1][2]
-
Solutions:
-
Optimize for Kinetic Control: As detailed in Problem 1, meticulously control your reaction conditions to favor the kinetic product (9-isomer). This includes using ethylene dichloride, maintaining low temperatures, and minimizing the reaction time.[1][2][3][4]
-
Purification Strategy: If a mixture is unavoidable, employ high-performance liquid chromatography (HPLC) or sequential column chromatography with different solvent systems to improve the separation of the isomers.[2]
-
Problem 3: Rearrangement of the Acyl Group from the 9-Position
-
Potential Cause: The Friedel-Crafts acylation is a reversible process.[3] Under harsh conditions, such as higher temperatures, longer reaction times, or with certain catalysts like polyphosphoric acid (PPA), the kinetically formed 9-acylphenanthrene can undergo rearrangement to the thermodynamically more stable 2- and 3-isomers.[1][2][3]
-
Solutions:
-
Milder Conditions: Use less forcing reaction conditions. This includes lower temperatures and potentially a less active Lewis acid or a lower stoichiometric ratio of the catalyst.[1]
-
Avoid Strong Protic Acids: If possible, avoid strong protic acids which can promote deacylation and rearrangement.[1] When using PPA, carefully control the reaction time and temperature.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle governing the regioselectivity of phenanthrene acylation?
A1: The regioselectivity is primarily governed by the principle of kinetic versus thermodynamic control.[1][5][6]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the major product is the one that is formed the fastest. For phenanthrene, electrophilic attack is often fastest at the 9-position, leading to 9-acylphenanthrene as the kinetic product.[1][3][6]
-
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach equilibrium. The major product will be the most stable isomer. The 2- and 3-acylphenanthrenes are thermodynamically more stable than the 9-isomer.[1][3]
Q2: How does the choice of solvent influence the isomer distribution so dramatically?
A2: The polarity and coordinating ability of the solvent can significantly alter the reaction pathway and the stability of the intermediates.
-
In a solvent like ethylene dichloride , the reaction favors the formation of the 9-isomer, yielding up to 54%.[3][4]
-
In contrast, polar solvents like nitrobenzene or nitromethane strongly favor the formation of the 3-isomer, with yields reaching up to 65%.[3][4]
-
Chloroform represents an intermediate case, producing comparable amounts of the 3- and 9-isomers.[1][3][4]
Q3: Besides solvent and temperature, what other reaction parameters can I adjust?
A3: You can also optimize the Lewis acid and the acylating agent.
-
Lewis Acid: While aluminum chloride (AlCl₃) is commonly used, you can experiment with other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄).[1] The molar ratio of the Lewis acid to the substrate can also be tuned to optimize selectivity.
-
Acylating Agent: While acetyl chloride is common for acetylation, the steric bulk of the acylating agent can influence regioselectivity. For instance, benzoylation shows different isomer distributions compared to acetylation.[6][7]
Q4: Are there alternatives to the Friedel-Crafts reaction for functionalizing the 9-position?
A4: Yes, while Friedel-Crafts is a classic method, modern organic synthesis offers other strategies. One powerful approach is the use of directing groups .[8][9] A directing group can be temporarily installed on the phenanthrene core to guide the functionalization to a specific position, after which the directing group can be removed. While less direct for simple acylation, this strategy offers excellent control for introducing other functionalities that could later be converted to a ketone.
Data Summary
Table 1: Influence of Solvent on Isomer Distribution in the Acetylation of Phenanthrene
| Solvent | % 9-Isomer | % 3-Isomer | % 1-Isomer | % 2-Isomer | % 4-Isomer |
| Ethylene Dichloride | 54 | 15 | 2 | 4 | 2 |
| Chloroform | 37 | 37 | 18 | 7 | 0.5 |
| Carbon Disulphide | 17 | 50 | 17 | 8 | 8 |
| Benzene | 11 | 47 | 11 | 18 | 3 |
| Nitromethane | 2 | 64 | 4 | 27 | 3 |
| Nitrobenzene | 2 | 65 | 3 | 27 | 3 |
Data adapted from Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967).[4]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Friedel-Crafts Acetylation of Phenanthrene to Favor the 9-Isomer
This protocol is a general guideline and should be optimized for your specific setup.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Ethylene Dichloride
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenanthrene in anhydrous ethylene dichloride.[1]
-
Cool the solution in an ice bath to 0-5°C.[2]
-
Carefully add anhydrous aluminum chloride to the stirred solution.[1]
-
Add acetyl chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5°C.[2]
-
After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.[2]
-
Upon completion (or when the optimal ratio of 9-isomer is observed), carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[2]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[1]
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate 9-acetylphenanthrene.[1]
Diagram 1: Key Factors Influencing Regioselectivity
Caption: Troubleshooting workflow for phenanthrene acylation.
References
-
LookChem. (n.d.). Preparation of 9-Acetylphenanthrene. Chempedia. Retrieved from [Link]
-
Agranat, I., & Gore, P. H. (2000). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. ResearchGate. Retrieved from [Link]
-
Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624. Retrieved from [Link]
-
Bach, T., & Hehn, J. P. (2011). Enantioselective Lewis Acid Catalyzed ortho Photocycloaddition of Olefins to Phenanthrene-9-carboxaldehydes. Angewandte Chemie International Edition, 50(5), 1000-1004. Retrieved from [Link]
-
Gore, P. H., & Thadani, C. K. (1969). Friedel–Crafts acylations of aromatic hydrocarbons. Part X. Benzoylation of phenanthrene. Journal of the Chemical Society C: Organic, 2240-2243. Retrieved from [Link]
-
Mosettig, E., & van de Kamp, J. (1930). SYNTHESES IN THE PHENANTHRENE SERIES. I. ACETYLPHENANTHRENES. Journal of the American Chemical Society, 52(9), 3704–3710. Retrieved from [Link]
-
Chen, K., & Chen, G. (2018). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts acylations of aromatic hydrocarbons. Part X. Benzoylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
Side reactions in phenanthrene acylation: diacylation and isomer rearrangement
The Friedel-Crafts acylation of phenanthrene is a powerful tool for the synthesis of various derivatives with applications in materials science and drug development.[1] However, the reaction is often plagued by a lack of selectivity, leading to challenges in product purification and reduced yields of the desired isomer. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common side reactions, specifically diacylation and isomer rearrangement, thereby improving the regioselectivity and overall success of your phenanthrene acylation reactions.[1][2]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and solve common problems encountered during the Friedel-Crafts acylation of phenanthrene.
Problem 1: My reaction is producing a complex mixture of isomers, making purification a significant challenge.
-
Possible Cause: Phenanthrene possesses multiple reactive sites, including the 1, 2, 3, 4, and 9 positions, which can lead to the formation of a variety of monoacylated products.[1][2][3] The distribution of these isomers is highly sensitive to the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1][4][5]
-
Solution:
-
Solvent Selection is Critical: The polarity of the solvent plays a pivotal role in determining the isomer distribution.[3][6] For instance, conducting the acetylation in ethylene dichloride favors the formation of the 9-acetylphenanthrene (the kinetically favored product), whereas using a more polar solvent like nitrobenzene or nitromethane will yield the 3-acetylphenanthrene (a thermodynamically more stable isomer) as the major product.[2][5][6] Chloroform has been reported to produce comparable amounts of the 3- and 9-isomers.[5][6]
-
Control the Reaction Time: Shorter reaction times tend to favor the kinetically controlled product (often the 9-isomer).[2][3] As the reaction time is extended, rearrangement to the more thermodynamically stable isomers (2- and 3-isomers) can occur.[2][4][6]
-
Temperature Management: Lowering the reaction temperature can increase selectivity for the kinetic product by reducing the energy available for isomer rearrangement.[2][3]
-
Problem 2: I am observing a significant amount of diacylated byproducts in my reaction mixture.
-
Possible Cause: Diacylation occurs when a second acyl group is introduced onto the phenanthrene ring.[2] This is more likely to happen if the reaction conditions are too harsh or if the phenanthrene substrate is activated with electron-donating groups.[2]
-
Solution:
-
Stoichiometry of Reagents: Carefully control the molar ratio of the acylating agent and the Lewis acid to the phenanthrene substrate. Using a significant excess of the acylating agent can drive the reaction towards diacylation.
-
Milder Reaction Conditions: Employing lower temperatures and reducing the amount of Lewis acid catalyst can help to minimize the formation of diacylated products.[2]
-
Substrate Reactivity: Be mindful that phenanthrenes bearing electron-donating substituents are more prone to diacylation.[2] For these substrates, it is especially important to use milder conditions.
-
Problem 3: The major isomer I've isolated is not the one I expected based on the initial reaction conditions.
-
Possible Cause: The Friedel-Crafts acylation of phenanthrene is a reversible process, and under certain conditions, the initially formed acylphenanthrene can undergo rearrangement to a more thermodynamically stable isomer.[4][5] This is particularly prevalent at higher temperatures, with longer reaction times, or when using catalysts like polyphosphoric acid.[2][4] The kinetically favored 9-acetylphenanthrene, for example, is known to rearrange to the more stable 2- and 3-acetylphenanthrene isomers.[2][4]
-
Solution:
-
Favor Kinetic Control: To obtain the kinetically preferred product, utilize milder reaction conditions. This includes lower temperatures and shorter reaction times to minimize the opportunity for rearrangement.[2][3]
-
Choice of Catalyst: While aluminum chloride (AlCl₃) is a common Lewis acid for this reaction, its high activity can sometimes promote isomer rearrangement.[2] Experimenting with other Lewis acids might provide better control over the desired isomer formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?
A1: The reaction typically produces a mixture of monoacylated isomers, primarily 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][2] The relative abundance of each isomer is highly dependent on the specific reaction conditions employed.[1][2]
Q2: Why is it so difficult to obtain a single acylated phenanthrene isomer?
A2: The formation of multiple isomers is a consequence of the multiple reactive positions on the phenanthrene ring that have comparable reactivities.[2] The regioselectivity is governed by a delicate balance of kinetic and thermodynamic factors, which can be manipulated to favor a specific isomer.[1][4]
Q3: Can the acyl group rearrange after it has been added to the phenanthrene ring?
A3: Yes, the acylation of phenanthrene is a reversible process, and acyl group migration can occur, especially under conditions that favor thermodynamic equilibrium.[2][4] For instance, the initially formed, kinetically favored 9-isomer can rearrange to the more thermodynamically stable 2- and 3-isomers over time, particularly at elevated temperatures.[2][4][5]
Data Summary
Table 1: Influence of Solvent on Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) |
| Ethylene Dichloride | 2 | 4 | 13 | 1 | 54 |
| Nitrobenzene | 2 | 27 | 65 | 1 | 5 |
| Nitromethane | 2 | 25 | 64 | 2 | 7 |
| Chloroform | 18 | 12 | 37 | 0.5 | 37 |
| Carbon Disulphide | 10-14 | 5-11 | 39-50 | 5-8 | 21-27 |
Data adapted from Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.[6]
Visualizing Reaction Pathways
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Acetal Deprotection for Acid-Sensitive Substrates
Welcome to the technical support center for troubleshooting acetal deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing acetal protecting groups in the presence of sensitive functionalities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My standard acidic deprotection (e.g., HCl, TFA, TsOH) is cleaving other acid-sensitive groups in my molecule, such as silyl ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers. What should I do?
Answer:
This is a common challenge that arises from the low pH of strong acid catalysts. The key is to switch to milder, more selective deprotection methods that operate under neutral or near-neutral conditions.
Causality: Strong acids generate a high concentration of protons, which non-selectively catalyze the cleavage of various acid-labile protecting groups. The goal is to use conditions that are just acidic enough to promote acetal hydrolysis without affecting more sensitive groups.
Here are several field-proven strategies:
-
Lewis Acid Catalysis: Mild Lewis acids can effectively catalyze acetal deprotection without a significant drop in pH.[1][2]
-
Bismuth(III) salts (e.g., Bi(OTf)₃, Bi(NO₃)₃·5H₂O): These are particularly effective and can be used in catalytic amounts.[3][4] Bismuth triflate is known to be compatible with TBDMS ethers.
-
Cerium(III) triflate (Ce(OTf)₃): In wet nitromethane, this catalyst operates at an almost neutral pH and is a gentle option for sensitive substrates.[5][6]
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃): This catalyst can be used under neutral conditions in the presence of acetone.[7]
-
-
Iodine in Acetone: This system operates under neutral, non-hydrolytic conditions through a substrate exchange mechanism.[5][7] It is highly efficient and compatible with a wide range of sensitive groups, including double bonds, hydroxyl groups, acetates, and even highly acid-sensitive t-butyl ethers.[5]
-
Buffered Acetic Acid Systems: Using a buffer, such as pyridine in aqueous acetic acid, can maintain a controlled, mildly acidic pH to selectively cleave the acetal.
-
Electrochemical Deprotection: This modern technique allows for deprotection under neutral conditions by exploiting the redox capabilities of the molecule.[8]
Question 2: My deprotection reaction is sluggish, resulting in incomplete conversion or low yields even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is often a result of suboptimal reaction parameters. Here’s how to troubleshoot a sluggish reaction:
-
Optimize Solvent Choice: The solvent plays a critical role in reaction rates.
-
Ensure Adequate Water Content (for hydrolytic methods): The presence of water is essential for hydrolytic deprotection. Using a "wet" solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction.[5] Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can hinder the reaction.[5]
-
Increase the Temperature: Gently heating the reaction can often accelerate a slow deprotection. For instance, while many iodine-catalyzed deprotections proceed at room temperature, refluxing in acetone (56°C) can drive the reaction to completion for more stable acetals.[5]
-
Increase Catalyst Loading: For catalytic methods, ensure your catalyst has not degraded. If the reaction stalls, consider increasing the molar percentage of the catalyst. For example, bismuth triflate can be effective at loadings as low as 0.1 mol%.[5]
Question 3: I need to selectively deprotect an acetal derived from an aldehyde while leaving a ketal (from a ketone) intact. Is this possible?
Answer:
Yes, this is a challenging but achievable transformation. Generally, ketals are more labile to acid than acetals due to the greater stability of the tertiary carbocation intermediate formed during cleavage.[5] However, specific reagent combinations can reverse this selectivity.
A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[5][9] This method provides a unique tool for differentiating between protected aldehydes and ketones.
Question 4: My molecule is completely intolerant to acid. Are there any non-acidic deprotection methods available?
Answer:
Absolutely. For substrates that cannot tolerate even trace amounts of acid, several methods avoid acidic conditions altogether:
-
Iodine in Acetone: As mentioned earlier, this method is performed under neutral conditions.[5][7]
-
Aqueous DMSO: Heating the substrate in aqueous dimethyl sulfoxide (DMSO) can effect deprotection under neutral conditions.[10] This method is believed to proceed via a DMSO-catalyzed hydrolysis.[10]
-
Supramolecular Catalysis: A self-assembled supramolecular host can catalyze the hydrolysis of acetals in basic aqueous solution.[1][2][11]
-
Thioacetal Deprotection with Metal Salts: While thioacetals are stable to acidic conditions, they can be cleaved using heavy metal salts like mercuric chloride (HgCl₂) in aqueous acetonitrile.[12]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed acetal hydrolysis?
A1: The hydrolysis of an acetal is the reverse of its formation and proceeds through a series of equilibrium steps.[13][14][15][16]
-
Protonation: An acid catalyst protonates one of the alkoxy oxygens, converting the alkoxy group into a good leaving group (an alcohol).[13][15]
-
Formation of an Oxonium Ion: The alcohol leaving group departs, and the other alkoxy oxygen uses its lone pair to form a resonance-stabilized oxonium ion.[13][16]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[13]
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (like another water molecule), forming a hemiacetal.[13]
-
Repeat: The process repeats with the second alkoxy group being protonated, leaving to form a protonated carbonyl, which is then deprotonated to yield the final carbonyl compound.[13]
Q2: How do I choose the best mild deprotection method for my specific substrate?
A2: The optimal method depends on the nature of your substrate and the other functional groups present.
Q3: Can I monitor the progress of my deprotection reaction?
A3: Yes, monitoring the reaction is crucial to avoid over-running it and causing side reactions. Thin-Layer Chromatography (TLC) is the most common method. You should see the disappearance of the starting material spot (the acetal) and the appearance of the product spot (the carbonyl compound). Staining with an appropriate agent (e.g., p-anisaldehyde or potassium permanganate) can help visualize the spots if they are not UV-active.
Data Summary: Comparison of Mild Acetal Deprotection Methods
| Method | Catalyst/Reagent | Solvent | Conditions | Compatible with | Incompatible with |
| Lewis Acid | Bi(OTf)₃ (catalytic) | CH₂Cl₂ or THF/H₂O | Room Temp | TBDMS ethers | Very strong acids |
| Lewis Acid | Ce(OTf)₃ (catalytic) | Wet Nitromethane | Room Temp | Acid-sensitive groups | --- |
| Neutral | I₂ (catalytic) | Acetone | Room Temp to Reflux | t-butyl ethers, silyl ethers, Boc | --- |
| Neutral | Aqueous DMSO | DMSO/H₂O | Heat | Acid-labile groups | --- |
| Selective | TESOTf / 2,6-lutidine | CH₂Cl₂ | 0°C to Room Temp | Ketals | Aldehyde acetals |
Experimental Protocols
Protocol 1: General Acetal Deprotection using Iodine in Acetone [5]
This protocol is suitable for substrates with highly acid-sensitive functional groups.
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For acyclic acetals, the reaction is often complete within 5 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Selective Deprotection of an Aldehyde Acetal in the Presence of a Ketal [5]
-
Dissolve the substrate containing both the acetal and ketal (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq) dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aldehyde.
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
- Maegawa, T., & Fujioka, H. (2013). Reaction via Pyridinium-type Salt Intermediate: Chemoselective DeProtection of Acetals in the Presence of Ketals and Nucleophilic Substitution. Journal of Synthetic Organic Chemistry, Japan, 71(7), 724-725.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 50-55.
-
Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]
-
Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., & Tagarelli, A. (2004). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III)
- Fuji, K., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals in Basic Solution with a Self‐Assembled Supramolecular “Nanozyme”.
- Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library.
- Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(21), 3845-3849.
- Greve, R. D., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters.
-
JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399-8401.
-
Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. Retrieved from [Link]
- Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- Hajipour, A. R., & Ruoho, A. E. (2005).
-
Chem Wis. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
- Abe, Y., Yamada, T., Yamamoto, T., Esaka, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470.
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
Sources
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- 2. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 3. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
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- 12. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 9-Acylphenanthrene Isomers
This guide provides in-depth troubleshooting and practical advice for the purification of 9-acylphenanthrene isomers and related derivatives by column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these compounds with high purity and yield.
Introduction: The Isomer Separation Challenge
The purification of 9-acylphenanthrene isomers presents a significant chromatographic challenge. Positional isomers (e.g., 1-acyl, 2-acyl, 4-acyl, and 9-acylphenanthrene) often possess nearly identical molecular weights and highly similar polarities, making their separation difficult.[1][2] Success hinges on exploiting subtle differences in their interaction with the stationary phase, which can be modulated by careful selection of chromatographic conditions. This guide addresses the most common issues encountered during this process and provides robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section covers foundational questions and critical decisions to be made before beginning the purification process.
Q1: What is the best stationary phase for separating 9-acylphenanthrene isomers?
A1: For most applications, silica gel (60 Å, 40-63 µm particle size) is the most effective and economical choice for flash column chromatography.[3][4] Its polar surface, rich in silanol groups (Si-OH), interacts with the polar acyl functional group and the π-electron system of the phenanthrene core.
-
Causality: The separation mechanism relies on differential adsorption. While the phenanthrene backbone provides a strong non-polar character, the acyl group introduces a polar ketone functionality. Isomers where the acyl group is more sterically hindered may interact less strongly with the silica surface, leading to faster elution.
-
Alternative Options:
-
Alumina: Can be a useful alternative if your compound is sensitive to the acidic nature of silica gel.[5] It is available in neutral, acidic, or basic forms.
-
Phenyl-functionalized Silica: For very challenging separations, a phenyl stationary phase can enhance resolution by introducing π-π stacking interactions between the phase and the aromatic phenanthrene rings.[6][7] This provides a different selectivity mechanism compared to standard silica.[6]
-
Q2: How do I choose the right mobile phase (eluent)?
A2: The selection of the mobile phase is the most critical parameter for achieving separation.[8] The process should always begin with Thin-Layer Chromatography (TLC) analysis to screen different solvent systems.[3]
-
Strategy:
-
Start with a binary mixture of a non-polar solvent and a moderately polar solvent. Common starting systems include Hexanes/Ethyl Acetate and Toluene/Acetone.
-
Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system.
-
The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3-0.4 for the target 9-acylphenanthrene isomer and achieves the largest possible separation (ΔRf) from its isomers and other impurities. [3] A ΔRf of at least 0.1 is desirable for a successful column separation.[3]
-
Q3: My crude sample won't dissolve in the non-polar eluent I plan to use. How should I load it onto the column?
A3: This is a common problem, especially when using highly non-polar eluents like hexane-based systems. The solution is dry loading .[9] Wet loading (dissolving the sample in a strong, polar solvent like dichloromethane) can lead to disastrously poor separation as the strong solvent carries the compound down the column in a diffuse band.
-
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[9]
-
Carefully add this powder as a uniform layer on top of your packed column.
-
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the chromatographic run.
Q4: My isomers are co-eluting or have very poor resolution. What should I do?
A4: This is the most frequent challenge. It indicates that the chosen mobile phase is not selective enough to differentiate between the isomers.
-
Immediate Actions:
-
Decrease Mobile Phase Polarity: If the Rf values on TLC were too high (>0.5), the eluent is too strong, moving the compounds too quickly for separation to occur. Reduce the proportion of the polar solvent (e.g., move from 10% ethyl acetate in hexanes to 5%).
-
Switch to a Gradient Elution: If a single (isocratic) solvent system cannot resolve the isomers from impurities, a gradient elution is necessary. Start the column with a very non-polar mobile phase to elute non-polar impurities, then gradually increase the polarity to selectively elute your target isomers.
-
-
Advanced Solutions:
-
Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. If a Hexanes/Ethyl Acetate system fails, try a different combination like Toluene/Acetone or Dichloromethane/Hexanes. Toluene can introduce π-π interactions that may alter the elution order and improve selectivity.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be no more than 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
-
Q5: My compound is smearing or "tailing" down the column, resulting in broad peaks and impure fractions. Why is this happening?
A5: Peak tailing for acylphenanthrenes (which are ketones) is often caused by strong, non-ideal interactions between the polar acyl group and acidic silanol sites on the silica surface.[5]
-
Explanation: These strong interactions mean that a portion of the analyte molecules are retained longer than the bulk, leading to a "tail" on the elution band.
-
Solution: Add a Mobile Phase Modifier.
-
To mitigate this, add a small amount of a competitive binding agent to the mobile phase. For neutral or mildly acidic compounds like ketones, adding 0.1-0.5% triethylamine (TEA) to the eluent can dramatically improve peak shape.[5] The TEA, being a base, preferentially interacts with the acidic silanol sites, effectively blocking them from causing tailing with your compound.
-
Q6: I ran the column, but my yield is very low. It seems the compound is stuck on the silica. What went wrong?
A6: This suggests either irreversible adsorption (decomposition) or the use of a mobile phase that is far too weak to elute the compound.
-
Troubleshooting Steps:
-
Check for Decomposition: Before running a large-scale column, it is crucial to check for compound stability on silica.[10] Spot your pure compound on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot appears or the original spot streaks, your compound is likely decomposing on the acidic silica.[10]
-
Flush the Column: If the compound is stable but did not elute, it means your mobile phase was not polar enough. Try flushing the column with a much stronger solvent (e.g., 50% or 100% ethyl acetate) to recover the retained material.[11]
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not elute properly.[10] This can sometimes be addressed by changing the solvent system.
-
Visualization of Key Workflows
Troubleshooting Flowchart for Poor Separation
This diagram outlines the decision-making process when encountering poor resolution of isomers.
Caption: Troubleshooting flowchart for poor isomer separation.
Experimental Protocol Hub
Detailed Protocol: Flash Column Chromatography of 9-Acylphenanthrene
This protocol assumes a 5-gram crude sample containing a mixture of acylphenanthrene isomers, with TLC analysis indicating that a 9:1 Hexanes:Ethyl Acetate mixture provides optimal separation.
Materials:
-
Glass chromatography column (40-50 mm diameter)
-
Silica gel (40-63 µm), ~250 g
-
Sand, washed
-
Eluent: Hexanes and Ethyl Acetate
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Air or nitrogen line for pressure (flash chromatography)[9]
1. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[12] Add a ~1 cm layer of sand.[12]
-
In a large beaker, prepare a slurry of silica gel (~250 g) in the initial, non-polar eluent (e.g., 95:5 Hexanes:EtOAc).
-
With the column stopcock open and a flask underneath, pour the slurry into the column. Use a funnel to guide the stream.
-
Tap the side of the column gently to help the silica pack evenly and release air bubbles.
-
Once all the silica is added, run eluent through the column until the silica bed is firm and stable. Do not let the solvent level drop below the top of the silica bed.
-
Add a final ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[9]
2. Sample Loading (Dry Loading Method):
-
Dissolve the 5 g crude sample in ~20 mL of dichloromethane.
-
Add ~15 g of silica gel to the solution and mix.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Drain the eluent in the column until it is level with the top layer of sand.
-
Carefully transfer the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
3. Elution and Fraction Collection:
-
Carefully add the starting eluent (9:1 Hexanes:EtOAc) to the column, taking care not to disturb the sample layer.[12]
-
Apply gentle pressure (1-2 psi) to the top of the column to begin the flow.[9] The solvent level should drop at a rate of about 2 inches per minute.
-
Begin collecting fractions immediately. The size of the fractions depends on the column size; for this scale, 25-50 mL fractions are appropriate.
-
Continuously monitor the separation by spotting alternating fractions on a TLC plate.
-
Once the target compound begins to elute, you may choose to collect smaller fractions to maximize purity.
4. Analysis and Product Isolation:
-
Develop the TLC plates used for monitoring to identify which fractions contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 9-acylphenanthrene isomer.
General Experimental Workflow
Caption: General workflow for column chromatography purification.
References
-
Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. (n.d.). MDPI. [Link]
-
Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. (n.d.). Taylor & Francis Online. [Link]
-
Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. (n.d.). National Institutes of Health (NIH). [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]
-
(PDF) Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. (n.d.). ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene. (2022). Journal of the American Chemical Society. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Chromatography-Blog. [Link]
-
HPLC Methods for analysis of Phenanthrene. (n.d.). HELIX Chromatography. [Link]
-
Selective Separation of Phenanthrene from Aromatic Isomer Mixtures by a Water-Soluble Azobenzene-Based Macrocycle. (2021). Journal of the American Chemical Society. [Link]
-
Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Dry silica gel (84 g). (n.d.). Organic Syntheses Procedure. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
-
Removal of Phenanthrene in an Aqueous Matrix by Entrapped Crude Enzymes on Alginate Beads Combined with TiO2-C-Ag Coated Fiberglass. (2025). ResearchGate. [Link]
-
Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. (n.d.). PMC - National Institutes of Health (NIH). [Link]
-
Column Chromatography. (2019). YouTube. [Link]
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- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. bvchroma.com [bvchroma.com]
- 12. youtube.com [youtube.com]
Minimizing byproduct formation during the synthesis of phenanthrene derivatives
Welcome to the technical support center for the synthesis of phenanthrene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenanthrene synthesis and minimize the formation of unwanted byproducts. Phenanthrene and its derivatives are crucial structural motifs in numerous natural products, including alkaloids like morphine and steroids, making their efficient synthesis a key focus in organic chemistry and medicinal drug development.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My Haworth synthesis is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
Answer:
The formation of regioisomers is a common issue in the initial Friedel-Crafts acylation of naphthalene with succinic anhydride.[1][2] The reaction can occur at either the α (1-position) or β (2-position) of the naphthalene ring.
Probable Cause:
-
Reaction Temperature: The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly temperature-dependent. Acylation at lower temperatures (around room temperature) favors the kinetically controlled α-product, while higher temperatures (above 60°C) favor the thermodynamically more stable β-product.[1][2]
Solution:
To favor the formation of the desired β-substituted product, which leads to the linear phenanthrene skeleton, it is crucial to control the reaction temperature.
-
Temperature Control: Perform the Friedel-Crafts acylation at a temperature above 60°C.[1][2] Using a higher boiling point solvent like nitrobenzene can facilitate maintaining this temperature consistently.[1]
-
Solvent Choice: While nitrobenzene is effective, its toxicity is a concern. Dichlorobenzene or other high-boiling inert solvents can be suitable alternatives.
Question 2: I'm observing significant amounts of dimeric byproducts in my Mallory reaction. What is causing this and how can I prevent it?
Answer:
The Mallory reaction, a photochemical cyclization of a stilbene derivative, is a powerful tool for phenanthrene synthesis.[3][4] However, the formation of dimers via [2+2] cycloaddition is a known side reaction, especially at higher concentrations.[5][6][7]
Probable Cause:
-
High Reactant Concentration: The photochemical nature of the Mallory reaction involves excited state species. At high concentrations, an excited stilbene molecule is more likely to encounter another ground-state stilbene molecule, leading to dimerization, rather than undergoing intramolecular cyclization.[5][7]
Solution:
-
Work at High Dilution: Perform the reaction at a low concentration of the stilbene precursor (typically around 0.01 M).[7] This maximizes the probability of intramolecular cyclization over intermolecular dimerization.
-
Optimize Light Source and Wavelength: Use a light source with a wavelength that selectively excites the stilbene derivative without promoting unwanted side reactions. A high-pressure mercury vapor lamp is commonly used.[5]
Question 3: My Pschorr cyclization is giving a very low yield of the desired phenanthrene derivative. What can I do to improve it?
Answer:
The Pschorr cyclization involves an intramolecular radical substitution of a diazonium salt and is notorious for often providing moderate to low yields.[8][9]
Probable Cause:
-
Inefficient Radical Generation/Trapping: The key step is the copper-catalyzed generation of an aryl radical from the diazonium salt and its subsequent intramolecular cyclization.[8][10] Inefficient generation or competing side reactions of the radical can lead to low yields.
-
Poor Solubility of Copper Catalyst: The traditional use of copper powder can lead to heterogeneous reaction conditions and inefficient catalysis.[9]
Solution:
-
Use Soluble Copper Catalysts: Employing soluble copper sources, such as copper(I) oxide or copper(I) halides in the presence of a suitable solvent, can improve the homogeneity and efficiency of the reaction.
-
Alternative Radical Initiators: While copper is traditional, other methods for decomposing the diazonium salt can be explored.
-
Control of Reaction Conditions: Careful control of temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite) is crucial to prevent decomposition of the diazonium salt before cyclization.
Question 4: I'm performing a Suzuki-Miyaura coupling to form a biaryl precursor for a subsequent cyclization to phenanthrene, but I'm getting significant homocoupling of my boronic acid derivative. How can I minimize this?
Answer:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[11][12] However, homocoupling of the organoboron reagent is a common side reaction.
Probable Cause:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Inappropriate Base or Reaction Conditions: The choice of base and reaction temperature can influence the extent of side reactions.
Solution:
-
Degas Solvents Thoroughly: Ensure that all solvents are rigorously degassed prior to use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.
-
Optimize Base and Catalyst System: The choice of base is critical. Mild bases like potassium carbonate or potassium phosphate are often effective. The palladium catalyst and ligand system should also be optimized for the specific substrates. For example, using bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product from the more valuable aryl halide.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of byproducts I should be aware of when synthesizing phenanthrenes?
A1: The types of byproducts are highly dependent on the synthetic route:
-
Haworth Synthesis: Primarily regioisomers from the initial Friedel-Crafts acylation.[2] Incomplete cyclization or aromatization can also lead to partially saturated intermediates.
-
Mallory Reaction: Dimeric products from [2+2] cycloaddition are a major concern.[5][7] In the absence of an efficient oxidant, the dihydrophenanthrene intermediate can revert to the cis-stilbene starting material.[3]
-
Pschorr Cyclization: A variety of byproducts can arise from side reactions of the diazonium salt and the aryl radical intermediate, often leading to complex product mixtures and low yields of the desired phenanthrene.[13][14]
-
Suzuki-Miyaura Coupling (for precursors): Homocoupling of the boronic acid and deboronation are common side reactions.[11]
Q2: How can I effectively purify my phenanthrene derivative from the reaction byproducts?
A2: Purification strategies depend on the nature of the impurities:
-
Crystallization: Phenanthrene derivatives are often crystalline solids. Recrystallization from a suitable solvent system can be a highly effective method for removing both more and less polar impurities.
-
Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography on silica gel is the method of choice. A careful selection of the eluent system is key to achieving good separation.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or for separating compounds with very similar polarities, preparative TLC can be a useful technique.
Q3: Are there "greener" alternatives to traditional phenanthrene synthesis methods?
A3: Yes, research is ongoing to develop more environmentally friendly synthetic routes. Some examples include:
-
Palladium-catalyzed domino reactions: These methods can construct the phenanthrene core in a single pot from readily available starting materials, reducing waste and improving atom economy.[15]
-
Photocatalysis: The use of visible light photocatalysis for reactions like the Mallory cyclization can be a more energy-efficient alternative to UV irradiation.
-
Avoiding hazardous reagents: Replacing toxic solvents like nitrobenzene in the Haworth synthesis with safer alternatives is an important consideration.
Data and Protocols
Table 1: Troubleshooting Summary for Common Phenanthrene Syntheses
| Synthetic Method | Common Problem | Probable Cause(s) | Recommended Solution(s) |
| Haworth Synthesis | Formation of regioisomers | Reaction temperature too low | Maintain reaction temperature >60°C |
| Mallory Reaction | Dimer formation ([2+2] cycloaddition) | High reactant concentration | Perform reaction at high dilution (~0.01 M) |
| Pschorr Cyclization | Low product yield | Inefficient radical generation, catalyst insolubility | Use soluble copper catalysts, optimize reaction conditions |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid | Presence of oxygen, non-optimal base/catalyst | Degas solvents, use an inert atmosphere, optimize base and ligand |
Experimental Protocol: Optimized Mallory Reaction to Minimize Dimer Formation
This protocol is a general guideline for performing a Mallory reaction with an emphasis on minimizing byproduct formation.
-
Preparation of the Reaction Mixture:
-
Dissolve the stilbene derivative in a suitable solvent (e.g., cyclohexane, benzene, or methanol) to a final concentration of 0.01 M in a quartz reaction vessel.
-
Add a catalytic amount of iodine (typically 5-10 mol%).
-
For sensitive substrates, consider adding an acid scavenger like propylene oxide.[4]
-
Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
-
Photochemical Reaction:
-
Irradiate the solution with a high-pressure mercury vapor lamp. Ensure the reaction vessel is placed at a consistent distance from the lamp.
-
Maintain the inert atmosphere throughout the irradiation period.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizing Reaction Pathways
Diagram 1: Decision Tree for Troubleshooting Low Yield in Phenanthrene Synthesis
Caption: Mallory reaction pathway and competing dimerization side reaction.
References
- A Technical Guide to the Historical Discovery and Synthesis of Phenanthrene Derivatives - Benchchem.
-
Mallory reaction - Wikipedia. Available at: [Link]
-
Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - NIH. Available at: [Link]
-
PHENANTHRENE Method of Preparations 1. Haworth synthesis - Gyan Sanchay. Available at: [Link]
-
Mallory reaction - Grokipedia. Available at: [Link]
-
Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. Available at: [Link]
-
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - NIH. Available at: [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Available at: [Link]
-
Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Publishing. Available at: [Link]
-
Pschorr cyclization - Wikipedia. Available at: [Link]
-
Phenanthrene - Wikipedia. Available at: [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Available at: [Link]
-
The Pschorr Synthesis - ACS Publications. Available at: [Link]
-
Photochemistry of Stilbenes. III. Some Aspects of the Mechanism of Photocyclization to Phenanthrenes | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PubMed Central. Available at: [Link]
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC - NIH. Available at: [Link]
-
Pschorr Synthesis. Available at: [Link]
-
The Pschorr Synthesis and Related Diazonium Ring Closure Reactions - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Heo's phenanthrene synthesis by utilizing Suzuki‐Miyaura reaction. - ResearchGate. Available at: [Link]
-
Pschorr Reaction - Organic Chemistry Portal. Available at: [Link]
-
Phenanthrene synthesis - Química Organica.org. Available at: [Link]
-
PAH: Anthracene and phenanthrene. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Phenanthrene: Methods of preparation - YouTube. Available at: [Link]
-
Phenanthrene: Formula, Structure & Synthesis | StudySmarter. Available at: [Link]
-
Mastering Suzuki Coupling: The Role of 9-Phenanthreneboronic Acid in Modern Synthesis. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Phenanthrene by Mr. pradeep swarnkar | PPTX - Slideshare. Available at: [Link]
-
Phenanthrene derivatives from roots and rhizomes of Asarum heterotropoides var. mandshuricum - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. Mallory reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 9. Pschorr Reaction [organic-chemistry.org]
- 10. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Polycyclic Aromatic Compounds
Welcome to the technical support center for the characterization of polycyclic aromatic compounds (PACs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PAC analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, grounded in scientific expertise and practical experience.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the characterization of PACs, providing insights into their causes and step-by-step solutions.
Issue 1: Poor Chromatographic Resolution of PAC Isomers
Symptom: Co-elution or poor separation of isomeric PACs, such as benzo[b]fluoranthene and benzo[k]fluoranthene, leading to inaccurate identification and quantification.[1]
Probable Causes:
-
Inappropriate Column Selection: The stationary phase of the gas chromatography (GC) or liquid chromatography (LC) column is not optimized for the separation of structurally similar PAC isomers.
-
Suboptimal Temperature Gradient (for GC): The temperature program is too fast or not shallow enough to allow for the separation of isomers with similar boiling points.
-
Incorrect Mobile Phase Composition (for LC): The mobile phase does not provide sufficient selectivity for the isomers of interest.
Troubleshooting Protocol:
-
Column Selection Verification:
-
For GC-MS: Employ a column specifically designed for PAH analysis, such as a 5% phenyl-methylpolysiloxane or a specialized liquid crystal stationary phase. These phases provide shape selectivity that is crucial for separating planar PAC isomers.
-
For LC-MS: Utilize a C18 column with a polymeric stationary phase, which has been shown to offer better shape selectivity for PACs compared to monomeric C18 columns.[2] Consider using a column selectivity test mixture, such as SRM 869b from NIST, to classify your C18 column's separation characteristics.[2]
-
-
Optimization of GC Temperature Program:
-
Start with a lower initial temperature to enhance the separation of more volatile PACs.
-
Implement a slow temperature ramp rate (e.g., 2-5 °C/min) through the elution range of the target isomers.
-
Incorporate an isothermal hold at a specific temperature if a critical pair of isomers is known to elute in that range.
-
-
Refinement of LC Mobile Phase:
-
For reversed-phase LC, a mobile phase of acetonitrile and water is commonly used.[2]
-
Fine-tune the gradient profile by creating a shallower gradient in the region where the isomers of interest elute.
-
Experiment with small percentages of other organic modifiers, like methanol, but be cautious of potential changes in elution order and peak shape.
-
Issue 2: Inaccurate Quantification due to Matrix Effects in Mass Spectrometry
Symptom: Inconsistent and inaccurate quantitative results for PACs in complex sample matrices like soil, sediment, or biological tissues, often observed as ion suppression or enhancement.[1][3]
Probable Causes:
-
Co-eluting Matrix Components: Other organic or inorganic compounds in the sample extract can interfere with the ionization of the target PACs in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) of the signal.[3]
-
Insufficient Sample Cleanup: The sample preparation method does not adequately remove interfering substances from the final extract.[4]
Troubleshooting Protocol:
-
Evaluate and Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up complex samples.[4] Use an SPE cartridge with a sorbent that has a high affinity for PACs and a low affinity for the interfering matrix components. Common choices include silica, alumina, or Florisil.
-
Liquid-Liquid Extraction (LLE): A fundamental cleanup technique that can be used to partition PACs from a more polar matrix into a non-polar solvent.[4]
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.
-
-
Employ Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is free of the target PACs but representative of the sample matrix. This helps to compensate for the matrix effects during quantification.[4]
-
-
Utilize Isotope-Labeled Internal Standards:
-
Spike the samples with a known amount of an isotope-labeled version of the target PAC (e.g., Benzo[a]pyrene-d12) before extraction. These internal standards behave similarly to the native analytes during sample preparation and ionization, allowing for more accurate correction of matrix effects and recovery losses.
-
Issue 3: Poor Signal Intensity or No Peaks in Mass Spectrometry
Symptom: Weak or absent peaks for PACs in the mass spectrum, even when chromatographic peaks are present.[5][6]
Probable Causes:
-
Suboptimal Ionization: PACs can be challenging to ionize efficiently, especially nonpolar PAHs.[7][8] The chosen ionization technique may not be suitable for the target compounds.
-
Instrument Contamination: The ion source or other parts of the mass spectrometer may be contaminated, leading to poor signal transmission.[5]
-
Incorrect Instrument Tuning and Calibration: The mass spectrometer is not properly tuned and calibrated for the mass range of interest.[5]
Troubleshooting Protocol:
-
Optimize Ionization Method:
-
For GC-MS: Electron Ionization (EI) is standard. Ensure the ion source temperature and electron energy are optimized.
-
For LC-MS: Atmospheric Pressure Photoionization (APPI) is often more effective for nonpolar PACs than Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Consider using a dopant in the mobile phase to enhance ionization in APPI.
-
Novel Ionization Techniques: For surface analysis, reactive Desorption Electrospray Ionization (DESI) using silver ions as a cationizing agent has shown promise for detecting and differentiating PAH isomers.[7]
-
-
Perform Instrument Maintenance:
-
Tune and Calibrate the Mass Spectrometer:
-
Perform a full tune and calibration of the instrument using the manufacturer's recommended standards to ensure optimal performance across the desired mass range.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I differentiate between isomeric PACs that have the same mass?
A1: Differentiating between PAC isomers is a significant challenge due to their identical mass-to-charge ratios.[7] Several strategies can be employed:
-
High-Resolution Chromatography: As detailed in the troubleshooting guide, optimizing your GC or LC separation is the first and most crucial step to physically separate the isomers before they enter the mass spectrometer.[1]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can resolve isomers.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions and analyzing the resulting product ions, it may be possible to generate unique fragmentation patterns for different isomers.
-
Reactive Ionization Techniques: Techniques like silver nitrate reactive DESI-MS can differentiate isomers based on the different tendencies of their structures to interact with the silver ions, leading to distinct mass spectra.[7]
Q2: What are Certified Reference Materials (CRMs) and why are they important for PAC analysis?
A2: Certified Reference Materials (CRMs) are highly characterized and homogenous materials with certified property values for specific compounds, such as PACs.[9] They are essential for:
-
Method Validation: Demonstrating the accuracy and reliability of your analytical method.
-
Quality Control: Regularly analyzing CRMs ensures that your instrument and method are performing correctly over time.
-
Ensuring Data Comparability: Using CRMs allows for the comparison of results between different laboratories.
Several organizations, such as the National Institute of Standards and Technology (NIST) and the National Metrology Institute of Japan (NMIJ), provide CRMs for PACs in various matrices like acetonitrile, sediment, and soil.[9][10][11]
| CRM Provider | Product Name/ID | Matrix/Solvent | Certified PAC Compounds |
| NIST | SRM 1647f | Acetonitrile | 16 EPA priority PAHs[2] |
| NMIJ | CRM 7307-a | Freshwater Lake Sediment | 17 PAHs[10] |
| Sigma-Aldrich | TraceCERT® PAH Mix | Methylene chloride:benzene (1:1) | Multiple PAHs |
| Dr. Ehrenstorfer | PAH Mixture | Toluene | 22 PAHs |
This table provides a comparative overview of some commercially available PAH CRMs.
Q3: What are the key considerations for sample preparation when analyzing PACs in complex matrices?
A3: Proper sample preparation is critical for successful PAC analysis and involves several key considerations:[3]
-
Extraction Efficiency: The chosen extraction method (e.g., pressurized liquid extraction, microwave-assisted extraction) should efficiently remove the PACs from the sample matrix.[11]
-
Minimizing Contamination: Use high-purity solvents and clean labware to avoid introducing contaminants that could interfere with the analysis.[4]
-
Analyte Stability: Be aware of the potential for degradation of some PACs, particularly those that are light-sensitive. Store samples and extracts appropriately.
-
Removal of Interferences: As discussed in the troubleshooting section, effective cleanup is essential to remove matrix components that can cause ion suppression or enhancement in the mass spectrometer.[3][4]
Q4: What are the advantages of using advanced analytical techniques like two-dimensional gas chromatography (GCxGC) for PAC analysis?
A4: Two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to traditional one-dimensional GC. This is particularly beneficial for complex mixtures of PACs for several reasons:
-
Increased Peak Capacity: GCxGC can separate a much larger number of compounds in a single run, which is ideal for complex environmental or biological samples.
-
Improved Resolution of Isomers: The orthogonal separation mechanism of the two columns in a GCxGC system can resolve many isomeric PACs that co-elute in a single-column setup.
-
Structured Chromatograms: The resulting 2D chromatograms often show structured patterns where related compounds appear in specific regions, aiding in compound identification.
-
Enhanced Sensitivity: The refocusing of eluent between the two columns can lead to sharper and taller peaks, improving the signal-to-noise ratio and sensitivity.
Recent advances in analytical methods, including two-dimensional gas chromatography integrated with high-resolution mass spectrometry, are continually improving our ability to perform non-targeted analyses of complex PAC mixtures.[12]
Q5: How do I choose the right analytical technique for my PAC characterization needs?
A5: The choice of analytical technique depends on several factors, including the complexity of your sample, the required sensitivity, and whether you need to identify unknown PACs or quantify known targets. The following decision tree can guide your selection:
Caption: Decision tree for selecting an analytical technique for PAC characterization.
References
-
Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Polycyclic Aromatic Compounds in Certified Reference Materials - taking a closer look with ultra high resolution mass spectrometry. (2010). ResearchGate. Retrieved from [Link]
-
Certified Reference Material for Quantification of Polycyclic Aromatic Hydrocarbons in Sediment From the National Metrology Institute of Japan. (2009). PubMed. Retrieved from [Link]
-
Standard Reference Material 1647f - Certificate of Analysis. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Considerations for Prioritization of Polycyclic Aromatic Compounds as Environmental Contaminants. (2020). ACS Publications. Retrieved from [Link]
-
The importance of sample preparation for chromatographic analysis. (2025). News-Medical.Net. Retrieved from [Link]
-
High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry. (2025). ACS Publications. Retrieved from [Link]
-
Common Mistakes Preparing Samples for Chromatography-Mass Spectrometry. (2025). Organomation. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. Retrieved from [Link]
Sources
- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. news-medical.net [news-medical.net]
- 4. blog.organomation.com [blog.organomation.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Certified reference material for quantification of polycyclic aromatic hydrocarbons in sediment from the National Metrology Institute of Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice on the critical role of solvents in dictating the regioselectivity of this fundamental reaction. Here, we move beyond simple protocols to explain the underlying principles that govern product outcomes, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the regioselectivity of a Friedel-Crafts acylation reaction?
The solvent plays a pivotal role in determining the isomeric distribution of products in Friedel-Crafts acylation, primarily by influencing the reaction mechanism and the stability of intermediates. The effect is most pronounced when multiple acylation positions are available on an aromatic substrate. Solvents can be broadly categorized into nonpolar and polar, each favoring different reaction pathways.
-
Nonpolar Solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), 1,2-dichloroethane (CH₂ClCH₂Cl)): In nonpolar solvents, the reaction is often under kinetic control. This means the major product is the one that is formed fastest. The acylium ion-Lewis acid complex is less solvated and more reactive. For substrates with multiple reactive sites, acylation tends to occur at the most sterically accessible and electronically favorable position. A classic example is the acetylation of naphthalene in CS₂, which predominantly yields 1-acetylnaphthalene, the kinetically favored product.[1] The intermediate complex formed can also precipitate out of the nonpolar solvent, preventing equilibration to the more stable isomer.[1]
-
Polar Solvents (e.g., nitrobenzene (PhNO₂), nitromethane (CH₃NO₂)): In polar solvents, the reaction is typically under thermodynamic control, leading to the most stable product. Polar solvents can dissolve the intermediate complexes, allowing for reversible reactions to occur.[1] For instance, in the acetylation of naphthalene, using nitrobenzene as a solvent favors the formation of the thermodynamically more stable 2-acetylnaphthalene.[1] This occurs because the initially formed 1-acetylnaphthalene-AlCl₃ complex can redissociate, and the reaction can then proceed to form the more stable 2-isomer.[1]
Q2: What is the mechanistic basis for the shift from kinetic to thermodynamic control with solvent polarity?
The shift from kinetic to thermodynamic control is rooted in the solubility and stability of the ketone-Lewis acid complex intermediate.
-
Kinetic Control (Nonpolar Solvents): The acylium ion, the active electrophile, is generated by the reaction of an acyl halide or anhydride with a Lewis acid like AlCl₃.[2][3] In a nonpolar solvent, the resulting ketone product forms a complex with the Lewis acid. This complex is often poorly soluble and may precipitate from the reaction mixture.[1] This precipitation effectively removes the product from the reaction equilibrium, preventing any potential rearrangement or reversal of the acylation step. Consequently, the product distribution reflects the relative rates of attack at different positions on the aromatic ring.
-
Thermodynamic Control (Polar Solvents): In a polar solvent, the ketone-Lewis acid complex remains dissolved.[1] This allows for the possibility of a retro-Friedel-Crafts reaction (deacylation). The initially formed, kinetically favored product can be converted back to the starting materials, which can then react again to form the more thermodynamically stable isomer. Over time, the reaction mixture equilibrates to a state that favors the most stable product.
The following diagram illustrates this principle using the acetylation of naphthalene as an example.
Caption: Kinetic vs. Thermodynamic control in naphthalene acetylation.
Q3: Are there any "green" or alternative solvents for Friedel-Crafts acylation?
Yes, significant research has been directed towards finding more environmentally friendly alternatives to traditional halogenated solvents and nitrobenzene.
-
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They can act as both the solvent and, in some cases, the catalyst for Friedel-Crafts acylations.[4][5][6] Advantages include low vapor pressure, thermal stability, and the potential for catalyst/solvent recycling.[6] The regioselectivity in ionic liquids can also be tuned. For example, in the benzoylation of anisole, using an ionic liquid like [bmim][BF₄] with a Cu(OTf)₂ catalyst can lead to high para selectivity.
-
Solvent-Free Conditions: In some cases, Friedel-Crafts acylation can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[7][8] This approach is highly attractive from a green chemistry perspective as it minimizes waste. For instance, zinc powder has been used as a catalyst for the acylation of aromatic compounds under solvent-free microwave conditions, showing a high preference for para-acylation on activated substrates.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incorrect or unexpected regioselectivity | 1. Solvent polarity is inappropriate for the desired isomer. 2. Reaction time is too short for thermodynamic equilibrium or too long, leading to side reactions. 3. Reaction temperature is not optimized. | 1. For the kinetic product, use a nonpolar solvent like CS₂ or CH₂Cl₂. For the thermodynamic product, use a polar solvent like nitrobenzene. 2. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. 3. Lower temperatures generally favor kinetic control, while higher temperatures can promote equilibration to the thermodynamic product. |
| Low yield of the desired product | 1. Deactivation of the aromatic substrate. 2. Incompatible functional groups on the substrate. 3. Moisture in the reaction. 4. Lewis acid catalyst is not active enough or used in insufficient quantity. | 1. Friedel-Crafts acylation does not work well on strongly deactivated rings (e.g., those with -NO₂, -CF₃ groups). [9][10][11] Consider an alternative synthetic route. 2. Protect sensitive functional groups (e.g., amines, alcohols) before the reaction. Amines will react with the Lewis acid. [12]3. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 4. Use a stoichiometric amount of Lewis acid (e.g., AlCl₃) as it complexes with the product ketone. [13] Consider a more active catalyst if needed. |
| Formation of polyacylated products | The mono-acylated product is more reactive than the starting material (less common in acylation than alkylation). | Friedel-Crafts acylation is generally self-limiting because the acyl group deactivates the aromatic ring to further substitution. [10][13] If polyacylation is observed, it may indicate a highly activated starting material. Consider using milder reaction conditions (lower temperature, less reactive acylating agent). |
Experimental Protocols
Protocol 1: Kinetically Controlled Acetylation of Naphthalene in a Nonpolar Solvent
Objective: To selectively synthesize 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CS₂ under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
In the addition funnel, prepare a solution of naphthalene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous CS₂.
-
Add the naphthalene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The kinetically favored 1-acetylnaphthalene-AlCl₃ complex will precipitate.[1]
-
Carefully quench the reaction by pouring the mixture onto crushed ice and dilute HCl.
-
Separate the organic layer. Extract the aqueous layer with CS₂ (or a safer solvent like CH₂Cl₂ for workup).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-acetylnaphthalene.
Protocol 2: Thermodynamically Controlled Acetylation of Naphthalene in a Polar Solvent
Objective: To selectively synthesize 2-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
Procedure:
-
Follow steps 1-4 from Protocol 1, but use anhydrous nitrobenzene as the solvent instead of CS₂.
-
Add the naphthalene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension in nitrobenzene at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours to allow for equilibration to the thermodynamically more stable product.[1] The intermediate complex will remain dissolved.[1]
-
Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice and dilute HCl.
-
Perform a workup similar to Protocol 1 (steps 8-10). Note that nitrobenzene has a high boiling point and may require steam distillation or vacuum distillation for removal.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-acetylnaphthalene.
The workflow for solvent selection based on the desired product is summarized in the following diagram:
Caption: Solvent selection workflow for regioselective acylation.
References
-
P. H. Gore, “The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons,” Chem. Rev. 1955, 55(2), 229-281. [Link]
-
Gauth, "In the Friedel Craft Acylation reaction, which of the following solvents was distilled off", Gauth. [Link]
-
ResearchGate, "Towards Understanding the Role of Lewis Acid on the Regioselectivity and Mechanism for the Acetylation Reaction of 2-benzoxazolinone with Acetyl Chloride: A DFT Study | Request PDF", ResearchGate. [Link]
-
Organic Chemistry Portal, "Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation", Organic Chemistry Portal. [Link]
-
Chemistry Steps, "Friedel-Crafts Alkylation with Practice Problems", Chemistry Steps. [Link]
-
ACS Publications, "Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides | The Journal of Organic Chemistry", ACS Publications. [Link]
-
ACS Omega, "Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2", ACS Omega. [Link]
-
Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation", Master Organic Chemistry. [Link]
-
Chemistry LibreTexts, "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction", Chemistry LibreTexts. [Link]
-
Master Organic Chemistry, "Intramolecular Friedel-Crafts Reactions", Master Organic Chemistry. [Link]
-
Wikipedia, "Friedel–Crafts reaction", Wikipedia. [Link]
-
Wikipedia, "Lewis acid catalysis", Wikipedia. [Link]
-
YouTube, "Friedel Crafts Acylation Experiment Part 1, Prelab", YouTube. [Link]
-
Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems", Chemistry Steps. [Link]
-
YouTube, "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution", YouTube. [Link]
-
Organic Chemistry Portal, "Friedel-Crafts Acylation", Organic Chemistry Portal. [Link]
-
ResearchGate, "Lewis acid catalysis", ResearchGate. [Link]
-
ACS Publications, "Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews", ACS Publications. [Link]
-
Sci-Hub, "Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids", Sci-Hub. [Link]
-
Organic Chemistry Portal, "Lewis acid catalyzed acylation reactions: scope and limitations", Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal, "Zinc Mediated Friedel–Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation", Organic Chemistry Portal. [Link]
-
Organic Syntheses, "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation", Organic Syntheses. [Link]
- Google Patents, "US7595425B2 - Friedel-crafts acylation process in ionic liquids", Google P
-
ResearchGate, "The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.", ResearchGate. [Link]
-
RSC Publishing, "Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions", RSC Publishing. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences, "FRIEDEL-CRAFT REACTION: A REVIEW", ijpcbs.com. [Link]
-
ChemRxiv, "Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts", ChemRxiv. [Link]
-
ResearchGate, "(PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts", ResearchGate. [Link]
-
Taylor & Francis Online, "Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids", Taylor & Francis Online. [Link]
-
Beilstein Journal of Organic Chemistry, "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs)", Beilstein Journal of Organic Chemistry. [Link]
-
Patsnap, "Lewis Acid Stability in Extreme Reaction Conditions", Patsnap. [Link]
-
University of Liverpool, "Friedel–Crafts acylation reactions using metal triflates in ionic liquid", University of Liverpool. [Link]
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Validation & Comparative
A Comparative Analysis of Aldehyde Protecting Groups in Organic Synthesis: A Guide for Researchers
In the intricate tapestry of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a critical element for success. Among the most frequently encountered and reactive functionalities is the aldehyde. Its high electrophilicity makes it susceptible to a wide range of nucleophilic attacks and redox reactions, often necessitating its temporary conversion into a less reactive form—a protecting group. This guide provides a comprehensive comparative analysis of the most common aldehyde protecting groups, offering insights into their formation, stability, and deprotection to empower researchers, scientists, and drug development professionals in the rational design of synthetic strategies.
The Cornerstone of Carbonyl Protection: Acetals
Acetals are undoubtedly the most ubiquitous protecting groups for aldehydes, prized for their ease of formation and their stability under a broad range of non-acidic conditions. The most common acetals are cyclic, formed from the reaction of an aldehyde with a diol, typically ethylene glycol to form a 1,3-dioxolane or 1,3-propanediol to form a 1,3-dioxane.
Formation of Acetals: An Equilibrium-Driven Process
The formation of an acetal is an acid-catalyzed, reversible reaction. The mechanism involves the initial protonation of the aldehyde carbonyl, enhancing its electrophilicity, followed by nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group of the diol to yield the cyclic acetal.
To drive the equilibrium towards the desired acetal, water must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.
Stability Profile of Acetals
The primary advantage of acetals lies in their stability. They are robust in the presence of strong bases, nucleophiles (such as Grignard reagents and organolithiums), and reducing agents (like lithium aluminum hydride and sodium borohydride). This stability makes them ideal for protecting aldehydes during reactions that would otherwise transform the carbonyl group.
However, the key liability of acetals is their sensitivity to acidic conditions. Even mild aqueous acid is sufficient to hydrolyze the acetal back to the parent aldehyde and diol. This lability is a double-edged sword: it allows for easy deprotection but restricts their use in synthetic routes that involve acidic reagents.
Deprotection of Acetals: A Straightforward Hydrolysis
The removal of an acetal protecting group is typically a straightforward acid-catalyzed hydrolysis. The mechanism is the microscopic reverse of acetal formation. The reaction is driven to completion by the presence of excess water.
The Robust Alternative: Dithioacetals
For synthetic endeavors that require acidic conditions, dithioacetals serve as a more robust alternative to their oxygen-containing counterparts. The most common dithioacetals are the cyclic 1,3-dithianes, formed from the reaction of an aldehyde with 1,3-propanedithiol.
Formation of Dithioacetals
Similar to acetal formation, the synthesis of dithioacetals is an acid-catalyzed process. A Brønsted or Lewis acid can be used to activate the aldehyde carbonyl towards nucleophilic attack by the thiol groups of the dithiol.
Unparalleled Stability of Dithioacetals
Dithioacetals exhibit exceptional stability across a wide pH range, being resistant to both acidic and basic conditions. This remarkable stability is attributed to the lower basicity of sulfur compared to oxygen, making protonation less favorable, and the fact that sulfur is a poorer π-donor, which destabilizes the corresponding thiocarbenium ion intermediate required for hydrolysis.
Deprotection of Dithioacetals: A Requirement for Specific Reagents
The high stability of dithioacetals necessitates more specialized and often harsher conditions for their removal compared to acetals. Simple acid-catalyzed hydrolysis is ineffective. Common deprotection methods involve the use of heavy metal salts, such as mercuric chloride (HgCl₂) or mercury(II) oxide (HgO), which act as soft Lewis acids with a high affinity for sulfur. Oxidative methods using reagents like N-bromosuccinimide (NBS) or iodine in the presence of an oxidant also effectively cleave the dithioacetal.
Comparative Performance: A Data-Driven Overview
The choice between an acetal and a dithioacetal protecting group is a critical decision in synthetic planning. The following tables provide a comparative summary of their performance based on collated data from various sources. It is important to note that direct comparisons can be influenced by the specific substrate and reaction conditions.
Table 1: Comparison of Aldehyde Protecting Group Formation
| Protecting Group | Aldehyde Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference(s) |
| 1,3-Dioxolane | Benzaldehyde | Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark) | 2-4 h | >95 | |
| 1,3-Dioxane | Benzaldehyde | 1,3-Propanediol, p-TsOH, Toluene, reflux (Dean-Stark) | 2-4 h | >95 | |
| 1,3-Dithiane | Benzaldehyde | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 1-2 h | >90 |
Table 2: Stability of Aldehyde Protecting Groups
| Protecting Group | Stable To | Labile To |
| 1,3-Dioxolane / 1,3-Dioxane | Strong bases (e.g., n-BuLi, LDA), Grignard reagents, LiAlH₄, NaBH₄, most oxidizing agents. | Aqueous acid (mild to strong), some Lewis acids. |
| 1,3-Dithiane | Strong bases, Grignard reagents, LiAlH₄, NaBH₄, aqueous acids. | Strong oxidizing agents, heavy metal salts (e.g., HgCl₂), other specific deprotection reagents. |
Table 3: Comparison of Aldehyde Protecting Group Deprotection
| Protecting Group | Aldehyde Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference(s) |
| 1,3-Dioxolane | 2-Phenyl-1,3-dioxolane | 2M HCl, Acetone/H₂O, rt | 1-6 h | High | |
| 1,3-Dithiane | 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O, solid state, rt | 1-4 min | 95 |
Experimental Protocols
Protocol 1: Protection of Benzaldehyde as a 1,3-Dioxolane
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the 2-phenyl-1,3-dioxolane.
Protocol 2: Deprotection of 2-Phenyl-1,3-dioxolane
Materials:
-
2-Phenyl-1,3-dioxolane
-
Acetone
-
2M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-phenyl-1,3-dioxolane (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of 2M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde.
Chemoselectivity and Orthogonal Protection Strategies
In molecules containing multiple carbonyl groups, the inherent reactivity difference between aldehydes and ketones can be exploited for chemoselective protection. Aldehydes are generally more reactive towards acetal and dithioacetal formation than ketones due to less steric hindrance and greater electrophilicity. This allows for the selective protection of an aldehyde in the presence of a ketone.
The concept of orthogonal protection is paramount in complex syntheses. This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. For instance, an aldehyde could be protected as an acid-labile acetal, while another functional group in the molecule is protected with a base-labile or hydrogenation-labile group. The distinct deprotection conditions for acetals (acidic hydrolysis) and dithioacetals (e.g., heavy metal salts) make them an excellent example of an orthogonal protecting group pair for carbonyl functionalities.
Conclusion
The selection of an appropriate aldehyde protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. Acetals offer a mild and convenient option for protection under basic and neutral conditions, while dithioacetals provide robust protection in acidic environments. A thorough understanding of their respective stabilities and the conditions required for their formation and cleavage is essential for their effective implementation. By leveraging the principles of chemoselectivity and orthogonal protection, synthetic chemists can navigate the complexities of polyfunctional molecules and achieve their synthetic targets with precision and control.
References
-
Benchchem. A Comparative Guide to the Relative Stability of Dithioacetals and Acetals.
-
Benchchem. Protecting Aldehydes in the Presence of Ketones: Assessing the Selectivity of 1,1-Dimethoxybutane.
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
-
Taylor & Francis Online. Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid.
-
Benchchem. Protecting the Carbonyl: A Comparative Guide to Dithiol-Based Protecting Groups.
-
RSC Publishing. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry.
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
-
Chemistry Stack Exchange. Reduction of a ketone in the presence of an aldehyde.
-
ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004.
-
Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes.
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
-
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
-
Willingdon College, Sangli. Protection and deprotection.
-
Chemistry LibreTexts. 9.7: Acetals as Protecting Groups.
-
Organic Chemistry Portal. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.
-
Benchchem. troubleshooting acetal deprotection in the presence of sensitive functional groups.
-
Scribd. Protecting Groups Alcohols and Aldehydes.
-
MDPI. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate.
-
PubMed. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.
-
PubMed Central. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
-
Benchchem. A Comparative Guide to the Deprotection and Cleavage of 1,2-Dithiane and 1,3-Dithiane.
-
Benchchem. Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
-
Khan Academy. Acetals as protecting groups and thioacetals.
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.
-
ResearchGate. Reaction of benzaldehyde with 1,3-propanedithiol under a catalyst-free condition.
- Jin, Y.-S., et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, vol. 6, no. 1, 2009, pp. 233-238.
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 9-Functionalized Phenanthrenes
Introduction: The Enduring Relevance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is more than just a structural isomer of anthracene. Its angular arrangement gives rise to unique electronic and photophysical properties, making it a privileged scaffold in diverse scientific domains. Phenanthrene derivatives are integral to numerous life-saving drugs, including morphine and steroids, and are foundational components in the development of advanced organic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2]
Functionalization at the C9 position is of particular strategic importance. The 9,10-double bond, often termed the "K-region," exhibits reactivity characteristic of an isolated olefin, making it a prime target for chemical modification.[2] This guide offers a comparative analysis of established and contemporary synthetic strategies to access 9-functionalized phenanthrenes. We will move beyond mere procedural descriptions to dissect the underlying mechanistic principles, evaluate the strategic advantages of each route, and provide validated experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Constructing the Core - A Comparative Look at Annulation Strategies
The synthesis of the phenanthrene tricycle itself can be accomplished through several classic "name reactions." The choice of method is dictated by the availability of starting materials, desired substitution patterns, and tolerance for multi-step sequences.
The Haworth Synthesis: A Classic, Multi-Step Approach
First reported by Robert Downs Haworth in 1932, this method builds the phenanthrene core from naphthalene and succinic anhydride.[3] It is a testament to the power of classical organic reactions, proceeding through a sequence of Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and final aromatization.
Mechanistic Rationale: The initial Friedel-Crafts acylation of naphthalene with succinic anhydride can yield two regioisomers. The reaction temperature is a critical control point: temperatures above 60°C favor acylation at the C2 (beta) position, which is necessary for the angular annulation required for phenanthrene.[4] The subsequent Clemmensen reduction removes the keto group, which would otherwise deactivate the ring towards the final electrophilic cyclization step.[5] This cyclization, typically promoted by a strong acid, is followed by dehydrogenation to achieve the fully aromatic system.
Key Advantages:
-
Utilizes simple, commercially available starting materials.[4]
-
The methodology is robust and well-documented.[6]
Limitations:
-
The multi-step nature can lead to lower overall yields.
-
The final cyclization step is not always regiospecific and can lead to isomeric byproducts.[4][5]
Caption: Workflow of the Haworth Phenanthrene Synthesis.
The Bardhan-Sengupta Synthesis: A More Regiospecific Alternative
Also introduced in 1932, the Bardhan-Sengupta synthesis provides a more controlled and often higher-yielding route to the phenanthrene core.[7] This method is celebrated for its clever construction of a cyclohexanone intermediate, which ensures a regiospecific cyclization.
Mechanistic Rationale: The synthesis begins by alkylating ethyl cyclohexanone-2-carboxylate with a β-phenylethyl halide.[7][8] After hydrolysis and decarboxylation, the resulting 2-(β-phenylethyl)cyclohexanone is reduced to the corresponding alcohol. The crucial step is the acid-catalyzed cyclodehydration (e.g., with P₂O₅), which proceeds with high regioselectivity to form an octahydrophenanthrene intermediate.[5][7] This saturated tricycle is then aromatized, typically by heating with a dehydrogenating agent like selenium or palladium on carbon, to yield the final phenanthrene product. The avoidance of a potentially problematic Friedel-Crafts cyclization on an activated/deactivated ring system is a key advantage.[4]
Key Advantages:
-
Excellent regiocontrol, avoiding the formation of isomers common in other methods.[4]
-
Generally provides good yields and is considered one of the most convenient methods for this ring system.[7]
Limitations:
-
Requires the use of metallic selenium, which is toxic and requires careful handling.
Caption: Workflow of the Bardhan-Sengupta Synthesis.
The Pschorr Cyclization: An Intramolecular Radical Approach
The Pschorr cyclization is an intramolecular variation of the Gomberg-Bachmann reaction, which synthesizes phenanthrenes from diazotized α-aryl-o-aminocinnamic acids.[9][10] The reaction is typically promoted by copper powder.
Mechanistic Rationale: The key intermediate is an aryldiazonium salt. In the presence of a copper catalyst, this salt decomposes to generate an aryl radical and nitrogen gas.[10][11] This highly reactive radical then undergoes intramolecular cyclization onto the adjacent aromatic ring. Subsequent rearomatization, facilitated by the copper catalyst, yields the phenanthrene product.[11] While effective, traditional Pschorr cyclizations can suffer from low yields. Modern advancements have introduced soluble catalysts, such as ferrocene, which can initiate the free-radical reaction more efficiently via electron donation, leading to shorter reaction times and significantly improved yields (88-94% in some cases).[12]
Key Advantages:
-
Allows for the synthesis of substituted phenanthrenes by using appropriately substituted starting materials.
-
Modern catalytic systems have greatly improved the efficiency and reliability of the reaction.[12]
Limitations:
-
The synthesis of the diaryl precursor can be complex.
-
Traditional copper-catalyzed methods often result in low to moderate yields.[12]
The Mallory Photocyclization: A Light-Driven Strategy
Discovered by Frank Mallory in 1964, this photochemical reaction transforms stilbene derivatives into phenanthrenes via UV irradiation in the presence of an oxidant.[13][14] It has become a powerful and widely used tool for synthesizing a vast array of PAHs.
Mechanistic Rationale: The reaction proceeds through a sequence of photochemical and thermal steps. First, the more stable trans-stilbene is photochemically isomerized to the cis-stilbene.[15] Only the cis-isomer has the necessary geometry to undergo a 6π-electrocyclic ring closure to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[16] In the presence of an oxidant, typically iodine and oxygen, this intermediate is irreversibly oxidized to the stable, aromatic phenanthrene.[14][17] The use of an oxidant is crucial as it prevents the dihydrophenanthrene from reverting to the cis-stilbene, thereby driving the reaction to completion and allowing for higher substrate concentrations.[17][18]
Key Advantages:
-
Excellent for synthesizing ortho-substituted phenanthrenes.[14]
-
Tolerates a wide variety of functional groups on the aryl rings.[13]
Limitations:
-
Requires specialized photochemical equipment.
-
Can be limited by the accessibility of the required stilbene precursors.[18]
-
Without an oxidant, the reaction is often reversible and inefficient.[14]
| Method | Starting Materials | # of Steps | Typical Yield | Regioselectivity | Key Advantages/Disadvantages |
| Haworth Synthesis | Naphthalene, Succinic Anhydride | 4-5 | Moderate | Moderate to Low | (+): Simple starting materials. (-): Multi-step, risk of isomers.[3][4] |
| Bardhan-Sengupta | Cyclohexanone derivative, Aryl halide | 4-5 | Good to High | High | (+): Highly regiospecific, avoids isomers. (-): Uses toxic selenium.[4][7] |
| Pschorr Cyclization | Diaryl amine derivative | 2-3 | Low to High | High | (+): Direct cyclization. (-): Precursor synthesis; traditional yields can be low.[9][12] |
| Mallory Reaction | Stilbene derivative | 1 | Good to High | High | (+): High efficiency, good functional group tolerance. (-): Requires photochemistry, stilbene precursor needed.[13][18] |
Part 2: Direct Functionalization of the Phenanthrene Core
For many applications, the most efficient strategy is to first synthesize the parent phenanthrene ring and then introduce the desired functionality at the 9-position. This approach hinges on the availability of robust and selective functionalization reactions.
Direct Electrophilic Bromination: Gateway to 9-Substituted Phenanthrenes
The direct bromination of phenanthrene is the most straightforward route to 9-bromophenanthrene, a pivotal intermediate for a multitude of subsequent transformations.
Mechanistic Rationale: The K-region (C9-C10) of phenanthrene is electron-rich and behaves like an alkene, making it susceptible to electrophilic addition. The reaction of phenanthrene with bromine typically proceeds through the formation of a dibromide adduct, which then eliminates hydrogen bromide upon heating to yield the more stable aromatic substitution product, 9-bromophenanthrene.[19] This reaction is highly regioselective for the 9-position.
Key Advantages:
-
High regioselectivity for the 9-position.
-
Simple, one-step procedure from the parent hydrocarbon.
-
The product, 9-bromophenanthrene, is a versatile building block for cross-coupling reactions.[20]
Limitations:
-
Requires handling of elemental bromine.
-
Over-bromination can occur if conditions are not carefully controlled.
Experimental Protocol: Synthesis of 9-Bromophenanthrene [19]
-
Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.
-
Reaction: Heat the mixture to a gentle reflux with stirring. Add 900 g (5.64 moles) of bromine from the dropping funnel over approximately 3 hours.
-
Reflux: Continue stirring at a gentle reflux for an additional 2 hours to allow for the evolution of the remaining hydrogen bromide gas.
-
Workup: Cool the reaction mixture and place it in a Claisen flask. Distill the carbon tetrachloride solvent at a reduced pressure (10–30 mm).
-
Purification: Distill the crude residue under vacuum (e.g., 2 mm). Collect the fraction boiling at 177–190°C. This yields impure 9-bromophenanthrene.
-
Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from ethanol (approximately 10 mL per gram of product). The checkers for the original procedure reported a 60% yield of recrystallized product with a melting point of 65–66°C.[19]
Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for introducing aryl, heteroaryl, or alkyl groups at the 9-position. This Nobel Prize-winning reaction offers exceptional functional group tolerance and reliability. The strategy can be approached in two ways: coupling an arylboronic acid with 9-bromophenanthrene, or coupling a halide with phenanthrene-9-boronic acid.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 9-bromophenanthrene, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
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A Comparative Guide to Purity Analysis of Synthetic Intermediates: HPLC vs. LC-MS
In the rigorous landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. Ensuring the well-defined composition of these precursors is not merely a quality control checkpoint; it is a critical determinant of the final active pharmaceutical ingredient's (API) quality, stability, and therapeutic performance. This guide provides an in-depth, objective comparison of two paramount analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
As researchers, scientists, and drug development professionals, the choice between these methodologies is often nuanced, dictated by the specific requirements of the analysis at hand. This document will navigate the core principles, practical applications, and inherent strengths and limitations of each technique, supported by experimental protocols and data-driven comparisons to empower informed decision-making in your analytical workflows.
The Imperative of Purity in Synthetic Intermediates
Synthetic intermediates are the building blocks of APIs. The presence of impurities—such as starting materials, by-products, degradation products, or reagents—can have far-reaching consequences.[1][2][3] These unwanted components can potentially be carried through subsequent synthetic steps, leading to a compromised final product with altered pharmacological or toxicological profiles. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6] Adherence to these guidelines is mandatory for regulatory submissions and ensuring patient safety.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC has long been the gold standard for routine quality control and purity analysis in the pharmaceutical industry.[1][7][8][9] It is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1]
Core Principles of HPLC
In essence, a sample mixture is introduced into a high-pressure stream of a liquid (the mobile phase), which then passes through a column containing a solid adsorbent (the stationary phase). The separation is achieved because different components in the mixture interact with the stationary phase to varying degrees.[10] Compounds with stronger interactions will move through the column more slowly, while those with weaker interactions will move faster, resulting in their separation. A detector at the end of the column measures the concentration of each separated component as it elutes.[10]
Advantages and Limitations of HPLC
| Advantages | Disadvantages |
| High Resolution and Sensitivity: Capable of separating complex mixtures with high efficiency and detecting components at low concentrations.[11] | Limited Identification Capability: Primarily identifies compounds based on retention time, which is not unique. Co-elution of impurities with the main peak can lead to inaccurate purity assessments.[12] |
| Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative data, making it ideal for assays and purity calculations.[13][14] | Requires Reference Standards: Confident identification of impurities typically requires comparison with known reference standards.[15] |
| Robustness and Versatility: A well-established and robust technique applicable to a wide range of non-volatile and thermally unstable compounds.[8][11] | Cost and Complexity: HPLC systems can be expensive to purchase and maintain, and method development can be complex and time-consuming.[11][16] |
| Automation: Modern HPLC systems are highly automated, allowing for high-throughput analysis with minimal manual intervention.[17] | Solvent Consumption: Can generate significant amounts of solvent waste, which has environmental and cost implications. |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Specificity
LC-MS is a hyphenated technique that couples the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[18][19][20] This combination provides a wealth of information that is often unattainable with HPLC alone, particularly in the context of impurity profiling and identification.[21][22][23]
Core Principles of LC-MS
In an LC-MS system, the eluent from the LC column is directed into the ion source of a mass spectrometer. Here, the separated components are ionized, and the resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion at a specific m/z. This process generates a mass spectrum, which provides information about the molecular weight of the compound.
Advantages and Limitations of LC-MS
| Advantages | Disadvantages |
| Unambiguous Identification: Provides molecular weight information, which is a highly specific identifier for a compound, enabling confident identification of known and unknown impurities without the need for reference standards.[18][24] | Higher Cost and Complexity: LC-MS systems are significantly more expensive to acquire, operate, and maintain than HPLC systems.[10][25] They also require a higher level of operator expertise. |
| Exceptional Sensitivity and Selectivity: Offers superior sensitivity, allowing for the detection and quantification of trace-level impurities.[19][25][26] Its selectivity allows for the detection of impurities that may co-elute with the main component in an HPLC separation.[24] | Matrix Effects: The ionization process can be suppressed or enhanced by the presence of other components in the sample matrix, potentially affecting quantitative accuracy.[27] |
| Structural Elucidation: Tandem mass spectrometry (LC-MS/MS) can provide fragmentation patterns that are invaluable for the structural elucidation of unknown impurities.[21][28] | Ionization Efficiency Variability: Different compounds have different ionization efficiencies, which can make universal quantification challenging without appropriate standards. |
| Rapid Method Development: Can often provide detailed information with less chromatographic optimization compared to HPLC, as the mass spectrometer can distinguish between co-eluting compounds. | Sample Preparation: Requires ultra-clean samples and solvents to avoid contamination of the highly sensitive mass spectrometer.[25][26] |
Head-to-Head Comparison: HPLC vs. LC-MS for Purity Analysis
| Feature | HPLC (with UV/Vis Detector) | LC-MS |
| Primary Output | Chromatogram (Signal vs. Retention Time) | Chromatogram and Mass Spectra (Intensity vs. m/z) |
| Identification | Based on retention time comparison with standards.[15] | Based on molecular weight (m/z) and fragmentation patterns.[18][25] |
| Quantification | Highly accurate and precise for known analytes with reference standards.[13][14] | Can be quantitative, but may be affected by ionization efficiency and matrix effects.[27] |
| Sensitivity | Good (ppm range).[25] | Excellent (ppb to ppt range).[19][25] |
| Selectivity | Moderate; co-elution can be a problem.[25] | Excellent; can distinguish between co-eluting compounds with different masses.[25] |
| Analysis of Unknowns | Challenging; requires isolation and further characterization. | Well-suited for identifying unknown impurities.[29] |
| Cost | Lower initial investment and operational costs.[25] | Higher initial investment and operational costs.[25] |
| Ease of Use | Relatively straightforward for routine analysis. | More complex to operate and maintain.[12] |
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for the purity analysis of a hypothetical synthetic intermediate, "Intermediate-X," using both HPLC and LC-MS.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of a Synthetic Intermediate.
Step-by-Step HPLC Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Intermediate-X into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[30]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Record the chromatogram for a sufficient duration to elute all components.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of Intermediate-X using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Experimental Workflow for LC-MS Purity Analysis
Caption: Workflow for LC-MS Purity Analysis and Impurity Identification.
Step-by-Step LC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Intermediate-X into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with an LC-MS grade diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of high-purity solvents is crucial to avoid background interference in the mass spectrometer.[26]
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.[25]
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade)
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Mass Range: m/z 100-1000
-
-
Data Analysis:
-
Acquire the Total Ion Chromatogram (TIC).
-
For each peak in the TIC, extract the corresponding mass spectrum.
-
Identify the main component by its expected molecular weight.
-
Characterize impurities based on their m/z values. This allows for the tentative identification of impurities even if they co-elute with the main peak.
-
Decision-Making Framework: Choosing the Right Technique
The selection of HPLC versus LC-MS is not a matter of one being universally superior to the other; rather, it is a strategic decision based on the analytical objective.[10]
Caption: Decision tree for selecting between HPLC and LC-MS.
-
For routine quality control of well-characterized intermediates with established impurity profiles, HPLC is often the more practical and cost-effective choice.[9] Its robustness, precision, and lower operational costs make it ideal for high-throughput environments.[16]
-
When dealing with novel synthetic routes, unexpected impurities, or the need for comprehensive impurity profiling, LC-MS is indispensable.[22][31] Its ability to provide molecular weight information and facilitate structural elucidation is critical for understanding the impurity landscape and ensuring the safety of the synthetic process.[18]
-
For the detection and quantification of trace-level or highly potent impurities, the superior sensitivity of LC-MS is often required.[31]
Conclusion
Both HPLC and LC-MS are powerful and essential tools in the arsenal of the pharmaceutical scientist for ensuring the purity of synthetic intermediates. HPLC remains the workhorse for quantitative analysis and routine quality control due to its robustness and cost-effectiveness. LC-MS, with its unparalleled specificity and sensitivity, is the go-to technique for impurity identification, structural elucidation, and trace-level analysis.
A thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, is paramount for selecting the most appropriate analytical strategy. By aligning the analytical approach with the specific scientific question and regulatory requirements, researchers and drug development professionals can ensure the quality and safety of their synthetic intermediates, ultimately contributing to the development of safe and effective medicines.
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Workflow of HPLC Protein Purity Analysis. Retrieved from [Link]
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A Comparative Guide to Lewis Acids for Phenanthrene Acylation Reactions
For researchers and professionals in synthetic organic chemistry and drug development, the Friedel-Crafts acylation of phenanthrene is a critical reaction for creating valuable intermediates. The resulting acylphenanthrenes are precursors to a wide range of complex molecules, including pharmaceuticals and advanced materials. However, the polycyclic and electronically complex nature of phenanthrene presents a significant challenge: controlling the regioselectivity of the acylation. The choice of Lewis acid catalyst is paramount, directly influencing reaction yield, isomer distribution, and overall efficiency.
This in-depth technical guide provides a comparative analysis of common Lewis acids used for phenanthrene acylation. We will delve into the mechanistic underpinnings of the reaction, present supporting experimental data to compare catalyst performance, and offer detailed protocols to enable you to translate these insights into practice.
The Mechanism: Understanding the Role of the Lewis Acid
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The process is initiated by the activation of an acylating agent (typically an acyl chloride or anhydride) by a Lewis acid.[1] The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion, which is stabilized by resonance.[2] This powerful electrophile is then attacked by the electron-rich π-system of the phenanthrene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[3] The reaction is completed by deprotonation of the sigma complex, which restores aromaticity and regenerates the Lewis acid catalyst.
However, a crucial distinction from truly catalytic reactions is that the product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (like AlCl₃), effectively sequestering it.[4] For this reason, stoichiometric or even excess amounts of the Lewis acid are typically required to drive the reaction to completion. The final ketone is liberated during aqueous workup.[4]
The Challenge of Regioselectivity: Kinetic vs. Thermodynamic Control
Phenanthrene has five non-equivalent positions susceptible to electrophilic attack (C1, C2, C3, C4, and C9). This inherent reactivity leads to the formation of a complex mixture of positional isomers, complicating purification and reducing the yield of the desired product.[3] The distribution of these isomers is governed by a delicate balance between kinetic and thermodynamic control, which can be manipulated by the choice of Lewis acid, solvent, temperature, and reaction time.[5][6]
-
Kinetic Control: Under milder conditions (e.g., lower temperatures, shorter reaction times), the reaction favors the formation of the product that is formed fastest. For phenanthrene, acylation at the C9 position is often the kinetically favored pathway.[6]
-
Thermodynamic Control: Under harsher conditions (e.g., higher temperatures, longer reaction times), the reaction is reversible.[6] This allows for the isomerization of initially formed products into the most thermodynamically stable isomers. The 2- and 3-acylphenanthrenes are generally considered the thermodynamically favored products.[5][6]
Performance Comparison of Lewis Acids
While aluminum chloride (AlCl₃) is the most extensively studied and commonly used Lewis acid for this transformation, other catalysts offer potential advantages in terms of cost, handling, or selectivity.
| Lewis Acid | Key Characteristics & Performance Insights | Common Solvents |
| Aluminum Chloride (AlCl₃) | High Reactivity: The most powerful and common Lewis acid for this reaction, capable of activating even less reactive acylating agents.[1] Versatile Selectivity: Isomer distribution is highly dependent on solvent and temperature. Can be tuned to favor either kinetic (9-isomer) or thermodynamic (3-isomer) products.[7] Drawbacks: Requires stoichiometric amounts, is highly hygroscopic, and the workup can be vigorous.[4] | Dichloromethane, Ethylene Dichloride, Carbon Disulfide, Nitrobenzene[7] |
| Iron(III) Chloride (FeCl₃) | Cost-Effective Alternative: Less expensive and less toxic than AlCl₃.[8] Moderate Reactivity: Generally considered a milder Lewis acid than AlCl₃. It can provide comparable yields in some cases, sometimes with cleaner product profiles that may not require chromatographic purification.[8] Its milder nature may favor kinetic products. | Dichloromethane, Nitrobenzene |
| Tin(IV) Chloride (SnCl₄) | Mild Catalyst: A weaker Lewis acid that can be advantageous for substrates with sensitive functional groups.[9] Potential for High Selectivity: Its milder nature may prevent rearrangements and favor the formation of the kinetic product under carefully controlled conditions.[10] | Dichloromethane, Carbon Disulfide |
| Zinc Chloride (ZnCl₂) | Green Chemistry Applications: Often used in milder reaction systems, including in deep eutectic solvents, which can serve as both the catalyst and a green solvent.[11] Low Reactivity: May require higher temperatures or microwave irradiation to achieve good conversion, especially with less reactive substrates.[11][12] | Deep Eutectic Solvents, Dichloromethane (with heating) |
Experimental Data: The Impact of Solvent with AlCl₃
The most comprehensive data available for phenanthrene acylation focuses on AlCl₃, highlighting the profound influence of the solvent on regioselectivity. The following data for the acetylation of phenanthrene demonstrates how solvent choice can steer the reaction towards a desired isomer.
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) | Probable Control |
| Ethylene Dichloride | 2 | 4 | 29 | 1 | 54 | Kinetic |
| Carbon Disulfide | 7 | 15 | 39-50 | 8 | 21 | Mixed/Thermodynamic |
| Chloroform | 18 | 9 | 37 | 0.5 | 37 | Mixed |
| Nitrobenzene | 4 | 27 | 65 | 0.5 | 3 | Thermodynamic |
| Nitromethane | 3 | 24 | 64 | 1 | 8 | Thermodynamic |
| Data compiled from authoritative sources.[6][7] |
These results clearly show that a non-polar solvent like ethylene dichloride favors the kinetically controlled 9-isomer.[5] In contrast, polar solvents like nitrobenzene and nitromethane strongly favor the formation of the thermodynamically stable 3-isomer.[3] This is a critical insight for experimental design: to obtain the 9-isomer, use mild conditions and a non-coordinating solvent; to obtain the 3-isomer, use a polar solvent and potentially higher temperatures or longer reaction times to allow for equilibration.[5]
Experimental Protocol: AlCl₃-Catalyzed Acetylation of Phenanthrene
This protocol provides a representative method for the Friedel-Crafts acetylation of phenanthrene, optimized for the selective formation of the 9-acetylphenanthrene (kinetic product).
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Ethylene Dichloride (or Dichloromethane)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas bubbler or an acid trap. Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add phenanthrene (1 equivalent) and anhydrous ethylene dichloride. Stir the mixture until the phenanthrene is fully dissolved.
-
Catalyst Addition: Cool the solution in an ice-water bath to 0-5 °C.[3] Carefully and portion-wise, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the stirred solution. A suspension will form.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). For the kinetic product, it is crucial to stop the reaction as soon as the starting material is consumed to prevent isomerization.
-
Quenching: Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and finally, brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired 9-acetylphenanthrene isomer.
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS, IR).
Conclusions and Recommendations
The selection of a Lewis acid for phenanthrene acylation is a strategic decision that profoundly impacts the reaction's outcome.
-
For Versatility and High Reactivity, Choose AlCl₃: It remains the gold standard due to its high reactivity and the extensive literature available to guide reaction tuning. By carefully selecting the solvent and controlling the temperature, one can selectively target either the kinetic (9-acyl) or thermodynamic (3-acyl) products.
-
For a Milder, Cost-Effective Approach, Consider FeCl₃: Iron(III) chloride presents a viable, less hazardous alternative to AlCl₃. It may be particularly useful in large-scale syntheses where cost and environmental impact are significant concerns, potentially offering cleaner reactions.
-
For Sensitive Substrates, Explore SnCl₄ or ZnCl₂: These milder Lewis acids are best suited for phenanthrene derivatives bearing sensitive functional groups that would not tolerate the harsh conditions associated with AlCl₃. They are more likely to yield the kinetic product and may require more forcing conditions to achieve high conversion.
Ultimately, the optimal Lewis acid depends on the specific synthetic goal. For targeted synthesis of a particular isomer, a preliminary screen of catalysts and conditions, guided by the principles of kinetic and thermodynamic control outlined in this guide, is a sound and necessary investment of time.
References
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ResearchGate. Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes | Request PDF. [Link]
-
Journal of the Chemical Society C: Organic. The friedel–crafts acetylation of phenanthrene. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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ResearchGate. AlCl 3 -Catalyzed Intramolecular Hydroarylation of Arenes with Alkynes | Request PDF. [Link]
-
The Hebrew University of Jerusalem. Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Semantic Scholar. Scheme 4 FeCl 3 catalyzed condensation of PQ 1 with ethyl alkyl ketones 8a-c.[Link]
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Chemistry LibreTexts. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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International Journal of Chemical Studies. Friedel Crafts Alkylation and Acylation of Aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
-
ResearchGate. Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
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The Royal Society of Chemistry. SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel. [Link]
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A Senior Application Scientist's Guide to Characterization of Synthetic Peptides and Intermediates by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides and their intermediates is a critical cornerstone of therapeutic development and proteomics research. Ensuring the identity, purity, and structural integrity of these molecules is paramount for safety, efficacy, and reproducibility. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide provides an in-depth comparison of key mass spectrometric techniques, offering field-proven insights and detailed protocols to empower you in your analytical endeavors.
The Central Role of Mass Spectrometry in Peptide Analysis
Solid-phase peptide synthesis (SPPS), while highly efficient, can introduce a variety of impurities. These can include deletion sequences (missing amino acids), insertion sequences (extra amino acids), and by-products from incomplete deprotection of amino acid side chains.[3] Furthermore, peptides can undergo post-translational modifications (PTMs) such as oxidation and deamidation during synthesis or storage, which can impact their biological activity.[3] Mass spectrometry provides a powerful toolkit to identify and quantify these species, ensuring the quality of the final product.[4]
This guide will navigate the nuances of two primary ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), and delve into the power of tandem mass spectrometry (MS/MS) for definitive sequence verification and impurity localization.
Ionization Techniques: A Head-to-Head Comparison
The first step in any mass spectrometry experiment is the ionization of the analyte. For peptides, "soft" ionization techniques are preferred as they minimize fragmentation, preserving the molecular ion for accurate mass determination.[5][6] The two most prevalent soft ionization methods are ESI and MALDI.
Electrospray Ionization (ESI)
ESI is a technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[7] It is particularly well-suited for analyzing polar and large biomolecules like peptides. A key characteristic of ESI is its tendency to produce multiply charged ions, which effectively extends the mass range of the analyzer.[7]
Advantages of ESI-MS:
-
High Sensitivity: ESI can detect peptides at very low concentrations.[7]
-
Compatibility with Liquid Chromatography (LC): ESI is the ion source of choice for LC-MS, allowing for the separation of complex peptide mixtures prior to mass analysis. This is crucial for impurity profiling.[7]
-
Gentle Ionization: ESI is a very "soft" ionization technique, leading to minimal fragmentation and preserving the integrity of the peptide.[5][7]
-
Analysis of Non-covalent Complexes: Under specific conditions, ESI-MS can be used to study non-covalent interactions between molecules.
Disadvantages of ESI-MS:
-
Sample Purity Requirements: ESI is sensitive to contaminants such as salts and detergents, which can suppress the analyte signal.[8]
-
Complex Spectra: The generation of multiple charge states can lead to more complex spectra that require deconvolution to determine the molecular weight.[5]
-
Solvent Considerations: The choice of solvent can significantly impact ionization efficiency and the resulting charge state distribution.[8][9]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
In MALDI, the peptide sample is co-crystallized with a matrix compound on a target plate. A pulsed laser is then used to desorb and ionize the sample.[10] MALDI typically produces singly charged ions, simplifying spectral interpretation.[11]
Advantages of MALDI-TOF-MS:
-
High Tolerance to Contaminants: MALDI is more tolerant of salts and buffers in the sample compared to ESI.[8][10]
-
Fast Analysis Speed: MALDI-TOF analysis can be very rapid, making it suitable for high-throughput screening.[8]
-
Simple Spectra: The predominance of singly charged ions results in simpler spectra that are easier to interpret.[11]
-
Analysis of a Wide Mass Range: MALDI is well-suited for analyzing a broad range of molecular weights, from small peptides to large proteins.[8]
Disadvantages of MALDI-TOF-MS:
-
Potential for Fragmentation: While considered a soft ionization technique, some fragmentation of labile molecules can occur.[8]
-
Matrix Interference: The matrix can sometimes produce background ions that interfere with the analysis of low-mass peptides.
-
Difficulty with Quantitative Analysis: Achieving high accuracy in quantitative analysis can be challenging due to variations in crystal formation and "sweet spot" effects.[8]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization State | Primarily multiply charged ions[5][7] | Primarily singly charged ions[11] |
| Sample Phase | Liquid[7] | Solid (co-crystallized with matrix)[10] |
| LC Compatibility | Excellent, standard for LC-MS[7] | Possible, but less common and requires specialized interfaces |
| Tolerance to Salts | Low[8] | High[8][10] |
| Analysis Speed | Slower, dependent on LC runtime | Fast, suitable for high-throughput[8] |
| Spectral Complexity | Higher, requires deconvolution[5] | Lower, easier interpretation[11] |
| Common Applications | Impurity profiling, quantitative analysis, LC-MS/MS | High-throughput screening, intact mass determination |
Tandem Mass Spectrometry (MS/MS): Unveiling the Peptide Sequence and Impurities
While a single stage of mass spectrometry (MS1) provides the molecular weight of a peptide, tandem mass spectrometry (MS/MS or MS²) is essential for confirming its amino acid sequence and identifying the precise location of any modifications or impurities.
In an MS/MS experiment, a specific precursor ion (the molecular ion of the peptide of interest) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.[12]
Identifying Synthesis-Related Impurities with MS/MS
MS/MS is a powerful tool for pinpointing common impurities arising from peptide synthesis:
-
Deletion Sequences: A missing amino acid will result in a mass shift in the precursor ion and a gap in the b- or y-ion series in the MS/MS spectrum.
-
Insertion Sequences: An additional amino acid will lead to a corresponding mass increase in the precursor ion and an extra residue identified in the fragment ion series.
-
Incomplete Deprotection: The presence of protecting groups (e.g., Fmoc, t-butyl) will cause a characteristic mass addition to the precursor ion and can often be localized to a specific amino acid residue through fragmentation analysis.[13]
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) to aspartic acid (Asp) or glutamic acid (Glu), respectively, results in a mass increase of approximately 0.98 Da.[14] High-resolution mass spectrometry is crucial for accurately detecting this small mass shift, and MS/MS can pinpoint the deamidated residue.[14]
-
Oxidation: Methionine (Met) and tryptophan (Trp) are susceptible to oxidation, leading to a mass increase of 16 Da per oxygen atom. MS/MS can confirm the presence and location of the oxidized residue.[2][15]
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for obtaining high-quality mass spectra. The goal is to ensure the peptide is soluble in a solvent compatible with the chosen ionization technique and to remove any interfering substances.
General Guidelines:
-
Solvent: For ESI-MS, a mixture of water and a volatile organic solvent like acetonitrile is commonly used, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9] For MALDI-MS, the peptide is typically dissolved in a similar solvent before being mixed with the matrix solution.[16]
-
Desalting: It is crucial to remove non-volatile salts (e.g., NaCl, PBS) as they can suppress the signal in ESI-MS and form adducts in both ESI and MALDI-MS. This can be achieved using techniques like solid-phase extraction (SPE) with C18 cartridges or dialysis.
-
Detergent Removal: Detergents should be avoided or removed as they can severely interfere with the analysis.
Workflow for LC-MS/MS Characterization of a Synthetic Peptide
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthetic peptide and its impurities using LC-MS/MS.
Caption: Workflow for synthetic peptide characterization by LC-MS/MS.
Step-by-Step Protocol for MALDI-TOF Analysis
-
Sample Preparation:
-
Target Spotting:
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (linear for higher mass, reflectron for higher resolution).
-
Calibrate the instrument using a known peptide standard.
-
-
Data Analysis:
-
Identify the peak corresponding to the singly protonated molecular ion ([M+H]⁺) of the target peptide.
-
Analyze the spectrum for peaks corresponding to common impurities (e.g., deletion sequences, incomplete deprotection).
-
Conclusion
Mass spectrometry is an indispensable tool for the comprehensive characterization of synthetic peptides and their intermediates. The choice between ESI and MALDI ionization depends on the specific analytical needs, with ESI-LC-MS being the preferred method for detailed impurity profiling and MALDI-TOF-MS offering a rapid approach for high-throughput screening and intact mass confirmation. Tandem mass spectrometry provides the ultimate level of detail, enabling definitive sequence verification and the precise localization of modifications and synthesis-related impurities. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the quality and integrity of their synthetic peptides, paving the way for successful downstream applications in research and drug development.
References
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation. Retrieved from [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters Corporation. Retrieved from [Link]
-
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation. Retrieved from [Link]
-
Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Nadler, W. M., Waidelich, D., Kerner, A., Hanke, S., Berg, R., Trumpp, A., & Rösli, C. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207–1215. [Link]
-
Applications of ESI-MS for peptides. (n.d.). Retrieved from [Link]
-
Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved from [Link]
-
Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. (2014). Journal of Proteome Research, 13(2), 777–785. [Link]
-
Advantages of ESI-MS Technology in Peptide Drug Molecular Weight Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
-
Nadler, W. M., Waidelich, D., Kerner, A., Hanke, S., Berg, R., Trumpp, A., & Rösli, C. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207–1215. [Link]
-
Analysis of Deamidation and Oxidation in Monoclonal Antibody using Peptide Mapping with UPLC/MSE. (n.d.). Waters Corporation. Retrieved from [Link]
-
Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. (2018). Analytical and Bioanalytical Chemistry, 410(20), 4947–4959. [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). International Journal of Molecular Sciences, 23(19), 11283. [Link]
-
Nadler, W. M., Waidelich, D., Kerner, A., Hanke, S., Berg, R., Trumpp, A., & Rösli, C. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207–1215. [Link]
-
Prabhala, B. K., Mirza, O., Højrup, P., & Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Antibodies: Methods and Protocols (pp. 77–86). Humana Press. [Link]
-
LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. (2017). Retrieved from [Link]
-
Nadler, W. M., Waidelich, D., Kerner, A., Hanke, S., Berg, R., Trumpp, A., & Rösli, C. (2017). MALDI versus ESI – the impact of the ion source on peptide identification. Journal of Proteome Research, 16(3), 1207–1215. [Link]
-
Quantitation of Chemical-Induced Deamidation and Oxidation on Monoclonal Antibodies Using Agilent 6545XT AdvanceBio LC/Q-TOF and MassHunter BioConfirm Software. (2018). Agilent Technologies. Retrieved from [Link]
-
Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. (2015). Current Protocols in Protein Science, 81, 16.3.1-16.3.24. [Link]
-
Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. (n.d.). Shimadzu. Retrieved from [Link]
-
MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2022). Analytical Chemistry, 94(33), 11425–11437. [Link]
-
Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2020). Inorganic Chemistry, 59(17), 12265–12273. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent Technologies. Retrieved from [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2018). Journal of Proteome Research, 17(11), 3847–3855. [Link]
-
Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. (2015). Current Protocols in Protein Science, 81, 16.3.1-16.3.24. [Link]
-
Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. Retrieved from [Link]
-
Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. (2007). Analytical Chemistry, 79(22), 8689–8697. [Link]
-
Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). Retrieved from [Link]
-
Mass spectrometry of peptides and proteins. (2004). Methods, 35(3), 239–255. [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (2013). Current Protocols in Bioinformatics, 44, 13.23.1-13.23.18. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2010). Retrieved from [Link]
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Confirming molecular structure of steroid-triazole hybrids using spectral data
<_ A Senior Application Scientist's Guide to Confirming the Molecular Structure of Steroid-Triazole Hybrids Using Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Hybrid Scaffolds
Steroid-triazole hybrids represent a promising frontier in medicinal chemistry, merging the biological potency of the steroid nucleus with the versatile and stable 1,2,3-triazole linker, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] These hybrid molecules are actively investigated as potent anticancer agents.[1] While the synthesis is often elegant, the definitive confirmation of the final molecular structure is a critical, non-trivial step. It requires a multi-faceted analytical approach where different spectroscopic techniques provide complementary pieces of a structural puzzle.
This guide provides an in-depth comparison of the primary spectral methods used for this purpose. It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices to build an irrefutable case for the structure of a newly synthesized steroid-triazole hybrid.
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single technique is sufficient for unambiguous structure determination. True confidence is achieved by integrating data from several methods, each probing a different aspect of the molecule's constitution. The core toolkit includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for mapping the carbon-hydrogen framework.
-
Mass Spectrometry (MS): The ultimate tool for determining molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and effective method for monitoring the reaction's progress by tracking specific functional groups.
The synergy of these techniques provides a self-validating system for structural elucidation.[2][3]
Workflow for Structural Confirmation of a Steroid-Triazole Hybrid
Caption: Workflow diagram illustrating the integrated spectroscopic approach.
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For steroid-triazole hybrids, a suite of experiments is required to assign the signals of the complex steroid backbone, the new triazole ring, and, crucially, the linkage between them.[4]
¹H NMR: The Proton Fingerprint
-
Why it's done: To identify and quantify all unique proton environments in the molecule.
-
What to look for:
-
Triazole Proton: A sharp singlet appearing significantly downfield, typically in the δ 7.70-7.90 ppm range.[5] This is often the most diagnostic signal confirming the formation of the 1,2,3-triazole ring.
-
Steroid Protons: A complex, crowded region of multiplets, usually between δ 0.5-2.5 ppm , corresponding to the saturated steroid scaffold. Specific protons, like the angular methyl groups (C18 and C19), will appear as sharp singlets, providing reference points.
-
Linker Protons: Protons on the carbon adjacent to the triazole or the steroid (e.g., in a -CH₂-triazole linker) will have characteristic chemical shifts. For example, methylene protons connecting the steroid skeleton to the triazole ring often appear as singlets around δ 5.08-5.25 ppm .[5]
-
¹³C NMR & DEPT: Mapping the Carbon Skeleton
-
Why it's done: To identify all unique carbon environments and determine the number of attached protons (CH, CH₂, CH₃, or quaternary C).
-
What to look for in ¹³C NMR:
-
Triazole Carbons: Two distinct signals for the triazole ring carbons are expected. These typically appear in the ranges of δ 123-133 ppm and δ 143-144 ppm .[6]
-
Steroid Carbons: A multitude of signals corresponding to the steroid core.
-
-
The Power of DEPT-135:
-
Causality: A standard broadband-decoupled ¹³C NMR spectrum shows all carbon signals as positive peaks, but doesn't differentiate between CH, CH₂, and CH₃ groups. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment provides this crucial information.[7]
-
Interpretation: In a DEPT-135 spectrum:
-
Self-Validation: By comparing the full ¹³C spectrum with the DEPT-135 and DEPT-90 (which only shows CH peaks) spectra, one can confidently assign the multiplicity of every carbon in the steroid skeleton.[10]
-
2D NMR (COSY & HSQC): Confirming the Linkage
-
Why it's done: To unambiguously establish the connectivity between the steroid and triazole moieties. Standard 1D NMR can suggest the presence of both parts, but 2D NMR proves they are covalently linked.
-
Key Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is invaluable for assigning the dense signals of the steroid backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. To confirm the linkage, look for a correlation between the protons of the linker (e.g., the -CH₂- group attached to the steroid) and the carbon atom of the triazole ring, and vice-versa.
-
| Technique | Purpose | Key Diagnostic Signals for Steroid-Triazole Hybrids |
| ¹H NMR | Identify proton environments | Triazole H: ~δ 7.7-7.9 ppm (singlet); Linker CH₂: ~δ 5.1-5.3 ppm |
| ¹³C NMR | Identify carbon environments | Triazole Cs: ~δ 123-133 ppm & ~δ 143-144 ppm |
| DEPT-135 | Differentiate CH, CH₂, CH₃ | CH/CH₃ (positive), CH₂ (negative), Quaternary (absent) |
| 2D NMR | Establish atom connectivity | HMBC cross-peaks between steroid/linker protons and triazole carbons |
Deep Dive 2: High-Resolution Mass Spectrometry (HRMS)
-
Why it's done: While NMR maps the structure, HRMS confirms the elemental composition. It measures the mass-to-charge ratio (m/z) with extremely high precision (to several decimal places).[11]
-
The Causality of High Resolution: Low-resolution MS might give a nominal mass of, for example, 500. However, multiple elemental formulas could theoretically result in this integer mass. HRMS can measure the mass as, for instance, 500.3142. Because the exact masses of isotopes are not integers (e.g., ¹⁶O = 15.9949 Da), only one unique, logical elemental formula (e.g., C₃₀H₄₄N₄O₂) will match this exact mass.[12][13] This provides definitive confirmation of the molecular formula.[14]
-
Fragmentation Analysis (MS/MS):
-
Why it's done: To further support the proposed structure by analyzing how the molecule breaks apart. The molecular ion is fragmented, and the masses of the resulting pieces are analyzed.[15]
-
What to look for: The fragmentation pattern should be consistent with the structure. Common fragmentation pathways for steroids include the loss of water molecules from hydroxyl groups and characteristic cleavages of the steroid rings.[16][17][18] The presence of the triazole moiety will also influence the fragmentation, and identifying fragments containing this group adds another layer of evidence.[19]
-
Deep Dive 3: FT-IR Spectroscopy
-
Why it's done: FT-IR is an ideal technique for monitoring the progress of the click chemistry reaction itself. It is fast, requires minimal sample, and provides clear, diagnostic peaks for the key functional groups involved.
-
The Self-Validating Protocol:
-
Analyze the Steroidal Azide Precursor: The key feature will be a very strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically appearing around 2100 cm⁻¹ .[20]
-
Analyze the Alkyne Precursor: Look for the terminal alkyne C≡C stretch (a weak band around 2100-2140 cm⁻¹) and the ≡C-H stretch (a sharp, strong band around 3300 cm⁻¹).
-
Analyze the Final Hybrid Product: Upon successful cycloaddition, the characteristic azide peak at ~2100 cm⁻¹ must completely disappear.[21][22] This disappearance is the most compelling evidence that the starting azide has been consumed and the triazole ring has formed.[23][24]
-
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified steroid-triazole hybrid.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure full dissolution and to avoid overlapping solvent peaks with key analyte signals.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
HRMS (ESI-TOF) Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (ESI), typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation ([M+H]⁺).
-
Infusion: The sample is typically introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
FT-IR (ATR) Analysis
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for data integrity.
-
Sample Application: Place a small amount of the solid sample (or a drop of a concentrated solution, subsequently evaporated) onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
By systematically applying this integrated spectroscopic workflow, researchers can move beyond ambiguity and confirm the molecular structure of novel steroid-triazole hybrids with the highest degree of scientific confidence.
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Available at: [Link]
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A Guide to Structural Validation: Comparing NMR Data of Synthetic and Natural Products
The total synthesis of a natural product represents a monumental achievement in chemistry, marking the culmination of strategic design and meticulous execution. However, the ultimate validation of a synthetic route lies in the unequivocal confirmation that the manufactured molecule is identical to its naturally occurring counterpart. While various analytical techniques contribute to this verification, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard, offering an unparalleled, atom-by-atom fingerprint of a molecule's structure.[1][2][3]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the critical process of comparing NMR data from synthetic and natural samples. We will move beyond a simple checklist, delving into the causality behind experimental choices, best practices for data acquisition, and the nuances of comparative analysis to ensure the trustworthiness and integrity of your structural validation.
Part 1: The Foundation - Acquiring High-Fidelity NMR Data
The axiom "garbage in, garbage out" is acutely true for spectroscopic analysis. The quality of your comparison is entirely dependent on the quality of the initial data. Therefore, the acquisition process for both the natural and synthetic samples must be approached with rigor and consistency.
Experimental Protocol: Sample Preparation and Data Acquisition
Rationale: The goal is to eliminate all extraneous variables so that any observed differences in the spectra can be confidently attributed to structural disparities. The choice of solvent is paramount, as chemical shifts, particularly for protons involved in hydrogen bonding, can be highly sensitive to the solvent environment.[4][5] Using the exact same deuterated solvent and, ideally, similar concentrations, minimizes these environmental effects.
Step-by-Step Methodology:
-
Sample Purification: Ensure both the isolated natural product and the final synthetic compound are of the highest possible purity. Chromatographic and other purification methods should be employed to remove residual solvents, reagents, and byproducts.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves both samples. Commonly used solvents include CDCl₃, DMSO-d₆, CD₃OD, and Acetone-d₆.[4]
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[6]
-
Dissolve the sample in approximately 0.6 mL of the same batch of deuterated solvent in a clean vial.[6]
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[6]
-
-
Instrument Setup:
-
Use the same NMR spectrometer and probe for both samples if possible. If not, use instruments of the same field strength.
-
Ensure the instrument is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.[7]
-
-
Data Acquisition: Acquire a standard suite of NMR spectra for both the natural and synthetic samples under identical conditions (temperature, spectral width, number of scans, relaxation delay).[8]
-
¹H NMR: Provides information on the proton environments, their relative numbers (integration), and scalar couplings.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.[3]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems.[9][10]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H correlation).[11][12]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and piecing together the molecular structure.[12][13]
-
Below is a diagram illustrating the standardized workflow for data acquisition.
Part 2: The Analysis - A Meticulous Comparison
With high-quality data in hand for both compounds, the comparative analysis can begin. This process is a systematic, point-by-point examination to establish identity.
Protocol for Comparative Analysis
Rationale: A direct overlay of spectra provides an immediate and powerful visual assessment of similarity. However, a quantitative comparison of key NMR parameters is required for definitive proof. Discrepancies in any of these parameters can indicate structural or stereochemical differences.
Step-by-Step Methodology:
-
Consistent Processing: Process the raw data (FID files) from both the natural and synthetic samples using identical processing parameters (e.g., window function, zero-filling, phasing, and baseline correction).[14]
-
Referencing: Calibrate the chemical shift axis for each spectrum. This is typically done by setting the residual solvent peak to its known chemical shift value (e.g., CHCl₃ at δ 7.26 ppm).[5][14]
-
Spectral Overlay: The most crucial visual test is to overlay the ¹H NMR spectrum of the synthetic product directly onto that of the natural product. If the structures are identical, the spectra should be superimposable.[15]
-
Tabulate and Compare Data: Create a table to systematically compare the NMR data for every signal in the molecule. The following parameters must match:
-
Chemical Shift (δ): Corresponding protons and carbons should have virtually identical chemical shifts. A generally accepted tolerance for ¹H NMR is within ±0.02 ppm and for ¹³C NMR is within ±0.2 ppm.
-
Signal Multiplicity: The splitting pattern (e.g., singlet, doublet, triplet, multiplet) for each signal must be identical.
-
Coupling Constants (J): The J-values (in Hz) for all coupled signals must match precisely. This is especially critical for confirming relative stereochemistry, as coupling constants are related to dihedral angles.[16]
-
-
Analyze 2D Data: Confirm that the correlations observed in the COSY, HSQC, and HMBC spectra of the synthetic material are identical to those of the natural product, further verifying the overall connectivity and structure.
The logical flow of the comparison process is outlined in the diagram below.
Data Presentation: Comparison Table
Summarizing the data in a clear, tabular format is essential for rigorous comparison and for reporting in publications.
| Position | Natural Product ¹H δ [ppm] (J [Hz], mult., Int.) | Synthetic Product ¹H δ [ppm] (J [Hz], mult., Int.) | Natural Product ¹³C δ [ppm] | Synthetic Product ¹³C δ [ppm] |
| 1 | 5.80 (8.5, d, 1H) | 5.80 (8.5, d, 1H) | 128.5 | 128.5 |
| 2 | 6.15 (8.5, 2.0, dd, 1H) | 6.15 (8.5, 2.0, dd, 1H) | 130.2 | 130.2 |
| 3 | 3.50 (s, 3H) | 3.50 (s, 3H) | 55.4 | 55.4 |
| ... | ... | ... | ... | ... |
Part 3: Navigating Common Challenges
-
Solvent and Impurity Effects: The most common source of minor chemical shift differences is the presence of trace impurities or slight variations in the solvent environment. The residual solvent peaks themselves can be used as a primary reference. Tables of common solvent impurities are invaluable for identifying extraneous signals.[17][18]
-
Concentration and Temperature: Sample concentration and temperature can influence the chemical shifts of protons involved in hydrogen bonding (e.g., -OH, -NH). If discrepancies are observed in these signals, acquiring spectra at several different concentrations or temperatures can help clarify the situation.
-
Complex Molecules and Overlap: In complex molecules, signal overlap in 1D spectra is common. This is where 2D NMR techniques like HSQC and HMBC become indispensable, as they spread the signals across a second dimension, greatly improving resolution and allowing for unambiguous assignments.[9][11][19]
-
The Possibility of Structural Misassignment: If consistent and significant differences are observed between the natural and synthetic data after ruling out experimental artifacts, it is a strong indicator that the originally proposed structure of the natural product may be incorrect. This has occurred numerous times in the history of natural product chemistry, where total synthesis served as the ultimate tool for structural revision.[15][20] The availability of raw NMR data (FID files) is crucial in these cases for re-processing and in-depth analysis.[15]
Conclusion
The comparison of NMR data between a synthetic molecule and its natural counterpart is the definitive step in structural validation. It is a process that demands meticulous attention to detail, from sample preparation to data analysis. A perfect match across all NMR parameters—chemical shifts, coupling constants, and 2D correlations—provides incontrovertible evidence of structural identity. Conversely, any discrepancy, however small, must be rigorously investigated, as it may unveil subtle stereochemical nuances or even lead to the revision of a previously accepted structure. By adhering to the principles of scientific integrity and systematic comparison outlined in this guide, researchers can ensure their synthetic achievements are built on a foundation of absolute structural certainty.
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Safety Operating Guide
Navigating the Disposal of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene, a complex molecule that, while not extensively characterized in public safety literature, can be safely managed by understanding the hazards of its constituent functional groups: a phenanthrene core and a dimethyl-1,3-dioxane moiety.
The phenanthrene component, a polycyclic aromatic hydrocarbon (PAH), suggests that the compound may be toxic, a potential carcinogen, and harmful to aquatic life with long-lasting effects.[1][2][3] The dioxane-like structure raises concerns about the potential for peroxide formation over time, which can lead to explosive hazards, particularly if the material is concentrated or heated.[4][5] Therefore, a cautious and well-documented disposal pathway is paramount.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on the principles of proper identification, segregation, containment, and documentation as outlined by regulatory bodies such as the Environmental Protection Agency (EPA).[6][7][8]
Hazard Identification and Assessment
A thorough risk assessment should be conducted before handling the compound.[9] Given the structure of this compound, it should be treated as a hazardous substance. Key potential hazards include:
-
Toxicity: Harmful if swallowed or inhaled.[10]
-
Environmental Hazard: Very toxic to aquatic life.[1]
-
Peroxide Formation: The dioxane group may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[4][5]
-
Combustibility: While phenanthrene is a solid with a high flash point, the overall compound may be combustible at high temperatures.[11]
| Potential Hazard | Associated Functional Group | Primary Safety Concern |
| Toxicity, Carcinogenicity | Phenanthrene (PAH) | Harmful upon ingestion, inhalation, or skin contact.[1][12] |
| Environmental Toxicity | Phenanthrene (PAH) | Long-term adverse effects on aquatic ecosystems.[1] |
| Peroxide Formation | Dimethyl-1,3-dioxane | Risk of explosion upon concentration or heating.[5] |
| Combustibility | Phenanthrene and organic structure | Fire hazard at elevated temperatures.[11] |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and safe pathway for the disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn to minimize exposure.[11][13][14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use splash goggles or a face shield.[11]
-
Body Protection: A fully buttoned lab coat is mandatory.[13]
-
Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[11]
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[15]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the compound. The original container is often a suitable choice if it is in good condition.[4][15]
-
Waste Stream Classification: This compound should be disposed of as a non-halogenated organic solid waste.
-
Incompatibility: Keep this waste stream separate from strong oxidizing agents to mitigate fire and explosion risks.[16]
Step 3: Labeling the Waste Container
Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.[6][8] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date of accumulation.
-
A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[6][15][17]
-
The waste container must be kept securely closed except when adding waste.[15]
-
The SAA must be under the control of laboratory personnel.[17]
-
There are limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons).[8]
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by a licensed waste management vendor.[7]
-
Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[14][15] Sink disposal is prohibited for most chemicals, especially those with low water solubility and high toxicity.[15]
-
The ultimate disposal method will likely be incineration at a licensed facility, which is the preferred method for many organic compounds.[6][18]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with safety regulations but are also upholding their commitment to a safe and sustainable laboratory environment.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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A Comprehensive Guide to the Safe Handling of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from its constituent chemical moieties—phenanthrene and a dioxane derivative—to establish a robust framework for its safe handling, use, and disposal. The protocols outlined herein are designed to be self-validating, grounded in established principles of laboratory safety and chemical hygiene.
Hazard Assessment: A Tale of Two Moieties
The toxicological and safety profile of this compound has not been extensively documented. Therefore, a conservative approach is warranted, assuming the hazards associated with both its phenanthrene core and its dioxane-containing side chain.
-
Phenanthrene: This polycyclic aromatic hydrocarbon (PAH) is known to be a skin and eye irritant.[1] Some substituted derivatives of phenanthrene are potent carcinogens.[2] Phenanthrene is also classified as very toxic to aquatic life with long-lasting effects.[3] Upon combustion, it can produce poisonous gases.[1]
-
Dioxane Derivatives: The 1,3-dioxane ring in the side chain is structurally related to 1,4-dioxane, a known hazardous compound. 1,4-Dioxane is a flammable liquid and vapor that can form explosive peroxides upon standing, especially when exposed to air and light.[4][5] It is an eye and respiratory system irritant and is considered a potential carcinogen.[4][5][6]
Based on this composite analysis, this compound should be treated as a substance with the potential for skin and eye irritation, carcinogenicity, and environmental toxicity. The presence of the dioxane moiety also necessitates precautions against the formation of explosive peroxides.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes | Chemical splash goggles conforming to EN166 or NIOSH standards.[3][4] | Protects against splashes of the compound or solvents, which may cause serious eye irritation.[4][5] |
| Skin & Body | Fire/flame resistant lab coat, fully buttoned with sleeves of sufficient length.[5][7] Long pants and closed-toe shoes are mandatory.[7] | Prevents skin contact with the compound, which can cause irritation.[1][2] A flame-resistant lab coat offers protection in case of fire. |
| Hands | Butyl or nitrile-latex gloves.[4][7] Regularly inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. | Provides a barrier against skin absorption. Butyl gloves are particularly recommended for handling dioxane-related compounds.[5][7] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used when engineering controls are insufficient or during spill cleanup.[4][5][6][7] | Protects against inhalation of aerosols or fine dust, which can cause respiratory tract irritation.[4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe working environment.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] The laboratory should be equipped with an eyewash station and a safety shower.[4][7]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Weighing and Transfer: If the compound is a solid, handle it as a powder. Avoid creating dust.[2][3] Use a spatula for transfers. If the compound is in solution, use a syringe or pipette.
-
Reaction Setup: If the compound is used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4][5]
Storage
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] Protect from light and heat to prevent the formation of peroxides.[4] Store away from strong oxidizing agents.[1][4]
Caption: Recommended storage protocol for the compound.
Emergency Procedures: Be Prepared
Spills
-
Small Spills (<1 L or equivalent solid): If you are trained, you may clean up the spill using appropriate PPE.[5] For solids, moisten the material first to prevent dust formation or use a HEPA-filter vacuum.[1] Collect the spilled material in a sealed container for disposal.
-
Large Spills (>1 L or equivalent solid): Evacuate the area and notify your institution's environmental health and safety department immediately.[5]
Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][5][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4][8] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Caption: Flowchart for emergency response procedures.
Disposal Plan: Environmental Responsibility
This compound should be disposed of as hazardous waste. Do not discharge it into drains or the environment.[3]
-
Waste Collection: Collect all waste containing the compound (including contaminated consumables) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: The preferred method of disposal is incineration by a licensed disposal company.[3] The material may be dissolved in a combustible solvent before incineration.[3]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The safe handling of this compound requires a proactive and informed approach. By understanding the potential hazards associated with its chemical structure and adhering to the comprehensive guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dioxane, for HPLC.
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- Santa Cruz Biotechnology. (n.d.). Phenanthrene.
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- University of California, Santa Barbara. (2013). 1,4-Dioxane - Standard Operating Procedure.
- ResearchGate. (n.d.). Synthetic procedure of phenanthrene derivatives.
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- New Jersey Department of Health. (n.d.). Phenanthrene - Hazardous Substance Fact Sheet.
- CDH Fine Chemical. (n.d.). PHENANTHRENE CAS NO 85-01-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Phenanthrenamine Derivatives in Drug Discovery.
- Figshare. (2012). Synthetic procedure of phenanthrene derivatives.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Government of Canada. (n.d.). Fact sheet: Phenanthrene.
- ResearchGate. (2025). Removal of Phenanthrene from wastewater with low-cost adsorbents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
